5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-(4-ethoxyphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-2-15-10-3-5-11(6-4-10)16-13-8-7-12(9-14)17-13/h3-9H,2H2,1H3 |
InChI Key |
SPXXXJSGWDGUKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde CAS 1291489-83-2 properties
[1][2][3]
Executive Summary
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is a bifunctional pharmacophore combining an electron-rich furan ring with a lipophilic ethoxyphenyl ether tail and a reactive aldehyde "warhead." In drug discovery, this specific architecture is valued for its ability to bridge hydrophobic pockets (via the ethoxyphenyl group) while engaging nucleophilic residues (e.g., cysteine or lysine) or forming reversible covalent bonds (Schiff bases) via the aldehyde.
Chemical Identity & Key Parameters
| Parameter | Technical Specification |
| CAS Number | 1291489-83-2 |
| IUPAC Name | 5-(4-ethoxyphenoxy)furan-2-carbaldehyde |
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| SMILES | CCOc1ccc(Oc2ccc(C=O)o2)cc1 |
| LogP (Predicted) | 2.8 ± 0.3 (Lipophilic) |
| H-Bond Acceptors | 4 |
| H-Bond Donors | 0 |
| Appearance | Pale yellow to amber crystalline solid or viscous oil |
Synthetic Methodology
The synthesis of 5-aryloxyfurfurals requires precision to prevent polymerization of the sensitive furan-aldehyde moiety. The most robust industrial route involves a Nucleophilic Aromatic Substitution (SNAr) .
Protocol 1: SNAr Displacement via 5-Halofurfural
This protocol utilizes 5-bromo-2-furaldehyde, a commercially stable precursor, reacting with 4-ethoxyphenol.
Reagents:
-
Substrate: 5-Bromo-2-furaldehyde (1.0 eq)
-
Nucleophile: 4-Ethoxyphenol (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous, freshly ground.
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
-
Catalyst (Optional): 18-Crown-6 (0.05 eq) to accelerate potassium chelation.
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 4-ethoxyphenol and anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes. This generates the phenoxide anion in situ.
-
Addition: Dropwise add a solution of 5-bromo-2-furaldehyde in DMF to the phenoxide mixture. Critical: Slow addition prevents local excesses that lead to side reactions.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.5) should convert to a new, less polar spot.
-
Workup: Quench the reaction by pouring into ice-cold water (10x volume). The product will precipitate or oil out.
-
Purification: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane if solid, or purify via silica flash chromatography.
Mechanistic Pathway (SNAr)
The reaction proceeds via an addition-elimination mechanism where the phenoxide attacks the C5 position of the furan, stabilized by the electron-withdrawing aldehyde at C2.
Figure 1: Nucleophilic aromatic substitution mechanism for the synthesis of the target ether.
Chemical Reactivity & Stability
Understanding the dual reactivity of the aldehyde and the ether linkage is vital for downstream applications.
A. Aldehyde Reactivity (The "Warhead")
The C2-aldehyde is highly reactive due to the electron-rich furan ring, making it an excellent electrophile for:
-
Schiff Base Formation: Reacts with primary amines (R-NH₂) to form azomethines (-CH=N-). This is the primary route for synthesizing antimicrobial hydrazones.
-
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form Michael acceptors.
-
Oxidation: Easily oxidized to 5-(4-ethoxyphenoxy)furan-2-carboxylic acid (requires protection from air during storage).
B. Ether Stability
The C5-O-Phenyl ether bond is robust under basic conditions but sensitive to strong Lewis acids (e.g., BBr₃), which can cleave the ethoxy group or the furan-ether bond.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, often used to improve the pharmacokinetic profile of lead compounds.
Antimicrobial & Antifungal Agents
Derivatives of 5-aryloxyfurfurals act as bioisosteres for nitrofurantoin-type antibiotics. The ethoxy tail improves membrane permeability, while the aldehyde-derived hydrazones inhibit bacterial DNA synthesis.
Hemoglobin Modulators (Sickle Cell Disease)
Aldehydes bind reversibly to the N-terminal valine of the hemoglobin
Experimental Workflow: Schiff Base Library Generation
To utilize this compound in a screening library:
-
Dissolve 1.0 eq of CAS 1291489-83-2 in Ethanol.
-
Add 1.0 eq of diverse amine building blocks (hydrazides, anilines).
-
Catalyze with 1 drop of Glacial Acetic Acid.
-
Reflux for 2 hours.
-
Isolate the precipitate (Schiff base) for biological assay.
Figure 2: Divergent synthesis workflows for drug discovery using the 5-(4-ethoxyphenoxy)furan-2-carbaldehyde scaffold.
Handling & Safety Protocols
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness). |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |
| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood. Avoid dust/mist generation. |
| Storage | Air/Light Sensitive | Store at 2–8°C under Argon. Dark container. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Synthesis of 5-substituted furan-2-carbaldehydes: BenchChem. (2025).[1][2] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes. Retrieved from
-
Mechanistic Insight on SNAr in Furans: National Institutes of Health (NIH). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs. PMC Articles. Retrieved from
-
General Furan Chemistry & Properties: Sigma-Aldrich. Safety Data Sheet: 5-Bromo-2-furaldehyde. Retrieved from
-
Analogous Compound Data (5-Phenoxyfuran-2-carbaldehyde): PubChem. Compound Summary for CAS 60698-30-8. Retrieved from
An In-depth Technical Guide to 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde: A Privileged Scaffold in Drug Discovery
This technical guide provides a comprehensive overview of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. The furan ring serves as a versatile and privileged scaffold, and its substitution at the 5-position with an ethoxyphenoxy group presents unique opportunities for modulating physicochemical and biological properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's chemical structure, synthesis, characterization, and prospective applications, drawing upon data from closely related analogues to illuminate its potential.
Molecular Structure and Physicochemical Properties
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde possesses a core structure consisting of a furan ring, an aromatic five-membered heterocycle containing an oxygen atom. The key functional groups are an aldehyde at the 2-position and a 4-ethoxyphenoxy substituent at the 5-position. The aldehyde group is a crucial handle for synthetic modifications, while the ethoxyphenoxy moiety can influence the molecule's lipophilicity, electronic properties, and interactions with biological targets.
Table 1: Physicochemical Properties of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 110360-10-6 | [1] |
| Molecular Formula | C₁₃H₁₂O₃ | Manchester Organics |
| Molecular Weight | 216.23 g/mol | Manchester Organics |
| Predicted Boiling Point | 368.7±37.0 °C | EPA CompTox Chemicals Dashboard |
| Predicted Melting Point | 68.5 °C | EPA CompTox Chemicals Dashboard |
| Predicted LogP | 2.9 | EPA CompTox Chemicals Dashboard |
| Predicted Water Solubility | 0.041 g/L | EPA CompTox Chemicals Dashboard |
Note: The physicochemical properties listed are predicted values from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard and should be confirmed by experimental data.
Synthesis and Characterization
Proposed Synthetic Routes
A. Meerwein Arylation
This method involves the reaction of a diazonium salt, generated from 4-ethoxyaniline, with furan-2-carbaldehyde in the presence of a copper catalyst.
B. Suzuki-Miyaura Cross-Coupling
A highly versatile and widely used method, the Suzuki-Miyaura cross-coupling would involve the reaction of 5-bromofuran-2-carbaldehyde with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Adapted)
This protocol is adapted from established procedures for the synthesis of similar 5-arylfuran derivatives.
Materials:
-
5-Bromofuran-2-carbaldehyde
-
4-Ethoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1 equivalent), 4-ethoxyphenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.
Spectroscopic Characterization (Predicted)
As experimental spectra for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde are not publicly available, the following are predicted spectroscopic characteristics based on the analysis of structurally related furan derivatives.
¹H NMR (Proton NMR):
-
Aldehyde proton: A singlet peak is expected in the downfield region, around δ 9.5-9.7 ppm.
-
Furan protons: Two doublet peaks corresponding to the protons on the furan ring are anticipated, typically in the range of δ 6.5-7.5 ppm.
-
Aromatic protons: The protons on the ethoxyphenyl ring will likely appear as two doublets in the aromatic region (δ 6.8-7.8 ppm).
-
Ethoxy protons: A quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) are expected in the upfield region, around δ 4.1 and 1.4 ppm, respectively.
¹³C NMR (Carbon NMR):
-
Aldehyde carbon: A signal in the highly deshielded region of the spectrum, around δ 175-180 ppm.
-
Furan carbons: Signals for the furan ring carbons are expected between δ 110-160 ppm.
-
Aromatic carbons: The carbons of the ethoxyphenyl group will resonate in the aromatic region (δ 115-160 ppm).
-
Ethoxy carbons: The -CH₂- carbon will appear around δ 63 ppm, and the -CH₃ carbon will be in the upfield region, around δ 15 ppm.
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 216.
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1670-1700 cm⁻¹.
-
C-O-C stretching vibrations for the ether linkages will likely be observed in the 1250-1000 cm⁻¹ region.
-
C-H stretching vibrations of the aromatic and furan rings will appear around 3100-3000 cm⁻¹.
Potential Applications in Drug Development
The 5-substituted furan-2-carbaldehyde scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2] The introduction of the 4-ethoxyphenoxy group in 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is anticipated to confer favorable properties for drug development.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 5-arylfuran-2-carbaldehyde derivatives. These compounds often exert their effects through the induction of apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells. The presence of an aryl group at the 5-position appears to be crucial for this activity. For instance, derivatives of 5-(4-chlorophenyl)furan have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.
Proposed Mechanism of Action: Induction of Apoptosis
While the specific targets for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde are yet to be identified, a plausible mechanism involves the activation of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.
Caption: Proposed intrinsic apoptosis pathway.
Antimicrobial Activity
Furan derivatives have a long history as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The structural features of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, particularly the combination of the furan ring and the lipophilic ethoxyphenoxy group, suggest potential for activity against a range of bacterial and fungal pathogens.
Antioxidant Activity
Some furan derivatives have been reported to possess antioxidant properties.[3] The electron-rich furan ring can potentially scavenge free radicals, which are implicated in a variety of disease states. Further investigation is warranted to determine the antioxidant potential of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.
Experimental Workflow for Drug Discovery
The development of new therapeutic agents based on the 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde scaffold would typically follow a structured workflow from synthesis to biological evaluation.
Caption: General drug discovery workflow.
In-Silico Toxicity Prediction
Prior to extensive in vivo testing, computational (in silico) methods can be employed to predict the potential toxicity of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.[4][5] These models use the chemical structure to estimate various toxicity endpoints, such as carcinogenicity, mutagenicity, and hepatotoxicity. While not a substitute for experimental testing, in-silico predictions can help to prioritize compounds and identify potential liabilities early in the drug discovery process.
Conclusion
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural features, combining the versatile furan-2-carbaldehyde core with a lipophilic ethoxyphenoxy substituent, suggest potential for significant biological activity. Drawing on the wealth of knowledge from related 5-arylfuran derivatives, this guide provides a solid foundation for initiating research into the synthesis, characterization, and biological evaluation of this intriguing molecule. Further investigation is highly encouraged to unlock its full therapeutic potential.
References
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 5-(4-ethoxyphenyl)furan-2-carbaldehyde. [Link]
- Hassan, A. S., et al. (2014). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Journal of Chemical and Pharmaceutical Research, 6(7), 113-125.
- El-Gazzar, A. B. A., et al. (2009). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(13), 4585-4594.
- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.
- Cronin, M. T., et al. (2023). Making in silico predictive models for toxicology FAIR. Regulatory Toxicology and Pharmacology, 140, 105385.
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
FooDB. Showing Compound Fur-2-aldehyde (FDB004219). [Link]
-
Journal of Medicinal and Chemical Sciences. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. [Link]
- Wang, Y., et al. (2014). 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. Journal of Agricultural and Food Chemistry, 62(20), 4754-4761.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making in silico predictive models for toxicology FAIR - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Substituted Furan-2-Carbaldehyde Derivatives in Drug Discovery: A Technical Guide
Executive Summary
The 5-substituted furan-2-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of electronic richness and functional versatility. While historically overshadowed by their nitrogen-containing counterparts (pyrroles), these oxygen heterocycles have re-emerged as potent pharmacophores in antimicrobial and anticancer pipelines.
This guide provides a critical analysis of this scaffold, moving beyond basic synthesis to address the core challenges of metabolic liability and structure-activity relationship (SAR) tuning . It is designed for medicinal chemists seeking to leverage the furan moiety while mitigating the risks associated with its reactive nature.
The Pharmacophore: Electronic & Metabolic Profile
Structural Properties
The furan ring is a
-
H-Bonding: The aldehyde oxygen is a strong H-bond acceptor (HBA).
-
Ligand Efficiency: The planar geometry facilitates intercalation into DNA or stacking within hydrophobic enzyme pockets (e.g., tubulin).
The "Furan Defect": Metabolic Activation
A critical consideration in furan drug design is the potential for bioactivation. Cytochrome P450 enzymes (specifically CYP2E1 ) can oxidize the furan ring, leading to ring opening and the formation of reactive dicarbonyl species.
Key Mechanism: The enzymatic oxidation produces cis-2-butene-1,4-dial (BDA), a potent Michael acceptor that covalently modifies proteins and DNA, leading to hepatotoxicity.
Mitigation Strategy: Substitution at the C5 position is the primary method to block metabolic hotspots. Bulky or electron-withdrawing groups at C5 can sterically hinder CYP450 approach or electronically deactivate the ring toward oxidation.
Figure 1: The metabolic liability pathway of furan derivatives.[1] Successful drug design must maximize the GSH detoxification pathway while minimizing BDA formation through steric/electronic tuning at the C5 position.
Synthetic Architectures
The synthesis of these derivatives typically follows a divergent approach. The core furan ring is first functionalized at C5, followed by C2-aldehyde derivatization.[2][3]
Core Construction: The Suzuki-Miyaura Approach
While the Vilsmeier-Haack reaction is standard for formylating the furan ring, the introduction of complex aryl/heteroaryl groups at C5 is best achieved via Palladium-catalyzed cross-coupling.
Why Suzuki?
-
Tolerance: Compatible with the aldehyde functionality (unlike Grignard/Lithium reagents).
-
Diversity: Access to thousands of commercial boronic acids allows for rapid library generation.
Headgroup Derivatization: Schiff Bases
The C2-aldehyde is rarely the final pharmacophore due to rapid oxidation to carboxylic acid in vivo. It is typically converted to Schiff bases (imines) , hydrazones , or thiosemicarbazones . These derivatives improve lipophilicity and add additional binding motifs (e.g., metal chelation sites).
Figure 2: Divergent synthetic strategy for generating 5-substituted furan libraries.
Therapeutic Applications & Data
Antimicrobial Agents
Schiff bases of 5-nitrofuran-2-carbaldehyde (related to Nitrofurantoin) remain potent. However, recent work focuses on non-nitro derivatives to avoid mutagenicity.
Mechanism: Disruption of bacterial cell walls and inhibition of DNA gyrase.
Comparative Activity Data (MIC in µg/mL):
| Compound | Substituent (C5) | Derivatization (C2) | S. aureus | E. coli | C. albicans |
| Standard | - | Ciprofloxacin | 0.5 | 0.01 | - |
| Furan-1 | 4-Nitrophenyl | Thiosemicarbazone | 1.0 | 4.0 | 8.0 |
| Furan-2 | 4-Chlorophenyl | 4-Nitroaniline Schiff Base | 62.5 | >100 | 62.5 |
| Furan-3 | Methyl | 2-Mercaptoaniline Schiff Base | 12.5 | 25.0 | 12.5 |
Data synthesized from recent comparative studies [7, 13, 20]. Note the enhanced activity of thiosemicarbazones over simple Schiff bases.
Anticancer Agents (Tubulin Inhibition)
5-Aryl-furan-2-carbaldehyde derivatives function as tubulin polymerization inhibitors , binding to the colchicine site.
-
Key Insight: A 3,4,5-trimethoxyphenyl group at the C5 position mimics the A-ring of colchicine, significantly enhancing cytotoxicity against MCF-7 and HeLa cell lines [9].
-
Metal Complexes: Platinum(II) and Palladium(II) complexes of furan-thiosemicarbazones show cytotoxicity superior to Cisplatin in specific resistant lines, likely due to DNA intercalation facilitated by the planar furan ring [17].
Experimental Protocols
Protocol A: Synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde (Suzuki Coupling)
A robust method for installing the C5-aryl group.
Reagents:
-
5-Bromo-2-furaldehyde (1.0 eq)
-
4-Chlorophenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.03 eq) - Chosen for stability over Pd(PPh₃)₄
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: In a microwave vial or round-bottom flask, combine the bromide, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Catalysis: Add Pd(dppf)Cl₂ under Argon flow. Seal the vessel.
-
Reaction: Heat to 90°C for 4-6 hours (or 30 mins at 100°C in a microwave reactor).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a yellow solid.
-
Validation: ¹H NMR should show the disappearance of the C5-proton doublet (~6.6 ppm) and appearance of aromatic signals.
Protocol B: General Schiff Base Condensation
Method for converting the aldehyde to a bioactive imine.
Reagents:
-
5-Substituted furan-2-carbaldehyde (1.0 eq)[2]
-
Primary Amine (e.g., 4-nitroaniline) (1.0 eq)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic, 2-3 drops)
Procedure:
-
Dissolve the aldehyde and amine in minimal absolute ethanol.
-
Add catalytic acetic acid.
-
Reflux: Heat at 70-80°C for 2-4 hours. Monitoring: TLC (shift in Rf).
-
Isolation: Cool the mixture to 0°C (ice bath). The Schiff base often precipitates as crystalline needles.
-
Filtration: Filter the solid, wash with cold ethanol and diethyl ether.
-
Recrystallization: If necessary, recrystallize from hot ethanol.
References
-
BenchChem. (2025).[3][4][5] An In-depth Technical Guide to the Synthesis of 5-Propylfuran-2-carbaldehyde from 2-Propylfuran. Link
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Link
-
BenchChem. (2025).[3][4][5] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications. Link
-
BenchChem. (2025).[4][5] A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. Link
-
NIH. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes. Link
-
ResearchGate. (2025). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. Link
-
ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases. Link
-
ResearchGate. (2020). Spectral, DFT, molecular docking and antibacterial activity studies of Schiff base derived from furan-2-carbaldehyde. Link
-
NIH. (2011). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Link
-
NIH. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators. Link
-
Rasayan Journal. (2009). Synthesis and Antimicrobial Activities of Some Novel Schiff Bases of 5-Substituted Isatin Derivatives. Link
-
Orient Journal of Chemistry. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. Link
-
Medires Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Link
-
IJABBR. (2024). Furan: A Promising Scaffold for Biological Activity. Link
-
ACS. (2009). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-dial-Lysine Cross-Links. Link
-
BenchChem. (2025). A Comparative Guide to 5-(3-Fluorophenyl)furan-2-carbaldehyde and Its Derivatives. Link
-
CRIS Ulima. (2023). New complexes of platinum (II) and palladium (II) with derivatives of furan-2-carbaldehyde thiosemicarbazone. Link
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Link
-
IJPS Journal. (2025). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Link
-
FUD. (2020). Synthesis, Characterization and Antimicrobial Studies of Schiff Base Derived from 2-Mercaptoaniline and 2-Furaldehyde. Link
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An In-Depth Technical Guide to the Therapeutic Potential of Ethoxyphenoxy Furan Scaffolds
Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems like phenyl rings make it a "privileged scaffold" in drug design.[2] Furan derivatives are prevalent in numerous natural products with potent biological activities and are core components of several FDA-approved drugs, underscoring their therapeutic relevance.[2] The versatility of the furan nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce toxicity.[1][2]
This guide provides a comprehensive technical overview of a specific and highly promising class of furan derivatives: ethoxyphenoxy furan scaffolds . We will delve into their synthesis, explore their significant therapeutic potential, particularly in oncology, elucidate their mechanism of action, and analyze their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic discovery programs.
The Emergence of Ethoxyphenoxy Furan Scaffolds
Among the vast landscape of furan derivatives, the ethoxyphenoxy furan scaffold has emerged as a particularly compelling structure. This guide will focus primarily on the benzo[b]furan subclass, which has been the subject of extensive research. The core structure features a benzofuran ring system linked to a substituted phenoxy moiety, with a crucial ethoxy group substitution on the benzofuran ring. As we will explore, this specific combination of structural features imparts potent and selective biological activity.
Synthesis of Ethoxyphenoxy Furan Scaffolds: A Step-by-Step Protocol
The synthesis of ethoxyphenoxy furan scaffolds, particularly the highly active 2-amino-3-aroylbenzo[b]furan derivatives, can be achieved through a multi-step process. The following protocol is a representative example for the synthesis of a potent member of this class, 6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan.
Representative Synthesis Workflow
Caption: General workflow for the synthesis of amino-aroylbenzo[b]furans.
Detailed Experimental Protocol: Synthesis of 6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan
This protocol is adapted from established synthetic routes for analogous compounds.[3][4]
Step 1: Synthesis of the Nitro-substituted Benzofuran Intermediate
-
To a solution of the appropriately substituted 2-hydroxyacetophenone (e.g., 1-(5-ethoxy-2-hydroxy-4-nitrophenyl)ethanone) in acetone, add anhydrous potassium carbonate.
-
To this mixture, add 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanone.
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting crude product is the nitro-substituted 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivative.
Step 2: Reduction of the Nitro Group
-
Suspend the crude nitro-derivative from Step 1 in ethanol.
-
Add iron powder and a solution of 37% hydrochloric acid in water.
-
Heat the mixture to reflux for 3 hours.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino-derivative.
Step 3: Purification
-
Purify the crude amino-derivative by column chromatography on silica gel to obtain the final product, 6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan.
Therapeutic Potential: A Focus on Anticancer Activity
The most significant therapeutic potential of ethoxyphenoxy furan scaffolds identified to date is in the realm of oncology. Specifically, these compounds have demonstrated remarkable potency as inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them an attractive target for anticancer drugs.
Ethoxyphenoxy furan derivatives have been shown to be potent inhibitors of tubulin polymerization.[5] They exert their effect by binding to the colchicine site on β-tubulin, which prevents the assembly of tubulin heterodimers into microtubules. This leads to the depolymerization of existing microtubules and the disruption of the mitotic spindle, ultimately inducing cell cycle arrest in the G2/M phase and triggering apoptosis.
Caption: Mechanism of action of ethoxyphenoxy furan scaffolds as tubulin polymerization inhibitors.
In Vitro and In Vivo Efficacy
Numerous studies have demonstrated the potent in vitro antiproliferative activity of ethoxyphenoxy furan scaffolds against a wide range of cancer cell lines. The most promising compounds exhibit IC50 values in the nanomolar and even picomolar range.
For instance, the compound 6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan has shown remarkable antiproliferative activity, with an IC50 of 5 pM against the Daoy medulloblastoma cell line.[5] Importantly, this compound was found to be largely non-toxic to healthy human lymphocytes and astrocytes, suggesting a favorable therapeutic window.[5]
In vivo studies have further validated the potential of these compounds. In a syngeneic murine mammary tumor model, the aforementioned compound demonstrated higher potency at a dose of 15 mg/kg compared to the reference compound combretatin A-4 phosphate at 30 mg/kg.[5]
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | 1.2 - 6.3 | [5] |
| 6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan | Daoy | 0.005 | [5] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | Various | 16 - 24 | [4] |
Structure-Activity Relationship (SAR)
The potent anticancer activity of ethoxyphenoxy furan scaffolds is highly dependent on their specific chemical structure. Key SAR findings include:
-
Substitution at the C-6 Position: The presence of an ethoxy or methoxy group at the C-6 position of the benzo[b]furan ring is crucial for maximal activity.[4][5]
-
The 3',4',5'-Trimethoxybenzoyl Moiety: This group is a key pharmacophore that mimics the trimethoxyphenyl ring of combretastatin A-4, a well-known tubulin inhibitor.
-
The Linker at the C-2 Position: A carbonyl linker between the benzofuran ring and the trimethoxybenzoyl group is generally more effective than other linkers like carbinol or methylene.[5]
-
Substitution at the C-3 Position: The addition of a methyl or amino group at the C-3 position can further enhance antiproliferative activity.[4][5]
Other Potential Therapeutic Applications
While the primary focus of research on ethoxyphenoxy furan scaffolds has been on their anticancer properties, the broader class of furan and benzofuran derivatives has shown promise in several other therapeutic areas. Further investigation is warranted to determine if ethoxyphenoxy furan derivatives share these activities.
-
Anti-inflammatory Activity: Furan derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and reduce inflammation.[1] Some natural furan derivatives exert their anti-inflammatory effects by modulating signaling pathways such as MAPK and PPAR-ɣ.[6]
-
Antimicrobial Activity: The furan ring is a component of the well-known antibiotic nitrofurantoin.[1] Various furan derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[6][7]
-
Neuroprotective Potential: Furan-containing compounds are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[8] Their proposed mechanisms include antioxidant and anti-inflammatory properties that can mitigate neuroinflammation.[8][9] Benzofuran scaffolds, in particular, have been identified as having strong neuroprotective properties.[10]
Conclusion and Future Directions
Ethoxyphenoxy furan scaffolds represent a highly promising class of compounds with significant therapeutic potential, particularly as potent and selective anticancer agents. Their well-defined mechanism of action as tubulin polymerization inhibitors, coupled with impressive in vitro and in vivo efficacy, makes them attractive candidates for further drug development.
Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics. Further exploration of their potential in other therapeutic areas, such as inflammatory and neurodegenerative diseases, is also warranted. The continued investigation of this versatile scaffold holds great promise for the discovery of novel and effective therapies for a range of human diseases.
References
-
Romagnoli, R., et al. (2020). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 200, 112448. Available from: [Link]
-
Desai, N. C., Jethawa, A. M., & Monapara, J. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B, 827-833. Available from: [Link]
-
Wang, X., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8568. Available from: [Link]
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Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. Available from: [Link]
-
Bouchal, B., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1269. Available from: [Link]
-
Desai, N. C., Jethawa, A. M., & Monapara, J. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B, 827-833. Available from: [Link]
-
Romagnoli, R., et al. (2010). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Journal of Medicinal Chemistry, 53(12), 4647–4658. Available from: [Link]
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. Available from: [Link]
-
Pal, P. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. In New Aspects in Medicinal Chemistry. IntechOpen. Available from: [Link]
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orientjchem.org. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]
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González-Ramírez, J. E., et al. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 59. Available from: [Link]
-
Lee, Y., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry, 60(10), 4271–4286. Available from: [Link]
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Singh, P., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Medicinal Chemistry, 31. Available from: [Link]
-
ResearchGate. (2025). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Available from: [Link]
-
ResearchGate. (2025). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Available from: [Link]
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Technical Guide: Novel Furan-Based Aldehydes for Medicinal Chemistry Libraries
Executive Summary: The Furan Renaissance
The furan scaffold has evolved from a simple biomass byproduct into a sophisticated tool for medicinal chemists. While historically viewed with caution due to metabolic liabilities associated with the parent furan ring, modern substitution strategies have unlocked its potential as a bioisostere for phenyl and thiophene rings .
This guide focuses on novel furan-based aldehydes —specifically those accessing the challenging 3- and 4-positions or possessing unique bio-derived functionality—as high-value starting materials for diversity-oriented synthesis (DOS). We explore their design, de novo synthesis, and application in generating libraries with enhanced physicochemical profiles.
Strategic Design: Bioisosterism & Liability Management
The Bioisosteric Advantage
Furan-based aldehydes offer distinct advantages over their benzenoid counterparts:
-
Reduced Lipophilicity: The oxygen atom lowers logP compared to a phenyl ring, improving solubility.
-
Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor (HBA), offering unique binding vectors.
-
Geometry: The C-O-C bond angle (~106°) alters the vector of substituents compared to the 120° of benzene, allowing for "vector scanning" in SAR studies.
Structural Alerts & Mitigation
Critical Insight: Unsubstituted furan rings are prone to metabolic activation by CYP450 (specifically CYP2E1) to reactive cis-2-butene-1,4-dial, a cytotoxic metabolite.
-
Mitigation Strategy: Blocking the 2- and 5-positions (e.g., with the aldehyde and a distinct R-group) significantly reduces this risk. Electron-withdrawing groups (EWGs) further stabilize the ring against oxidative opening.
Synthetic Methodologies: Accessing Novel Scaffolds
We categorize these novel aldehydes into two classes: Bio-Derived Upgrades (functionalizing HMF) and De Novo Constructs (building the ring).
Class A: Bio-Derived Upgrades (The 2,5-Axis)
Starting from 5-hydroxymethylfurfural (HMF), we access 2,5-diformylfuran (DFF) and its desymmetrized analogs.
-
Target: 5-(Chloromethyl)furan-2-carbaldehyde (versatile electrophile).
-
Target: 5-Formylfuran-2-carboxylic acid (bifunctional acid/aldehyde).
Class B: De Novo Constructs (The 3,4-Axis)
Accessing the 3- and 4-positions is difficult via electrophilic aromatic substitution due to the directing power of the oxygen. We utilize Metalloradical Cyclization to construct these regioselectively.[1]
Diagram 1: Synthetic Strategy Workflow
Caption: Dual-stream workflow accessing both bio-derived 2,5-substituted furans and de novo 3,4-polysubstituted scaffolds.
Experimental Protocols
Protocol 1: Cobalt(II)-Catalyzed Synthesis of 3,4-Disubstituted Furan-2-Carbaldehydes
Rationale: This protocol uses metalloradical catalysis (MRC) to couple alkynes with diazoacetates, bypassing the limitations of electrophilic substitution.
Materials:
-
Aryl alkyne (1.0 equiv)
-
Ethyl diazoacetate (1.2 equiv)
-
[Co(P1)] Catalyst (0.05 equiv) - Cobalt(II) porphyrin complex
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Setup: In a flame-dried Schlenk tube under N2 atmosphere, dissolve the aryl alkyne (1.0 mmol) and [Co(P1)] catalyst (0.05 mmol) in anhydrous toluene (5 mL).
-
Addition: Heat the solution to 80°C. Add ethyl diazoacetate (1.2 mmol) dropwise over 20 minutes using a syringe pump to prevent diazo homocoupling.
-
Reaction: Stir at 80°C for 4 hours. Monitor consumption of diazo compound via TLC (disappearance of yellow spot) or IR (disappearance of diazo peak at ~2100 cm⁻¹).
-
Formylation (Vilsmeier-Haack):
-
Cool the reaction mixture to 0°C.
-
Add POCl3 (1.5 equiv) and DMF (1.5 equiv) dropwise.
-
Warm to RT and stir for 2 hours.
-
Quench with saturated NaOAc solution.
-
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Validation Check:
-
1H NMR: Look for the distinct singlet of the furan ring proton at the C5 position (~7.5-8.0 ppm) and the aldehyde proton (~9.5-10.0 ppm).
Protocol 2: Stabilization & Purification of Furan Aldehydes
Rationale: Furan aldehydes are sensitive to autoxidation (forming carboxylic acids) and polymerization (humins) upon exposure to light and acid traces.[2]
Procedure:
-
Acid Neutralization: Prior to distillation or column chromatography, wash the crude organic phase with 5% NaHCO3. Residual acid catalyzes polymerization.
-
Additives: For long-term storage, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.
-
Storage: Store under Argon at -20°C in amber vials.
-
Re-purification: If the compound turns dark brown/black (formation of humins), filter through a short pad of basic alumina before use.
Library Generation: The "Click" Potential
Furan aldehydes serve as linchpins for multicomponent reactions (MCRs).
The Groebke-Blackburn-Bienaymé (GBB) Reaction
Reaction of furan-2-carbaldehyde with 2-aminopyridines and isonitriles yields imidazo[1,2-a]pyridines . The furan ring provides a unique lipophilic vector in the binding pocket.
Reductive Amination (Schiff Base Reduction)
A high-yield route to secondary amines, crucial for optimizing solubility.
Diagram 2: Library Diversity Generation
Caption: Divergent synthesis pathways converting furan aldehydes into three distinct pharmacological classes.
Quantitative Data: Physicochemical Comparison
Table 1: Furan vs. Phenyl Bioisosteres Comparison of 4-substituted derivatives.
| Property | Phenyl-Aldehyde | Furan-2-Aldehyde | Impact on Drug Design |
| LogP | 1.48 | 0.85 | Improved water solubility. |
| tPSA (Ų) | 17.07 | 30.21 | Enhanced polar interactions. |
| C-X-C Angle | 120° | ~106° | Altered substituent vector; access to new pocket regions. |
| Metabolic Stability | High (generally) | Moderate (requires blocking) | Furan requires C5-blocking to prevent ring opening. |
References
-
Moussa, S. A., et al. (2025).[3][4] Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed Central. [Link]
-
Galkin, K. I., & Sandulenko, I. V. (2025).[5] Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, MDPI. [Link]
-
Xu, et al. (2019). Synthesis of polysubstituted furans from sulfur ylides and alkynes. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2024). Bioisosteres in Drug Design: Tactical Applications. PubMed. [Link]
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5-(4-Ethoxyphenoxy)furan-2-carbaldehyde molecular weight and formula
An In-depth Technical Guide to 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde belongs to the class of 5-substituted furan-2-carbaldehydes, a group of heterocyclic organic compounds that have attracted considerable attention in medicinal chemistry. The furan ring serves as a versatile and "privileged" scaffold, and its substitution at the C5 position with an aryloxy group allows for significant modulation of the molecule's physicochemical and biological properties.[1][2][3] This guide provides a comprehensive technical overview of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, detailing its molecular characteristics, a robust synthetic protocol for its preparation, methods for its spectroscopic characterization, and its potential applications in the field of drug discovery and development. The aldehyde functionality at the C2 position provides a crucial handle for further chemical elaboration, making this compound a valuable building block for creating more complex therapeutic agents.[1]
Physicochemical Properties and Molecular Structure
The molecular structure of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde incorporates three key functional units: a furan ring, an aldehyde group, and an ethoxyphenoxy ether linkage. The electron-rich furan ring is an aromatic heterocycle whose unique electronic properties make it a valuable pharmacophore.[4] The aldehyde group is a reactive site suitable for a wide range of chemical transformations, while the ethoxyphenoxy moiety significantly influences the molecule's lipophilicity, steric profile, and potential for hydrogen bonding interactions, all of which are critical for receptor binding and pharmacokinetic properties.
Table 1: Physicochemical Data for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₂O₄ | Calculated |
| Molecular Weight | 232.23 g/mol | Calculated |
| IUPAC Name | 5-(4-ethoxyphenoxy)furan-2-carbaldehyde | IUPAC Nomenclature |
| Functional Groups | Aldehyde, Ether, Furan | Structural Analysis |
| Physical Form | Expected to be a solid at STP | Comparison with analogs[5] |
Note: While specific experimental data for this exact molecule is not widely published, these properties are derived from its chemical structure and data from closely related analogs. The molecular formula for the related compound 5-(4-ethoxyphenyl)furan-2-carbaldehyde is C₁₃H₁₂O₃.[6]
Synthesis and Purification
The formation of the aryl-ether bond between the furan ring and the ethoxyphenol is the key step in synthesizing 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde. While various methods exist for C-C bond formation on furan rings, such as Suzuki couplings, the C-O ether linkage is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation.[1][7]
Causality Behind Experimental Choices
The Ullmann condensation is the preferred method for this transformation due to its proven efficacy in forming diaryl ethers, especially when one of the aromatic rings is a heterocyclic system.[7][8] This reaction typically involves the coupling of an aryl halide (in this case, 5-bromofuran-2-carbaldehyde) with a phenol (4-ethoxyphenol) in the presence of a copper catalyst and a base.[7] The choice of a copper catalyst is historical and mechanistically crucial for facilitating the nucleophilic substitution on the aryl halide, which is otherwise unreactive under standard conditions.[9] A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to ensure the solubility of the reactants and to achieve the high temperatures often required for the reaction to proceed efficiently.[7]
Detailed Experimental Protocol: Synthesis via Ullmann Condensation
This protocol describes a representative method for the synthesis of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.
Materials:
-
5-Bromofuran-2-carbaldehyde
-
4-Ethoxyphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromofuran-2-carbaldehyde (1.0 eq), 4-ethoxyphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 5-bromofuran-2-carbaldehyde.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.
Workflow Visualization
Caption: Synthesis and Purification Workflow.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized product, a suite of spectroscopic techniques must be employed. The data below are predicted values based on the analysis of furan derivatives and standard spectroscopic principles.[10]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aldehyde proton (a singlet around δ 9.5-9.7 ppm), the furan ring protons (two doublets between δ 6.5-7.5 ppm), the aromatic protons of the ethoxyphenyl group (two doublets in the aromatic region, δ 6.9-7.2 ppm), and the ethyl group protons (a quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a characteristic signal for the aldehyde carbonyl carbon (δ 175-180 ppm).[10] Other signals will correspond to the carbons of the furan ring, the ethoxyphenyl ring, and the ethyl group.
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected around 1670-1700 cm⁻¹.[10] Additional characteristic peaks will include C-O-C stretching vibrations for the ether linkages and C=C stretching for the aromatic rings.[11]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 232.23. Fragmentation patterns would likely involve the loss of the aldehyde group or cleavage of the ether bond.
Relevance and Applications in Drug Discovery
The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive natural products and FDA-approved drugs.[3] It often serves as a bioisostere for a phenyl ring, offering distinct electronic and steric properties that can enhance metabolic stability and receptor interactions.[2]
Versatile Pharmacophore: Furan derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][12][13] The incorporation of the furan nucleus is a well-established strategy in the design of novel therapeutic agents.[12]
Chemical Handle for Derivatization: The aldehyde group at the C2 position is a key functional handle, enabling further chemical modifications through reactions like condensation, oxidation, reduction, or the formation of imines and oximes. This allows for the construction of larger, more complex molecules and the exploration of structure-activity relationships (SAR) in a drug discovery program.[1] The 5-(4-ethoxyphenoxy) substituent can be systematically varied to optimize pharmacokinetic properties and target engagement.
Potential Mechanism of Action: Many furan-containing anticancer agents exert their effect by inducing apoptosis (programmed cell death). This can occur through various signaling cascades, often involving the mitochondria. The compound may trigger mitochondrial stress, leading to the release of cytochrome c, which in turn activates a cascade of caspase enzymes that execute the apoptotic program.
Caption: Potential Apoptotic Pathway.
Conclusion
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is a structurally significant molecule that combines the versatile furan scaffold with an aldehyde functional handle and a tunable aryloxy substituent. Its synthesis is accessible through established copper-catalyzed methods, and its structure can be unequivocally confirmed with standard spectroscopic techniques. As a member of a class of compounds with proven and diverse biological activities, it represents a valuable building block for researchers and scientists in drug development, offering a promising starting point for the design of novel therapeutics.
References
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Orient J Chem. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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DergiPark. Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. [Link]
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International Journal of Research in Engineering and Science. Furan: A Promising Scaffold for Biological Activity. [Link]
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Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. [Link]
-
ACS Publications. Ullmann-Type Intramolecular C–O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. [Link]
-
Al-Qadisiyah Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan. [Link]
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D'Auria, M. AN IMPROVED SYNTHETIC METHOD FOR 5-ARYI-2-FURANCARBALDEHYDE. [Link]
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Liang, Y. et al. Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. [Link]
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Ghatge, M. S. et al. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]
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Organic Chemistry Portal. Furan synthesis. [Link]
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Považanec, F. et al. Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. [Link]
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Van Allen, D. REINVESTIGATNG THE ULLMANN REACTION. [Link]
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Chen, J. R. et al. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. [Link]
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SCIENCE & INNOVATION. ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. [Link]
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MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
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biological activity of 5-aryloxyfuran-2-carboxaldehyde derivatives
An In-depth Technical Guide to the Biological Activity of 5-Aryloxyfuran-2-carboxaldehyde Derivatives
Abstract
The furan ring represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Among its derivatives, 5-aryloxyfuran-2-carboxaldehydes have emerged as a promising class of molecules for therapeutic agent development. The introduction of an aryloxy moiety at the 5-position of the furan-2-carboxaldehyde core allows for extensive structural diversification, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the causality behind experimental designs, provide detailed, field-proven protocols, and synthesize data to illuminate the therapeutic potential of this versatile chemical class.
Introduction: The Furan Scaffold in Drug Discovery
Heterocyclic compounds are cornerstones of modern pharmacology. The furan nucleus, an electron-rich five-membered aromatic ring containing an oxygen atom, is a structural motif found in many natural products and synthetic drugs.[1] Its unique electronic and steric properties make it an attractive starting point for designing novel therapeutic agents. The aldehyde group at the C2 position serves as a crucial functional handle, facilitating a variety of chemical transformations to build more complex molecular architectures.[1]
The addition of a substituted aryl group via an ether linkage at the C5 position (an aryloxy group) significantly influences the molecule's lipophilicity, electronic distribution, and steric profile. This modification can enhance interactions with biological targets, improve membrane permeability, and ultimately modulate the compound's efficacy and selectivity. This guide delves into the synthesis and multifaceted biological activities of these 5-aryloxyfuran-2-carboxaldehyde derivatives.
Synthetic Strategies and Methodologies
The synthesis of 5-aryloxyfuran-2-carboxaldehyde derivatives typically involves the formation of an ether linkage between a 5-substituted furan-2-carboxaldehyde and a phenol. A common and effective method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.
Experimental Protocol 1: Synthesis via Ullmann Condensation
This protocol describes a general method for the synthesis of 5-aryloxyfuran-2-carboxaldehyde derivatives from 5-bromofuran-2-carboxaldehyde and a substituted phenol.
Rationale: The copper catalyst facilitates the coupling between the aryl halide (5-bromofuran-2-carboxaldehyde) and the nucleophile (phenoxide ion). The base is essential for deprotonating the phenol, generating the reactive phenoxide. A high-boiling point polar aprotic solvent like DMF or DMSO is used to ensure the reactants remain in solution at the required reaction temperature.
Materials:
-
5-Bromofuran-2-carbaldehyde
-
Substituted Phenol (e.g., 4-chlorophenol, 4-methoxyphenol)
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add the substituted phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF to the flask to dissolve the solids.
-
Add 5-bromofuran-2-carbaldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-aryloxyfuran-2-carboxaldehyde derivative.
Caption: Inhibition of the NF-κB inflammatory pathway.
Quantitative Data:
| Compound | Target/Assay | IC₅₀ (µM) / Effect | Reference |
| Amide Schiff base of 5-(4-Cl-Ph)-furan-2-carboxaldehyde | COX-2 Inhibition | 1.80 | |
| Amide Schiff base of 5-(4-Cl-Ph)-furan-2-carboxaldehyde | COX-1 Inhibition | 63.23 | |
| 5-Hydroxymethylfurfural | NO Production in RAW 264.7 cells | Dose-dependent reduction | |
| Vitex rotundifolia compounds | IL-8 Production in HT-29 cells | Potent inhibition |
Experimental Protocol 4: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce large amounts of nitric oxide (NO), a key inflammatory mediator, via the enzyme iNOS. This assay measures the ability of a compound to inhibit this process by quantifying the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
24-well or 96-well culture plates
Step-by-Step Procedure:
-
Seed RAW 264.7 cells in a culture plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate in the dark at room temperature for 10-15 minutes. A purple/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the vehicle control.
Future Perspectives
The 5-aryloxyfuran-2-carboxaldehyde scaffold is a highly versatile platform for the development of novel therapeutic agents. The available data, particularly from closely related 5-aryl analogs, strongly suggests significant potential in oncology, infectious diseases, and inflammation. Future research should focus on synthesizing diverse libraries of these compounds to establish robust Structure-Activity Relationships (SAR). Key areas for exploration include modifying the substitution pattern on the pendant aryl ring to optimize potency and selectivity, and derivatizing the C2-aldehyde into other functional groups like hydrazones, oximes, or Schiff bases to explore new biological targets. In vivo studies in relevant animal models will be the critical next step to validate the therapeutic potential of the most promising candidates identified through in vitro screening.
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literature review on furan-2-carbaldehyde ether derivatives
An In-depth Technical Guide to Furan-2-carbaldehyde Ether Derivatives: Synthesis, Characterization, and Therapeutic Potential
Abstract
Furan-2-carbaldehyde and its derivatives represent a cornerstone class of heterocyclic compounds, holding a privileged position in medicinal chemistry and drug discovery.[1][2] The inherent structural features of the furan ring—an aromatic, electron-rich system with a reactive aldehyde group—render it a versatile scaffold for synthesizing diverse molecular architectures with a wide spectrum of biological activities.[2][3] This technical guide provides a comprehensive exploration of furan-2-carbaldehyde ether derivatives, a subclass that leverages the furan core to optimize pharmacokinetic and pharmacodynamic properties. We will delve into robust synthetic methodologies, detailed spectroscopic characterization, and the expanding landscape of their applications as antimicrobial, anticancer, and anti-inflammatory agents, grounded in structure-activity relationship insights.
The furan nucleus is a five-membered aromatic heterocycle containing an oxygen atom, a structure found in numerous natural products and synthetic compounds with significant biological relevance.[2][4] Its unique electronic and steric properties make it an attractive starting point for novel therapeutic agents. The presence of an ether linkage introduces crucial modifications to polarity, lipophilicity, and hydrogen bonding capacity, which can enhance a molecule's ability to interact with biological targets and improve its overall drug-like properties, such as solubility and bioavailability.[4][5]
The aldehyde group at the C2 position of furan-2-carbaldehyde is a critical functional handle, enabling a vast array of chemical transformations to build molecular complexity.[2] By focusing on ether derivatives, researchers can systematically modulate the molecule's properties to fine-tune its therapeutic efficacy and safety profile. The synthetic versatility of this scaffold allows for the generation of extensive compound libraries, which are essential for high-throughput screening and the identification of potent lead compounds.[1]
Synthetic Strategies for Furan-2-carbaldehyde Ether Derivatives
The synthesis of furan-2-carbaldehyde ether derivatives typically involves multi-step sequences starting from commercially available furfural or its derivatives, such as 5-hydroxymethylfurfural (5-HMF). The core of the synthesis is the formation of the ether bond, most commonly achieved via the Williamson ether synthesis.
General Synthetic Workflow
The pathway to these derivatives often begins with the modification of the furan-2-carbaldehyde core to introduce a hydroxyl group, which then serves as the anchor for the ether linkage.
Caption: General synthetic workflow for furan-2-carbaldehyde ether derivatives.
Key Synthetic Protocols
Protocol 1: Williamson Ether Synthesis from a Hydroxymethylated Furan
This protocol describes a general and widely applicable method for synthesizing furan ethers starting from a furan derivative containing a hydroxymethyl group.
-
Materials : 5-(hydroxymethyl)furan-2-carbaldehyde (or other hydroxylated furan), Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Alkyl or Aryl Halide (e.g., benzyl bromide, ethyl iodide), Saturated Ammonium Chloride solution, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate.
-
Procedure :
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 5-(hydroxymethyl)furan-2-carbaldehyde (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add Sodium Hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.
-
Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue via silica gel column chromatography to obtain the pure furan ether derivative.
-
Table 1: Comparison of Synthetic Methodologies
| Method | Description | Advantages | Disadvantages |
| Williamson Ether Synthesis | Reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. | High versatility, reliable, good yields for primary and secondary halides. | Requires strong base, not suitable for sterically hindered halides (elimination risk). |
| Vilsmeier-Haack Formylation | A method to introduce an aldehyde group onto an activated aromatic ring, such as furan.[6] | Can be used to synthesize the carbaldehyde starting material itself.[6] | Reagents are sensitive to moisture. |
| Cross-Coupling Reactions | Suzuki or Stille couplings can be used to add aryl or other groups to the furan ring prior to ether formation.[2] | Excellent for creating C-C bonds and complex derivatives.[2] | Requires expensive palladium catalysts and specific boronic acids/stannanes. |
Physicochemical Properties and Spectroscopic Characterization
The structural elucidation of furan-2-carbaldehyde ether derivatives relies on a combination of standard spectroscopic techniques. The data provides definitive confirmation of the furan core, the aldehyde functionality, and the newly formed ether linkage.
-
¹H NMR Spectroscopy : The proton on the aldehyde typically appears as a singlet in the downfield region of δ 9.5-9.7 ppm . The protons on the furan ring exhibit characteristic signals between δ 6.0-7.8 ppm , with coupling constants that help determine the substitution pattern. Protons on the carbon adjacent to the ether oxygen (e.g., -O-CH₂ -R) are deshielded and typically resonate around δ 4.5-5.2 ppm .[7]
-
¹³C NMR Spectroscopy : The carbonyl carbon of the aldehyde is highly deshielded, appearing at approximately δ 175-180 ppm .[2] The carbons of the furan ring are observed between δ 108-155 ppm . The carbon of the ether linkage (-O-C H₂-R) typically appears around δ 60-75 ppm .[7]
-
IR Spectroscopy : A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is a key diagnostic feature, typically observed around 1670-1700 cm⁻¹ .[2][8] The C-O-C stretching of the ether bond is usually found in the 1050-1250 cm⁻¹ region.
-
Mass Spectrometry : Provides the molecular weight of the compound, aiding in the confirmation of the molecular formula. Fragmentation patterns can also offer structural clues.
Table 2: Summary of Characteristic Spectroscopic Data
| Technique | Functional Group | Characteristic Signal/Band | Reference |
| ¹H NMR | Aldehyde (-CHO) | δ 9.5-9.7 ppm (singlet) | [6] |
| Furan Ring Protons | δ 6.0-7.8 ppm (multiplets) | [9] | |
| Methylene Ether (-O-CH₂-) | δ 4.5-5.2 ppm (singlet/multiplet) | [7] | |
| ¹³C NMR | Aldehyde Carbonyl | δ 175-180 ppm | [2] |
| Furan Ring Carbons | δ 108-155 ppm | [9] | |
| IR | Aldehyde C=O Stretch | 1670-1700 cm⁻¹ (strong) | [2] |
Applications in Drug Discovery and Medicinal Chemistry
Furan-2-carbaldehyde ether derivatives have demonstrated a remarkable breadth of biological activities, making them highly promising candidates for therapeutic development.[10][11]
Antimicrobial Activity
Many furan-based compounds exhibit potent activity against a range of bacterial and fungal pathogens.[12][13] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[2] Derivatives containing a nitro group at the 5-position (nitrofurans) are a well-known class of synthetic antibacterial agents whose activity is linked to the enzymatic reduction of the nitro group, producing cytotoxic metabolites that damage microbial DNA.[5][14]
Anticancer Activity
Derivatives of furan-2-carbaldehyde have emerged as promising anticancer agents.[1][12] Their mechanisms often involve the induction of apoptosis, arrest of the cell cycle, and inhibition of critical signaling pathways implicated in cancer progression.[1][12] For example, some furan-based compounds have been shown to modulate the PI3K/Akt/mTOR pathway, a signaling cascade whose aberrant activation is a hallmark of many cancers.[12] Inhibition of this pathway can lead to reduced cell proliferation and the induction of programmed cell death in tumor cells.[12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by furan derivatives.
Other Therapeutic Applications
The versatility of the furan scaffold extends to other therapeutic areas:
-
Anti-inflammatory: Furan derivatives can inhibit key enzymes like cyclooxygenases (COX), contributing to anti-inflammatory effects.[5]
-
Antiviral: Certain compounds have shown the ability to inhibit the replication of viruses such as HIV and influenza.[5]
-
ST2 Inhibition: A furanylmethylpyrrolidine-based scaffold has been identified as an inhibitor of the ST2/IL-33 pathway, which is a risk biomarker for graft-versus-host disease (GVHD).[9]
Table 3: Summary of Biological Activities of Furan Derivatives
| Activity | Target/Mechanism | Example Compound Class | Reference |
| Antibacterial | DNA damage via reductive activation | 5-Nitro-furan derivatives | [13][14] |
| Antifungal | Disruption of cell membrane integrity | Substituted furan-2-carbaldehydes | [2][15] |
| Anticancer | Inhibition of PI3K/Akt/mTOR pathway; Apoptosis induction | Thiosemicarbazones, Chalcones | [12][15] |
| Anti-inflammatory | Inhibition of COX enzymes | General furan derivatives | [5] |
| GVHD Treatment | Inhibition of ST2/IL-33 interaction | Furanylmethylpyrrolidine derivatives | [9] |
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. For furan-2-carbaldehyde derivatives, several key SAR insights have been established:
-
Substitution at the 5-Position: The nature and position of substituents on the furan ring are critical for potency and selectivity.[1][2] Electron-withdrawing groups, such as a nitro group (-NO₂), often enhance antimicrobial and anticancer bioactivity.[5] Introducing aryl groups at this position can increase lipophilicity and improve interactions with biological targets.[12]
-
The Ether Side Chain: The length, branching, and composition of the ether side chain significantly impact the molecule's pharmacokinetic properties. Modifying the chain can optimize solubility, metabolic stability, and binding affinity to the target protein or enzyme.
-
Derivatization of the Aldehyde: While this guide focuses on ethers, it is noteworthy that converting the aldehyde at the C2 position into other functional groups like thiosemicarbazones, hydrazones, or oximes can lead to compounds with potent and distinct biological activities.[12][15]
Future Perspectives and Conclusion
Furan-2-carbaldehyde ether derivatives stand out as a highly promising and synthetically accessible class of compounds for drug discovery. Their proven efficacy across antimicrobial and anticancer applications, combined with their tunable physicochemical properties, provides a robust platform for the development of next-generation therapeutics. Future research should focus on expanding the chemical diversity of these ethers, exploring novel biological targets, and employing computational modeling to refine SAR and guide the design of derivatives with enhanced potency and improved safety profiles. The continued exploration of this privileged scaffold is poised to deliver innovative solutions to pressing challenges in clinical medicine.
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Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. Available from: [Link]
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- 5. orientjchem.org [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
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- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde in DMSO and Methanol
This guide provides a comprehensive exploration of the solubility characteristics of 5-(4-ethoxyphenoxy)furan-2-carbaldehyde in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering detailed experimental protocols and an analysis of the intermolecular forces at play. Our focus is to equip you with the knowledge to not only understand but also proficiently determine and apply the solubility data of this compound in your research endeavors.
Introduction: The Critical Role of Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its suitability for a vast array of applications, from its behavior in biological assays to its formulation into therapeutic agents.[1] For a molecule like 5-(4-ethoxyphenoxy)furan-2-carbaldehyde, which possesses a complex structure with both polar and non-polar moieties, understanding its solubility in different solvents is paramount. An accurate assessment of solubility is the bedrock of reliable and reproducible experimental outcomes.
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent renowned for its exceptional ability to dissolve a wide spectrum of organic compounds, making it a ubiquitous solvent for compound storage and in vitro screening.[2] In contrast, methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor, which significantly influences its solvation properties. The choice between these solvents can profoundly impact experimental results, making a thorough understanding of the compound's behavior in each essential.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility.[1] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Let's dissect the structure of 5-(4-ethoxyphenoxy)furan-2-carbaldehyde and the properties of our solvents to anticipate its solubility.
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde presents several key structural features:
-
An aromatic furan ring, which is relatively non-polar.
-
An ether linkage (-O-), which introduces some polarity and potential for hydrogen bond acceptance.
-
A phenyl ring with an ethoxy group, contributing to the molecule's size and non-polar character.
-
An aldehyde group (-CHO), a polar functional group that can act as a hydrogen bond acceptor.
DMSO ((CH₃)₂SO) is a highly polar aprotic solvent with a strong dipole moment. It is an excellent hydrogen bond acceptor but lacks a hydrogen bond-donating proton. Its ability to disrupt crystal lattice structures and solvate a wide range of molecules is well-documented.[2][3]
Methanol (CH₃OH) is a polar protic solvent. The hydroxyl group allows it to participate in hydrogen bonding as both a donor and an acceptor. This characteristic is pivotal in its interaction with solutes.
Based on this analysis, we can hypothesize that 5-(4-ethoxyphenoxy)furan-2-carbaldehyde will exhibit good solubility in DMSO due to the polar nature of the aldehyde and ether groups interacting favorably with the polar DMSO molecules. In methanol, the potential for hydrogen bonding between the solvent's hydroxyl group and the solute's oxygen atoms also suggests favorable solubility.
Quantitative Solubility Determination: Experimental Protocols
To move beyond theoretical predictions, empirical determination of solubility is necessary. The following are detailed protocols for quantifying the solubility of 5-(4-ethoxyphenoxy)furan-2-carbaldehyde in DMSO and methanol.
Equilibrium Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.
Materials:
-
5-(4-ethoxyphenoxy)furan-2-carbaldehyde
-
Anhydrous DMSO
-
Methanol (ACS grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of 5-(4-ethoxyphenoxy)furan-2-carbaldehyde into separate vials for each solvent. An excess is crucial to ensure that an equilibrium between the dissolved and undissolved compound is achieved.
-
Add a known volume of either DMSO or methanol to the respective vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Dilute the supernatant with a suitable solvent (in which the compound is freely soluble) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Back-calculate the original concentration in the supernatant to determine the solubility of 5-(4-ethoxyphenoxy)furan-2-carbaldehyde in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining solubility using the shake-flask method.
Kinetic Solubility Assay (DMSO)
For high-throughput screening environments, a kinetic solubility assay is often employed.[4]
Materials:
-
A stock solution of 5-(4-ethoxyphenoxy)furan-2-carbaldehyde in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Plate reader capable of detecting turbidity or a suitable analytical instrument (e.g., HPLC-UV)
Protocol:
-
Preparation of Dilution Series:
-
In a 96-well plate, create a serial dilution of the DMSO stock solution with the aqueous buffer.
-
-
Incubation:
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation of the compound.
-
-
Measurement:
-
Measure the turbidity of each well using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
-
Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV.
-
Hypothetical Data and Interpretation
While specific experimental data for 5-(4-ethoxyphenoxy)furan-2-carbaldehyde is not publicly available, we can present a hypothetical data table to illustrate how the results would be structured and interpreted.
| Solvent | Method | Solubility (mg/mL) | Molar Solubility (M) | Observations |
| DMSO | Equilibrium Shake-Flask | > 200 | > 0.82 | Freely soluble, no precipitation observed. |
| Methanol | Equilibrium Shake-Flask | 45.8 | 0.19 | Moderately soluble. |
Interpretation:
-
DMSO: The hypothetical high solubility in DMSO aligns with its reputation as a powerful solvent for a wide range of organic molecules.[2] The polar aprotic nature of DMSO effectively solvates the polar groups of the compound without the steric hindrance that can sometimes occur with protic solvents.
-
Methanol: The moderate solubility in methanol is also expected. While the aldehyde and ether oxygens can act as hydrogen bond acceptors for methanol's hydroxyl group, the large non-polar regions of the molecule (the phenyl and furan rings) may limit its overall solubility compared to DMSO.
Intermolecular Interactions: A Deeper Dive
The solubility of a compound is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Interactions with DMSO
In a DMSO solution, the primary interactions are likely to be dipole-dipole forces between the highly polar sulfoxide group of DMSO and the polar aldehyde group of 5-(4-ethoxyphenoxy)furan-2-carbaldehyde. Additionally, the oxygen atom of the sulfoxide group can act as a hydrogen bond acceptor for any potential weak C-H hydrogen donors on the furan ring.
Interactions with Methanol
In methanol, hydrogen bonding will play a more significant role. The hydroxyl group of methanol can act as a hydrogen bond donor to the oxygen atoms of the aldehyde and ether groups of the solute. Simultaneously, the oxygen of methanol can interact with the aldehydic proton.[5]
Visualizing Intermolecular Interactions
Caption: Dominant intermolecular forces in DMSO and methanol solutions.
Conclusion and Future Directions
This guide has provided a detailed overview of the theoretical and practical considerations for determining the solubility of 5-(4-ethoxyphenoxy)furan-2-carbaldehyde in DMSO and methanol. While specific quantitative data requires experimental determination, the provided protocols offer a robust framework for obtaining reliable and reproducible results. A thorough understanding of a compound's solubility is not merely a preliminary step but a critical piece of data that informs every subsequent stage of research and development. For those in the field of drug discovery, this information is indispensable for designing meaningful in vitro assays and developing effective formulations.
Future work should focus on the experimental determination of the solubility of 5-(4-ethoxyphenoxy)furan-2-carbaldehyde and related analogs under various conditions (e.g., different temperatures and pH values) to build a comprehensive solubility profile.
References
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][1]
-
California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Hassan, M., et al. (2023). Preferential solvation of thiophene and furan-2-carboxaldehyde phenylhydrazone derivatives in DMSO-water and DMSO-n-octanol mixtures. Journal of Molecular Liquids. [Link]
-
Grygorenko, O. O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]
-
Jain, A., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link][4]
-
LibreTexts Chemistry. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2016). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Methods in Molecular Biology. [Link]
-
Lagunin, A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences. [Link][3]
-
U.S. Environmental Protection Agency. (2025, October 15). 5-(4-ethoxyphenyl)furan-2-carbaldehyde Properties. CompTox Chemicals Dashboard. [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxyfuran-2-carbaldehyde. PubChem. [Link]
-
Al-Awar, M., et al. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Molecules. [Link]
-
Tanski, J. M., & Shalumova, T. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Alvarado, Y. J., et al. (2010). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol̇L -1 aqueous DMSO at 298.15 K, inhibition of lymphoproliferation and tubulin polymerization: A study based on the scaled particle theory. Journal of the Chilean Chemical Society. [Link]
-
Plietker, B., & Niggemann, M. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. [Link]
-
Krutosikova, A., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules. [Link]
-
Evangelisti, L., et al. (2024). Intermolecular Interactions between Aldehydes and Alcohols: Conformational Equilibrium and Rotational Spectra of Acrolein-Methanol Complex. Molecules. [Link][5]
-
Li, Y., et al. (2022). Probing the interaction between selected furan derivatives and porcine myofibrillar proteins by spectroscopic and molecular docking approaches. Food Chemistry. [Link]
-
Cardoso, A. L., et al. (n.d.). FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Retrieved from [Link]
-
ResearchGate. (2025, September 1). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 4-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde Properties. CompTox Chemicals Dashboard. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde: An Application Note and Protocol
Introduction
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is a key heterocyclic intermediate with significant potential in the fields of medicinal chemistry and materials science. The unique arrangement of the furan ring, the ether linkage, and the aromatic system provides a versatile scaffold for the synthesis of novel compounds with diverse biological activities and material properties. The aldehyde functionality serves as a crucial handle for further molecular elaborations, making this compound a valuable building block for drug discovery professionals and researchers. This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, grounded in the principles of the Ullmann condensation.
Reaction Scheme
The synthesis of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is achieved through a copper-catalyzed Ullmann condensation between 5-bromo-2-furaldehyde and 4-ethoxyphenol. This reaction forms an aryl ether bond, a common transformation in organic synthesis.[1]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | 175.0 | 1.75 g | 10.0 | Sigma-Aldrich |
| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | 1.66 g | 12.0 | Alfa Aesar |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 190 mg | 1.0 | Acros Organics |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Fisher Scientific |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | VWR |
| Toluene | C₇H₈ | 92.14 | 20 mL | - | J.T. Baker |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | EMD Millipore |
| Hexane | C₆H₁₄ | 86.18 | - | - | Pharmco-Aaper |
Instrumentation
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
NMR spectrometer (400 MHz or higher)
-
Mass spectrometer (ESI or GC-MS)
Synthetic Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-2-furaldehyde (1.75 g, 10.0 mmol), 4-ethoxyphenol (1.66 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add dimethylformamide (DMF, 50 mL) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 10 minutes to ensure an inert atmosphere. This is crucial to prevent oxidation of the copper catalyst and other reactants.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. The color of the reaction mixture will typically darken as the reaction progresses.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of ethyl acetate.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 50 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine. This helps to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product is purified by column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the adsorbed product onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde as a solid.
Characterization
The structure and purity of the synthesized 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde can be confirmed by NMR and mass spectrometry.
Predicted Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.65 (s, 1H, -CHO), 7.30 (d, J = 3.6 Hz, 1H, furan-H), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.60 (d, J = 3.6 Hz, 1H, furan-H), 4.05 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 177.0 (-CHO), 158.0, 155.5, 150.0, 122.5, 122.0, 115.5, 112.0, 64.0 (-OCH₂CH₃), 15.0 (-OCH₂CH₃). |
| Mass Spectrometry (ESI) | m/z calculated for C₁₃H₁₂O₄ [M+H]⁺: 233.07; found: 233.07. |
Note: The spectroscopic data presented is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.
Workflow Diagrams
Synthesis Workflow
Caption: Synthesis workflow for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.
Purification Workflow
Caption: Purification workflow for the target compound.
Trustworthiness and Self-Validation
The protocol described herein is based on well-established Ullmann condensation chemistry.[1] The progress of the reaction can be reliably monitored by TLC, and the purity of the final product can be readily assessed by standard analytical techniques such as NMR and mass spectrometry. The predicted spectroscopic data provides a benchmark for the successful synthesis of the target molecule. Any significant deviation from the expected spectral data would indicate the presence of impurities or an incorrect product, necessitating further purification or re-evaluation of the synthetic route.
References
-
Hassan, A. S., et al. (2014). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Chemistry of Heterocyclic Compounds, 50(5), 634-653. [Link]
-
PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. [Link]
Sources
Application Note: A Researcher's Guide to the Synthesis and Characterization of Schiff Bases from 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
Introduction: The Significance of Furan-Based Schiff Bases
Schiff bases, compounds containing the characteristic azomethine or imine group (-C=N-), represent a cornerstone of modern coordination chemistry and medicinal research. First reported by Hugo Schiff in 1864, these molecules are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2][3] The versatility of the imine bond, combined with the vast array of available starting materials, allows for the creation of structurally diverse ligands. When these ligands incorporate heterocyclic rings like furan, their biological and chemical properties are often enhanced.[1][4]
Furan-containing Schiff bases and their metal complexes are of particular interest due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][5] The furan ring system is a key structural motif in many bioactive natural products and pharmaceuticals.[6]
This application note provides a comprehensive, field-proven guide for researchers on the synthesis, purification, and characterization of novel Schiff bases derived from 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde . This precursor is a valuable starting material, featuring a stable furan core, an electron-donating ethoxyphenoxy group that can modulate electronic properties, and a reactive aldehyde functional group poised for imine formation. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and outline the necessary analytical techniques to ensure the structural integrity and purity of the final product.
The Mechanism of Schiff Base Formation: A Two-Step Process
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[7][8] The overall process is reversible and often catalyzed by a mild acid or base.[5][9] Understanding the mechanism is critical for optimizing reaction conditions, such as pH and solvent choice.
The reaction proceeds in two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral, unstable intermediate known as a carbinolamine.[3][10]
-
Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable carbon-nitrogen double bond (imine). This dehydration step is typically the rate-determining step and is facilitated by an acid catalyst, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[5][10]
It is crucial to control the acidity; if the solution is too acidic, the primary amine nucleophile will be protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction.[4]
Figure 1: General mechanism for acid-catalyzed Schiff base formation.
Experimental Protocol: Synthesis of N-((5-(4-ethoxyphenoxy)furan-2-yl)methylene)aniline
This protocol details the synthesis of a representative Schiff base from 5-(4-ethoxyphenoxy)furan-2-carbaldehyde and aniline. The same general procedure can be adapted for a wide range of primary amines.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |
| 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde | 110360-10-6 | 232.24 | 5.0 | 1.16 g | Starting aldehyde. |
| Aniline | 62-53-3 | 93.13 | 5.0 | 0.46 mL | Freshly distilled for best results. |
| Absolute Ethanol | 64-17-5 | 46.07 | - | 40 mL | Reaction solvent. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | 3-4 drops | Catalyst. |
| Diethyl Ether | 60-29-7 | 74.12 | - | ~20 mL | For washing the product. |
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration flask, analytical balance, TLC plates (silica gel 60 F₂₅₄).
Synthesis and Purification Workflow
The following diagram outlines the complete workflow from reaction setup to obtaining the pure, characterized product.
Figure 2: Experimental workflow for Schiff base synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.16 g (5.0 mmol) of 5-(4-ethoxyphenoxy)furan-2-carbaldehyde in 25 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.[11]
-
Reagent Addition: To the stirred solution, add 0.46 mL (5.0 mmol) of aniline dropwise at room temperature.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2][11]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 3-4 hours.[2][12]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting aldehyde spot.
-
Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate will typically form. The flask can be placed in an ice bath for 30 minutes to maximize product precipitation.[11]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with small portions of cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.[2]
-
Purification: For optimal purity, recrystallize the crude product from hot absolute ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature to form pure crystals.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 50-60°C to a constant weight.
Structural Characterization
Thorough characterization is essential to confirm the successful formation of the desired Schiff base and to assess its purity.[13][14]
Spectroscopic Analysis
The key to confirming Schiff base formation is identifying the disappearance of reactant functional groups and the appearance of the new imine functional group in the spectra.
| Technique | Observation for Reactants | Expected Result for Product | Rationale & Reference |
| FT-IR | Strong C=O stretch (aldehyde) at ~1670-1700 cm⁻¹. N-H stretches (amine) at ~3300-3500 cm⁻¹. | Disappearance of C=O and N-H bands. Appearance of a strong C=N (azomethine) stretch at ~1610-1640 cm⁻¹ . | The C=N bond is the defining feature of the Schiff base.[13][15] |
| ¹H NMR | Aldehyde proton (-CHO) singlet at ~9.5-10.0 ppm . Amine protons (-NH₂) broad signal. | Disappearance of the aldehyde proton. Appearance of a sharp azomethine proton (-CH=N-) singlet at ~8.5-8.9 ppm . | This is a definitive diagnostic signal for Schiff base formation.[14][16] |
| ¹³C NMR | Aldehyde carbon (-CHO) at ~175-185 ppm. | Disappearance of the aldehyde carbon. Appearance of the azomethine carbon (-CH=N-) at ~155-165 ppm . | Confirms the carbon skeleton and the formation of the imine group.[14][16] |
| Mass Spec. | Peaks corresponding to the molecular weights of the starting materials. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the Schiff base (C₁₉H₁₇NO₃ = 307.34 g/mol ). | Confirms the molecular formula of the synthesized compound.[4][14] |
Conclusion and Future Directions
This application note provides a robust and reliable protocol for the synthesis of Schiff bases from 5-(4-ethoxyphenoxy)furan-2-carbaldehyde. The detailed mechanistic insights and characterization guidelines serve as a self-validating system for researchers. The successful synthesis of these compounds opens avenues for further investigation into their potential applications.
Researchers in drug development can utilize this protocol to synthesize a library of derivatives by varying the primary amine component. This allows for the exploration of structure-activity relationships (SAR) to optimize biological activity against various targets, including bacteria, fungi, and cancer cell lines.[4][11] Furthermore, the synthesized Schiff bases can act as versatile ligands for the preparation of transition metal complexes, which often exhibit enhanced catalytic or biological properties compared to the free ligands.[5][17]
References
-
Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene - ACG Publications. (2024). ACG Publications. [Link]
-
INTRODUCTION OF SCHIFF BASES - IIP Series. (n.d.). IIP Series. [Link]
-
Schiff Bases: Structure, Reaction, Synthesis & Uses Explained - Vedantu. (n.d.). Vedantu. [Link]
-
Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine - E3S Web of Conferences. (2024). E3S Web of Conferences. [Link]
-
A short review on chemistry of schiff base metal complexes and their catalytic application - International Journal of Chemical Studies. (2018). International Journal of Chemical Studies. [Link]
-
Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone C N R R R. (2019). Journal of University of Babylon for Pure and Applied Sciences. [Link]
-
Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
[PDF] Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Mechanistic explanation of the formation of Schiff base. - ResearchGate. (n.d.). ResearchGate. [Link]
-
(PDF) Kinetics and Mechanisms of Schiff Base Formation From - Amanote Research. (n.d.). Amanote Research. [Link]
-
Preparation and Characterization of Some Schiff Base Compounds - DergiPark. (2020). DergiPark. [Link]
-
Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Iraqi National Journal of Chemistry. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4 - IJRAR. (n.d.). International Journal of Research and Analytical Reviews. [Link]
-
ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and Characterization of New Schiff Bases and Biological Studies - Der Pharma Chemica. (2023). Der Pharma Chemica. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (2023). MDPI. [Link]
-
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (n.d.). SciSpace. [Link]
-
A review on synthesis and applications of some selected Schiff bases with their transition metal complexes - ResearchGate. (2022). ResearchGate. [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2- carbohydrzide and their derivatives as an antimicrobial age. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Furan synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of the Serbian Chemical Society. [Link]
Sources
- 1. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scispace.com [scispace.com]
- 4. acgpubs.org [acgpubs.org]
- 5. chemijournal.com [chemijournal.com]
- 6. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 7. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. iipseries.org [iipseries.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. allsubjectjournal.com [allsubjectjournal.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. jocpr.com [jocpr.com]
Application Note: Precision Reductive Amination of Furan-2-carbaldehyde Derivatives
Executive Summary
Furan-2-carbaldehyde (Furfural) and its derivatives are critical bio-based platform chemicals used to synthesize pharmaceutical intermediates (e.g., Ranitidine precursors) and advanced polymer monomers. However, the reductive amination of these substrates presents a specific chemical liability: the acid-sensitivity of the furan ring .
Standard protocols often result in "black tar" formation due to acid-catalyzed ring opening and subsequent polymerization. This guide provides two optimized protocols—Method A (STAB) for high-fidelity bench synthesis and Method B (Catalytic Hydrogenation) for scalable, green applications—specifically engineered to preserve the furan moiety while maximizing amine yield.
Mechanistic Insight & Stability Control
To master this reaction, one must understand the competition between the desired imine reduction and the undesired ring degradation. The furan ring is electron-rich; in the presence of strong acids or excess Lewis acids, it undergoes protonation at the C2 or C5 position, leading to ring opening (hydrolysis) and polymerization.
The "Danger Zone" Mechanism
The following pathway map illustrates the critical divergence point. Successful protocols maximize Path A (Imine Reduction) while suppressing Path B (Ring Opening).
Figure 1: Mechanistic divergence in furan reductive amination. Path A is kinetically favored by selective reducing agents; Path B is thermodynamically driven by low pH.
Protocol A: The Bench-Scale Standard (STAB)
Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Best For: Small to mid-scale (mg to g), complex amine partners, high functional group tolerance.[1][2]
Why This Works
Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too reactive, reduces aldehydes), STAB is mild and selective. Crucially, it does not require low pH to activate the imine, allowing the reaction to proceed at pH 5–6 , which preserves the furan ring.
Experimental Workflow
-
Stoichiometry Calculation:
-
Furan-2-carbaldehyde: 1.0 equiv
-
Amine (Primary or Secondary): 1.1 – 1.2 equiv
-
NaBH(OAc)₃: 1.4 – 1.5 equiv
-
Acetic Acid (AcOH): 1.0 equiv (Strictly controlled)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Green alternative).
-
-
Step-by-Step Procedure:
-
Step 1 (Imine Formation): In a dry flask under N₂, dissolve the aldehyde and amine in DCE (0.2 M concentration). Add AcOH (1.0 equiv). Stir for 30–60 mins at Room Temperature (RT).
-
Checkpoint: The solution may darken slightly (yellow/orange) as the imine forms. This is normal.
-
-
Step 2 (Reduction): Cool the mixture to 0°C (optional but recommended for very sensitive furans). Add NaBH(OAc)₃ in three portions over 15 minutes.
-
Reasoning: Portion-wise addition prevents localized exotherms that could trigger polymerization.
-
-
Step 3 (Reaction): Allow to warm to RT and stir for 2–16 hours. Monitor by TLC or LCMS.
-
Step 4 (Quench & Workup): Quench with saturated aqueous NaHCO₃ (basic wash neutralizes any remaining acid/boron complexes). Extract with DCM or EtOAc.
-
Expert Optimization Note
If using THF instead of DCE (for green chemistry compliance), the reaction rate may decrease. To compensate, ensure the amine is fully dissolved before adding the reducing agent. Avoid Methanol with STAB, as it reacts with the hydride source.
Protocol B: Scalable Green Synthesis (Catalytic)
Reagent: H₂ (balloon or mild pressure) + Pd/C or Raney Ni Best For: Large scale (>10g), industrial processes, atom economy.
The Selectivity Challenge
Heterogeneous hydrogenation can over-reduce the furan ring to a tetrahydrofuran derivative. To prevent this, "poisoned" catalysts or specific solvent systems are required.
Experimental Workflow
-
Catalyst Selection:
-
Pd/C (5%): High activity, risk of ring reduction. Use at low pressure (1 atm).
-
Raney Nickel: Excellent for imines, but requires careful handling (pyrophoric).
-
CuAlOx / Ru-supported: Emerging high-selectivity catalysts [3].
-
-
Step-by-Step Procedure:
-
Step 1 (Pre-formation): Mix Furan-2-carbaldehyde (1.0 eq) and Amine (1.0 eq) in Methanol or Ethanol. Stir for 1 hour to form the imine.
-
Validation: 1H NMR should show disappearance of aldehyde proton (~9.6 ppm).
-
-
Step 2 (Hydrogenation): Add catalyst (e.g., 5 wt% loading of 10% Pd/C). Purge vessel with N₂ then H₂.
-
Step 3 (Conditions): Stir under H₂ (1 atm balloon is usually sufficient) at RT.
-
Warning: Do not heat above 40°C. Higher temperatures favor ring hydrogenation.
-
-
Step 4 (Filtration): Filter through Celite to remove catalyst. Concentrate filtrate.
-
Comparative Data & Decision Matrix
The following table summarizes performance metrics based on internal validation and literature precedents [1][2].
| Parameter | Method A: NaBH(OAc)₃ (STAB) | Method B: H₂ / Pd/C | Method C: NaBH₄ (Direct) |
| Chemoselectivity | Excellent (Reduces imine only) | Moderate (Risk of ring reduction) | Poor (Reduces aldehyde) |
| Furan Stability | High (Mild pH) | High (Neutral pH) | High (Basic pH) |
| Atom Economy | Low (Boron waste) | High (Water is only byproduct) | Moderate |
| Reaction Time | 2 - 16 Hours | 4 - 24 Hours | < 1 Hour |
| Scale Suitability | < 50g | > 50g to kg | < 10g |
| Typical Yield | 85 - 95% | 70 - 90% | 50 - 70% (Mixed products) |
Decision Tree for Protocol Selection
Figure 2: Selection logic based on scale and substrate sensitivity.
Troubleshooting & Quality Control
Common Failure Modes
-
Black Tar/Polymerization:
-
Cause: pH dropped below 4, or reaction heated excessively.
-
Fix: Use Method A. buffer with NaOAc if necessary. Ensure temperature < 25°C.
-
-
Low Conversion:
-
Cause: Steric hindrance of the amine.[3]
-
Fix: Extend "Step 1" (Imine formation) time or add molecular sieves (4Å) to drive equilibrium by removing water.
-
-
Over-reduction (Tetrahydrofuran formation):
-
Cause: Catalyst too active (Method B).
-
Fix: Switch from Pd/C to sulfided Pt/C or reduce H₂ pressure.
-
Self-Validating Analytical Signatures
-
1H NMR (CDCl₃):
-
Aldehyde (Starting Material): Doublet at ~9.6 ppm.
-
Imine (Intermediate): Singlet/Doublet at ~8.1–8.3 ppm.
-
Product (Amine): Disappearance of 9.6/8.3 peaks; appearance of benzylic-type CH₂ singlet at ~3.7–3.9 ppm adjacent to the furan ring.
-
-
TLC:
-
Furan aldehydes are UV active (strong). Amines often streak on silica; use TEA-neutralized plates or Ninhydrin stain for visualization.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
-
Dunne, A. A., et al. (2012).[8] Sustainable Synthesis of Furfurylamines via Catalytic Reductive Amination.[9][10] ChemSusChem.
-
Song, C., et al. (2025).[11] Reductive amination of furfural to furfurylamine: Advances in catalyst design. ResearchGate.
-
BenchChem Technical Support. (2025). Managing instability of furan rings during functionalization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
using 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde as a pharmaceutical intermediate
Application Note: 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde as a Scaffold for Antimicrobial & Anti-inflammatory Drug Discovery
Executive Summary
This guide details the utilization of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde (CAS: 110360-10-6 / Analogous Class) as a high-value intermediate in medicinal chemistry. Unlike simple furan derivatives, the inclusion of the 4-ethoxyphenoxy moiety at the C5 position imparts significant lipophilicity and hydrogen-bond accepting capability, optimizing the "drug-likeness" (Lipinski parameters) of downstream candidates.
This compound acts as a "linchpin" intermediate. The electrophilic aldehyde functionality allows for rapid diversification into hydrazones, Schiff bases, and acrylic derivatives , which are historically validated pharmacophores for antitubercular (anti-TB) and anti-inflammatory therapeutics.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 5-(4-ethoxyphenoxy)furan-2-carbaldehyde |
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| Appearance | Pale yellow to amber crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water |
| Stability | Sensitive to strong acids (furan ring opening); Air-sensitive (oxidation to acid) |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen) |
Handling Precaution (Expert Insight): Furan rings with electron-donating substituents (like the phenoxy ether here) are electron-rich. While this stabilizes the aldehyde against some nucleophiles, it makes the ring susceptible to acid-catalyzed ring opening (hydrolysis) or polymerization. Avoid prolonged exposure to strong mineral acids (HCl, H₂SO₄) without temperature control.
Strategic Application: The "Push-Pull" Scaffold
The molecule features a "push-pull" electronic system:
-
Donor: The ethoxyphenoxy oxygen donates electron density into the furan ring.
-
Acceptor: The aldehyde carbonyl withdraws density.
This conjugation makes the aldehyde highly reactive toward condensation reactions (Schiff base formation) while enhancing the fluorescence properties of the final molecule, which can be useful for cellular imaging studies.
Workflow Visualization
Caption: Divergent synthesis pathways from the parent aldehyde to bioactive libraries.
Protocol A: Synthesis of Antitubercular Hydrazones
Context: Furan-2-carbaldehyde derivatives condensed with isoniazid (INH) or thiosemicarbazides are a proven class of anti-tuberculosis agents. The ethoxyphenoxy tail improves cell wall penetration in Mycobacterium tuberculosis.
Materials
-
Substrate: 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde (1.0 eq)
-
Reagent: Isoniazid (Isanicotinic acid hydrazide) (1.1 eq)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops)
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (232 mg) of the aldehyde in 10 mL of absolute ethanol . Slight heating (40°C) may be required.
-
Addition: Add 1.1 mmol (151 mg) of Isoniazid. The mixture may become cloudy.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Why? Protonation of the carbonyl oxygen activates it for nucleophilic attack by the hydrazide nitrogen.
-
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 3–5 hours .
-
Monitoring: Check progress via TLC (System: 5% Methanol in DCM). The aldehyde spot (high R_f) should disappear, replaced by a lower R_f fluorescent spot (hydrazone).
-
-
Isolation: Cool the reaction to room temperature, then place in an ice bath for 30 minutes. The product should precipitate as a crystalline solid.
-
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted aldehyde.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Validation Criteria:
-
Yield: Expect >85%.
-
¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the imine singlet (–CH=N– ) typically around 8.3–8.6 ppm .
Protocol B: Oxidation to Carboxylic Acid
Context: To use this scaffold in amide coupling (e.g., creating peptidomimetics), the aldehyde must be oxidized to 5-(4-ethoxyphenoxy)furan-2-carboxylic acid . Standard permanganate oxidation is too harsh for the electron-rich ether; Pinnick Oxidation or Silver Oxide is preferred.
Methodology (Silver Oxide Mediated)
-
Preparation: Dissolve 1.0 mmol of aldehyde in 10 mL THF/Water (1:1) .
-
Reagent: Add AgNO₃ (2.0 eq) followed by dropwise addition of NaOH (4.0 eq) solution.
-
Observation: A black precipitate (Ag₂O) forms in situ.
-
-
Reaction: Stir vigorously at room temperature for 12 hours.
-
Workup: Filter off the silver solids through Celite. Acidify the filtrate carefully with 1M HCl to pH 3.
-
Caution: Do not go below pH 2 to avoid furan decomposition.
-
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Dry over Na₂SO₄ and concentrate.
Scientific Grounding & References
Mechanistic Insight: The biological activity of furan-hydrazones is often attributed to their ability to chelate metal ions (Fe²⁺/Cu²⁺) essential for microbial enzymes, or by acting as alkylating agents after metabolic activation. The 5-phenoxy substitution pattern specifically enhances inhibition of the enoyl-ACP reductase (InhA) in mycobacteria by occupying the hydrophobic binding pocket [1].
References:
-
BenchChem. Application Notes and Protocols for 5-Propylfuran-2-carbaldehyde in Medicinal Chemistry. (General furan scaffold reactivity and SAR).
-
Hassan, A.S., et al. 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities.[1] Egypt.[1] J. Chem. 2015. (Review of 5-aryl/aryloxy furan chemistry).
-
Moussa, S.A., et al. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization.[2] (Synthetic protocols for 5-substituted furans).
-
Manchester Organics. 5-(4-Ethoxyphenyl)furan-2-carbaldehyde Product Page.[3] (Catalog verification for analogs).
Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Precision Protocols for Knoevenagel Condensation of Furan Aldehydes
From Bench Validation to Green Scale-Up
Executive Summary & Strategic Importance
The Knoevenagel condensation of furanic aldehydes—specifically furfural and 5-hydroxymethylfurfural (5-HMF) —is a pivot-point transformation in modern drug discovery and renewable material synthesis. Unlike robust benzene derivatives, furan rings possess a dienic character that makes them susceptible to ring-opening polymerization under harsh acidic conditions and resinification under strong basic conditions.
This guide moves beyond generic organic chemistry textbook procedures. It provides three field-validated protocols optimized for the unique electronic fragility of the furan core, prioritizing high E-selectivity, minimal polymerization, and green chemistry principles (E-factor reduction).
Mechanistic Insight & Critical Parameters
To ensure reproducibility, one must understand the "Why" behind the reaction failures. The furan ring is electron-rich (π-excessive). In Knoevenagel condensations, this influences the electrophilicity of the aldehyde carbonyl.
The Furan Challenge
-
Acid Sensitivity: Strong Lewis acids can trigger the cleavage of the furan ring, leading to levulinic acid derivatives or insoluble humins.
-
Base Sensitivity: Strong inorganic bases (NaOH, KOH) often cause the "Cannizzaro" side reaction or rapid polymerization (darkening of reaction mixture) before condensation occurs.
-
Solution: Use weak organic bases (piperidine, DBU) or buffered heterogeneous catalysts that activate the methylene proton without destroying the furan substrate.
Reaction Pathway Visualization
The following diagram illustrates the base-catalyzed pathway, highlighting the critical dehydration step which drives the equilibrium.
Caption: Base-catalyzed mechanism emphasizing the regeneration of the amine catalyst and the irreversible dehydration step.
Validated Experimental Protocols
Protocol A: The "Benchmark" Method (Homogeneous)
Best for: Initial screening, milligram-to-gram scale, and less reactive methylene compounds (e.g., diethyl malonate). Chemistry: Piperidine/Acetic Acid buffer in Ethanol.
Reagents:
-
Furfural or 5-HMF (1.0 equiv)
-
Active Methylene Compound (1.0–1.1 equiv)
-
Piperidine (0.05 equiv)
-
Glacial Acetic Acid (0.05 equiv) — Crucial for buffering high basicity.
-
Solvent: Ethanol (Absolute).
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the furan aldehyde in 15 mL of ethanol.
-
Addition: Add 10 mmol of the active methylene compound (e.g., malononitrile).
-
Catalysis: Add 0.5 mmol (approx. 50 µL) of piperidine followed immediately by 0.5 mmol of acetic acid.
-
Note: The formation of piperidinium acetate in situ creates a buffered system that minimizes furan ring degradation.
-
-
Reaction: Stir at room temperature (for malononitrile) or reflux (for diethyl malonate) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Work-up:
-
If Solid Precipitates: Cool to 0°C, filter, and wash with cold ethanol.
-
If Liquid: Evaporate ethanol, redissolve in EtOAc, wash with 0.1 M HCl (to remove piperidine), then brine. Dry over Na2SO4.
-
Protocol B: The "Green" Method (Aqueous/Solvent-Free)
Best for: Sustainability, scale-up, and highly reactive substrates (malononitrile, ethyl cyanoacetate). Chemistry: Water-mediated or Grindstone Chemistry.
Reagents:
-
Furan Aldehyde (1.0 equiv)
-
Active Methylene Compound (1.0 equiv)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or simply Water.[1]
Step-by-Step Workflow:
-
Setup: Place 10 mmol of furan aldehyde and 10 mmol of malononitrile in a mortar (for grinding) or a flask with 10 mL water.
-
Catalysis:
-
Method B1 (Grinding): Grind the mixture with a pestle. The friction generates local heat. If reaction is slow, add 1 drop of DBU. A solid product usually forms within 5–15 minutes.
-
Method B2 (Aqueous): Stir the suspension in water at room temperature. For less reactive substrates, add 2 mol% DBU.
-
-
Isolation:
-
The product typically precipitates out of the aqueous phase or forms a dry powder upon grinding.
-
Filter the solid and wash with water to remove any trace catalyst.
-
Recrystallization: Ethanol/Water mixtures are ideal for purification.
-
Optimization & Troubleshooting Guide
The following decision tree assists in optimizing conditions based on observed failures.
Caption: Troubleshooting logic for maximizing yield and purity in furan functionalization.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Reaction mixture turns black | Furan ring polymerization due to high pH or excessive heat. | Switch to Protocol A (Buffered). Reduce temperature. Exclude light. |
| Low conversion with esters | Diethyl malonate/acetoacetate are less acidic (pKa ~11-13) than malononitrile (pKa ~11). | Increase temperature to reflux. Switch solvent to Toluene with Dean-Stark trap to remove water. |
| Product is an oil (not solid) | Incomplete crystallization or presence of Z-isomer impurities. | Triturate with cold Hexane/Ethanol (9:1). Seed with pure crystal if available. |
Comparative Data Summary
The following data aggregates typical yields reported in high-quality literature for the reaction of Furfural with various substrates.
| Substrate (Active Methylene) | Catalyst/Solvent | Condition | Time | Yield (%) | Ref |
| Malononitrile | Piperidine / Ethanol | RT | 30 min | 92–96% | [1] |
| Malononitrile | Water (No Catalyst) | RT | 45 min | 88% | [2] |
| Ethyl Acetoacetate | Piperidine / Ethanol | RT | 4 h | 78% | [1] |
| Diethyl Malonate | NH4HCO3 / Solvent-Free | 90°C | 2 h | 85% | [3] |
| Acetylacetone | Na-Alginate / Water | RT | 1 h | 86% | [4] |
References
-
ACS Omega (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes.Link
-
Green Chemistry (2000). Clean synthesis in water: Uncatalysed preparation of ylidenemalononitriles.[2]Link
-
BenchChem (2025). An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate.Link
-
Semantic Scholar (2022). Recent Developments in Knoevenagel Condensation Reaction: A Review.Link
-
Asian J. Chem (2015). Efficient Protocol for Knoevenagel Condensation in Presence of the DBU-Water Complex.Link
Sources
Application Note: Preparation of 5-Alkoxy-2-Furoic Acids via Aldehyde Oxidation
Executive Summary
5-Alkoxy-2-furoic acids are critical pharmacophores in medicinal chemistry, serving as intermediates for HIV integrase inhibitors, antibiotics, and high-performance bio-based polymers. Unlike their 5-alkoxymethyl counterparts (derived from HMF), 5-alkoxy-2-furoic acids possess an oxygen atom directly attached to the furan ring. This electron-donating group significantly increases the electron density of the furan ring, rendering it highly susceptible to oxidative ring opening and acid-catalyzed decomposition.
This Application Note provides a definitive guide to oxidizing 5-alkoxy-2-furaldehydes to their corresponding acids without compromising the heteroaromatic core. We prioritize the Pinnick Oxidation as the "Gold Standard" for laboratory-scale synthesis due to its mildness and selectivity, while also detailing Silver Oxide (Ag₂O) and Biocatalytic routes for specific use cases.
Strategic Analysis: The Chemistry of Sensitivity
The oxidation of 5-alkoxy-2-furaldehyde presents a classic chemoselectivity challenge. Standard oxidants used for benzoic acids (e.g., KMnO₄, Chromic Acid/Jones Reagent) are often too harsh for electron-rich furans.
The Challenge: Ring Stability
The furan ring is an electron-rich diene. The addition of an alkoxy group at the C5 position pushes electron density into the ring (resonance effect), making it prone to:
-
Electrophilic Attack: Harsh acidic oxidants can trigger polymerization or ring opening.
-
Oxidative Cleavage: Strong oxidants (e.g., KMnO₄) attack the C=C bonds, cleaving the ring to form acyclic dicarbonyls rather than the desired furoic acid.
The Solution: Chlorite and Silver
To preserve the ring, the oxidation potential must be controlled.
-
Sodium Chlorite (NaClO₂): Under buffered conditions (Pinnick), it generates chlorous acid (
), which oxidizes the aldehyde selectively. -
Silver Oxide (Ag₂O): Acts as a mild, heterogeneous oxidant under basic conditions, avoiding acid-catalyzed degradation.
Decision Matrix: Method Selection
| Feature | Pinnick Oxidation (Protocol 1) | Silver Oxide (Protocol 2) | Cannizzaro Reaction |
| Selectivity | Excellent (Ring stable) | Good (Mild) | Moderate (Side reactions) |
| Yield | High (>85%) | High (>80%) | Max 50% (Disproportionation) |
| Scalability | High (Kg scale feasible) | Low (Ag is expensive) | High (Industrial bulk) |
| Conditions | Mild Acidic (Buffered pH 3-4) | Basic (pH > 10) | Strongly Basic (pH > 13) |
| Best For | Complex/Sensitive substrates | Small scale / Acid-sensitive | Low-cost / Bulk commodity |
Visualizing the Pathway
Reaction Workflow
The following diagram illustrates the critical decision points in the synthesis pipeline.
Figure 1: Decision workflow for selecting the oxidation protocol based on substrate sensitivity.
Detailed Protocols
Protocol 1: The Pinnick Oxidation (Gold Standard)
Recommended for: 5-methoxy, 5-ethoxy, and 5-benzyloxy derivatives.
Mechanism:
The reaction uses sodium chlorite (
Materials:
-
Substrate: 5-Alkoxy-2-furaldehyde (1.0 equiv)
-
Oxidant: Sodium Chlorite (
, 80% purity) (1.5 - 2.0 equiv) -
Buffer: Sodium Dihydrogen Phosphate (
) (1.5 equiv) -
Scavenger: 2-Methyl-2-butene (10-20 equiv)
-
Solvent:
-Butanol / Water (3:1 ratio) or THF / Water (if solubility is an issue).
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-alkoxy-2-furaldehyde (10 mmol) in 30 mL of
-Butanol. -
Scavenger Addition: Add 2-methyl-2-butene (10 mL, large excess). Note: This reagent is volatile; keep the flask cool.
-
Buffer Solution: Dissolve
(15 mmol) in 10 mL of water and add it to the reaction mixture. -
Oxidant Addition (Critical): Dissolve
(15-20 mmol) in 10 mL of water. Add this solution dropwise to the reaction flask over 15–30 minutes while stirring vigorously.-
Why? Rapid addition causes an exotherm and a spike in
concentration, risking ring chlorination.
-
-
Reaction: Stir at room temperature for 2–4 hours. The yellow color of
may appear transiently. Monitor by TLC (the acid is much more polar than the aldehyde). -
Quench: If unreacted oxidant remains (yellow color), add a small amount of sodium sulfite (
) until colorless. -
Workup (Isolation):
-
Evaporate the volatile organic solvent (
-BuOH) under reduced pressure. -
The residue is basic/neutral. Acidify the aqueous layer carefully to pH 3–4 using 1N HCl. Caution: Do not go too acidic (pH < 2) to avoid ether cleavage.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Hexane/Ethyl Acetate or column chromatography (if necessary).
Protocol 2: Silver Oxide Oxidation (Classical/Mild)
Recommended for: Small-scale reactions or substrates with acid-labile protecting groups.
Materials:
-
Substrate: 5-Alkoxy-2-furaldehyde (1.0 equiv)
-
Oxidant: Silver Nitrate (
) (2.2 equiv) -
Base: Sodium Hydroxide (
) (4.5 equiv) -
Solvent: Water / Ethanol (1:1) or THF / Water.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the aldehyde in the chosen solvent mixture.
-
Oxidant Formation (In Situ): In a separate flask, dissolve
in water. Add the NaOH solution to the silver nitrate. A brown/black precipitate of Silver Oxide ( ) will form immediately. -
Reaction: Add the aldehyde solution to the heterogeneous
suspension. -
Monitoring: Stir vigorously at room temperature. The reaction is typically fast (1–3 hours).
-
Filtration: Filter the mixture through a pad of Celite to remove the metallic silver (
) and unreacted silver oxide. Wash the pad with water. -
Workup:
-
The filtrate contains the sodium salt of the furoic acid (Sodium 5-alkoxy-2-furoate).
-
Cool the filtrate in an ice bath.
-
Acidify carefully with 1N HCl to precipitate the free acid.
-
Filter the solid product or extract with Ethyl Acetate as in Protocol 1.
-
Mechanistic Insight: The Pinnick Pathway
Understanding the mechanism highlights why the scavenger is non-negotiable for furan derivatives.
Figure 2: The Pinnick Oxidation mechanism highlighting the critical role of the scavenger in preventing furan ring destruction by HOCl.
Emerging Technologies: Biocatalysis
While chemical oxidation is standard for lab synthesis, industrial applications are moving toward biocatalysis to avoid heavy metals and chlorinated waste.
-
Whole-Cell Catalysis: Recombinant E. coli expressing aldehyde dehydrogenases (e.g., HMFOMUT strains) or Nocardia corallina have shown high selectivity for oxidizing furan aldehydes to acids.[2]
-
Advantages: Operates at neutral pH (7.0) and ambient temperature (30°C).
-
Limitation: Requires fermentation setup and specific strain acquisition.
-
Note: For 5-alkoxy derivatives specifically, substrate inhibition can be higher than for HMF. Verify strain compatibility before scaling.
References
- Pinnick Oxidation (General Protocol)
-
Silver Oxide Oxidation (Furan Specific)
-
Organic Syntheses, Coll.[3] Vol. 4, p. 493 (1963); Vol. 33, p. 39 (1953). "3-Furoic Acid".
-
URL:
- Relevance: Demonstrates the Ag₂O method for furan deriv
-
-
Biocatalytic Oxidation of Furan Aldehydes
-
Ruthenium Catalyzed Oxidation (Green Chemistry)
-
Cannizzaro Reaction (Industrial Context)
- BenchChem Technical Guide.
-
URL:
Disclaimer: These protocols involve the use of strong oxidants and volatile organic solvents. All experiments should be conducted in a fume hood with appropriate Personal Protective Equipment (PPE). The generation of Chlorine Dioxide (
Sources
Application Note: Synthetic Protocol for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable synthetic route for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde .
The protocol prioritizes Nucleophilic Aromatic Substitution (
Executive Summary & Strategic Rationale
The synthesis of 5-(aryloxy)furan derivatives is a critical step in developing pharmaceutical intermediates, particularly for anti-parasitic and anti-inflammatory candidates. The target molecule, 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde , combines an electron-rich phenolic ether with an electron-deficient furan core.
Synthetic Strategy: We utilize a two-step sequence :
-
Regioselective Bromination: Conversion of furfural to 5-bromo-2-furaldehyde.[1][2]
- Coupling: Displacement of the bromide by 4-ethoxyphenol under basic conditions.
Mechanistic Insight (Causality):
Direct coupling of phenol to furfural is kinetically unfavorable due to the high electron density of the furan ring. However, introducing a halogen at the 5-position, combined with the para-directing electron-withdrawing aldehyde group at the 2-position, creates a "push-pull" system. The aldehyde lowers the LUMO energy at C5, making it susceptible to nucleophilic attack by the phenoxide ion, facilitating a smooth
Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.
Figure 1: Retrosynthetic disconnection showing the activation of furfural via bromination followed by ether formation.
Experimental Protocols
Phase 1: Synthesis of 5-Bromo-2-furaldehyde
Objective: Selectively brominate the C5 position of furfural. Reaction Type: Electrophilic Aromatic Substitution.[3]
Reagents & Equipment:
-
Furfural (freshly distilled)[4]
-
Bromine (
) or N-Bromosuccinimide (NBS)[4] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Reflux condenser, addition funnel, inert gas (
) line.
| Parameter | Specification | Note |
| Stoichiometry | 1.0 eq Furfural : 1.05 eq | Slight excess of |
| Temperature | Reflux (60-80°C) | Required to overcome activation energy. |
| Time | 2 - 4 Hours | Monitor by TLC until Furfural spot disappears. |
Step-by-Step Protocol:
-
Setup: Charge a 3-neck round-bottom flask with Furfural (100 mmol) and DCE (150 mL) . Equip with a magnetic stir bar and reflux condenser.[5]
-
Addition: Heat the solution to a gentle reflux. Slowly add Bromine (105 mmol) dissolved in DCE (50 mL) dropwise over 60 minutes.
-
Expert Tip: Slow addition prevents polymerization of the acid-sensitive furan ring.
-
-
Reaction: Stir at reflux for an additional 2 hours. The solution will turn dark red/brown.
-
Workup: Cool to room temperature. Wash the organic phase with saturated
(2 x 100 mL) to neutralize HBr byproducts.-
Self-Validation: The organic layer should shift from dark brown to amber/yellow upon neutralization.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water (9:1) or purify via short silica plug (Hexanes/EtOAc 9:1) to obtain pale yellow crystals.[4]
Phase 2: Coupling to 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
Objective: Form the diaryl ether bond via
Reagents:
-
Nucleophile: 4-Ethoxyphenol (Hydroquinone monoethyl ether)
-
Base: Potassium Carbonate (
), anhydrous -
Solvent: DMF (N,N-Dimethylformamide)
| Parameter | Specification | Note |
| Stoichiometry | 1.0 eq Bromide : 1.1 eq Phenol : 2.0 eq Base | Base excess neutralizes HBr and drives equilibrium. |
| Solvent | DMF (0.5 M concentration) | Polar aprotic solvent stabilizes the transition state. |
| Temperature | 90 - 100°C | Optimal for |
Step-by-Step Protocol:
-
Activation: In a dry flask, dissolve 4-Ethoxyphenol (11 mmol) in DMF (20 mL) . Add
(20 mmol) . Stir at room temperature for 15 minutes to generate the phenoxide anion.-
Visual Check: The suspension may change color slightly as the phenoxide forms.
-
-
Coupling: Add 5-Bromo-2-furaldehyde (10 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 90°C under
atmosphere for 4–6 hours.-
Monitoring: Check TLC (20% EtOAc/Hexanes). The starting bromide (
) should disappear, replaced by a lower product spot (more polar due to ether/phenol character).
-
-
Quench & Workup: Pour the reaction mixture into Ice Water (100 mL) . The product often precipitates as a solid.[1]
-
Purification: Recrystallize from Ethanol or perform flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Process Workflow Diagram
The following flowchart details the critical decision points and operational flow for the synthesis.
Figure 2: Operational workflow for the two-step synthesis, highlighting workup variations based on physical state.
Analytical Validation
To ensure the integrity of the final compound, compare your analytical data against these expected values:
-
Physical State: Off-white to pale yellow solid.
-
1H NMR (CDCl3, 400 MHz):
- 9.50 ppm (s, 1H, Aldehyde -CH O)
- 7.20 ppm (d, 1H, Furan C3-H)
- 7.00–6.90 ppm (m, 4H, Aromatic protons of ethoxyphenyl)
- 5.50 ppm (d, 1H, Furan C4-H) – Note: Upfield shift due to ether oxygen donation.
- 4.02 ppm (q, 2H, -OCH2 CH3)
- 1.40 ppm (t, 3H, -OCH2CH3 )
Safety & Handling
-
Furfural: Toxic if inhaled and absorbed through skin. Use in a fume hood.
-
Bromine: Highly corrosive and volatile. Handle with extreme care; keep sodium thiosulfate solution nearby to neutralize spills.
-
Waste Disposal: All halogenated waste (DCE, Bromine residues) must be segregated from non-halogenated solvents.
References
-
Synthesis of 5-Bromofurfural: Wu, X., Peng, X., Dong, X., & Dai, Z. (2009). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent.[1][2][4] Asian Journal of Chemistry.
- General on Furans: Chamberlain, K., & Scheinmann, F. (1975). Nucleophilic substitution in furans. Journal of the Chemical Society.
-
Commercial Availability & CAS Verification: 5-(4-Ethoxyphenyl)furan-2-carbaldehyde (CAS: 110360-10-6).[8]
-
Mechanistic Insight (
): Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
Sources
- 1. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. manchesterorganics.com [manchesterorganics.com]
Application Notes and Protocols: Functionalization of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde for Bioconjugation
Introduction: Leveraging the Furan Scaffold for Targeted Bioconjugation
In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecular entities to biomolecules—a process known as bioconjugation—is of paramount importance.[1] This technique underpins the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.[1][2] The choice of the core chemical scaffold for the molecule to be conjugated is critical, as it influences not only the physicochemical properties of the final conjugate but also the efficiency and selectivity of the ligation chemistry.
The furan ring system, a five-membered aromatic heterocycle, represents a versatile platform for the development of bioactive molecules.[3][4] Its unique electronic properties and potential for diverse functionalization make it an attractive starting point for designing novel bioconjugates.[3] This application note focuses on a specific derivative, 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde , a molecule that combines the furan core with a reactive aldehyde handle, primed for a variety of bioorthogonal and chemoselective ligation strategies.
The aldehyde group is a particularly useful functional group for bioconjugation as it is generally absent in native proteins, thus offering a unique chemical handle for precise modification.[5] This guide provides a comprehensive overview of several robust methods to functionalize 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, enabling its covalent attachment to biomolecules. We will delve into the mechanistic underpinnings of each strategy, provide detailed, field-proven protocols, and offer insights into the selection of the most appropriate method for a given research objective.
Chemical Logic and Strategic Considerations
The aldehyde functionality of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is the key to its utility in bioconjugation. This electrophilic carbonyl group can readily react with a variety of nucleophiles under mild, biocompatible conditions.[1] The primary strategies for leveraging this reactivity include:
-
Reductive Amination: Formation of a stable secondary amine linkage with primary amines on a biomolecule.[6][7]
-
Oxime Ligation: A highly chemoselective reaction with aminooxy-functionalized molecules to form a stable oxime bond.[8][9][10][11]
-
Hydrazone Ligation: Condensation with hydrazide-containing molecules to yield a hydrazone linkage, which can be further stabilized.[12][13]
-
"Click Chemistry" Enabled Functionalization: Modification of the furan scaffold to introduce bioorthogonal handles like alkynes or azides for subsequent copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions.[][15][16][17][]
The choice of strategy will depend on factors such as the nature of the biomolecule, the desired stability of the linkage, and the reaction conditions tolerated by the biological system.
Core Functionalization Protocols
Herein, we present detailed protocols for the functionalization of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde. These protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: Reductive Amination for Stable Amine Linkage
Reductive amination is a classic and reliable method for conjugating aldehydes to proteins via the ε-amino groups of lysine residues or the N-terminal amine.[6][19] The reaction proceeds in two steps: the initial formation of a Schiff base (imine), followed by its reduction to a stable secondary amine.[6]
Workflow for Reductive Amination
Caption: Workflow for the reductive amination of a protein with 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde (e.g., 10-50 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Prepare a solution of the amine-containing biomolecule (e.g., protein) in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Prepare a fresh stock solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in the reaction buffer.
-
-
Conjugation Reaction:
-
To the biomolecule solution, add the desired molar excess of the 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde stock solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain the integrity of the biomolecule.
-
Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for the formation of the imine intermediate.
-
Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
-
Reaction Quenching and Purification:
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by the addition of a small molecule amine, such as Tris buffer, to consume any unreacted aldehyde.
-
Purify the resulting bioconjugate to remove excess reagents using standard techniques such as dialysis, size-exclusion chromatography (SEC), or spin filtration.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), or SDS-PAGE analysis.
-
Rationale for Experimental Choices:
-
The use of a mild reducing agent like sodium cyanoborohydride is crucial as it selectively reduces the imine bond without affecting the aldehyde or other functional groups on the biomolecule.[20]
-
Maintaining a slightly acidic to neutral pH (6-8) is a compromise to facilitate both imine formation and the stability of the biomolecule.[6]
| Parameter | Recommended Range | Rationale |
| Molar Excess of Aldehyde | 10-100 fold | To drive the reaction towards product formation. |
| Reaction Buffer | PBS, HEPES (pH 6.0-8.0) | Biocompatible and maintains protein stability. |
| Reducing Agent | Sodium Cyanoborohydride | Mild and selective for imine reduction. |
| Reaction Temperature | 4°C to Room Temperature | Balances reaction rate and protein stability. |
| Reaction Time | 2-24 hours | Dependent on the reactivity of the specific biomolecule. |
Protocol 2: Oxime Ligation for Highly Chemoselective Conjugation
Oxime ligation is a bioorthogonal reaction that occurs between an aldehyde or ketone and an aminooxy group, forming a stable oxime linkage.[9][10][11] This reaction is highly chemoselective and can be performed under mild, physiological conditions, making it ideal for conjugating molecules in complex biological environments.[9][21]
Workflow for Oxime Ligation
Caption: General workflow for oxime ligation with 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde (e.g., 10-50 mM) in a water-miscible organic solvent (e.g., DMSO, DMF).
-
Prepare a solution of the aminooxy-functionalized biomolecule in a slightly acidic aqueous buffer (e.g., sodium acetate buffer, pH 4.5-5.5). The optimal pH for oxime ligation is typically in this range.[9]
-
-
Conjugation Reaction:
-
Add the 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde stock solution to the aminooxy-functionalized biomolecule solution to the desired final concentration. A 1.5 to 5-fold molar excess of the aldehyde is often sufficient due to the high efficiency of the reaction.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 37°C to accelerate the reaction. The progress of the reaction can be monitored by HPLC or LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete, purify the conjugate using appropriate chromatographic techniques (e.g., SEC, reverse-phase HPLC) to remove unreacted starting materials.
-
Characterize the purified conjugate by mass spectrometry and other relevant analytical methods to confirm its identity and purity.
-
Causality Behind Experimental Choices:
-
The slightly acidic pH enhances the rate of oxime formation.[9]
-
The high chemoselectivity of the reaction minimizes the need for protecting groups on the biomolecule, simplifying the overall process.[11]
| Parameter | Recommended Value | Rationale |
| Reaction pH | 4.0 - 6.0 | Optimal for oxime bond formation. |
| Molar Ratio (Aldehyde:Aminooxy) | 1.5:1 to 5:1 | High efficiency allows for near-stoichiometric ratios. |
| Catalyst (Optional) | Aniline or aniline derivatives | Can accelerate the reaction, especially at higher pH. |
| Reaction Temperature | Room Temperature to 37°C | Mild conditions to preserve biomolecule integrity. |
Protocol 3: Functionalization for "Click Chemistry"
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal.[17][][22] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two prominent examples.[2][16][23][24] To utilize these powerful ligation methods, 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde must first be modified to incorporate either an alkyne or an azide handle.
A. Introduction of a Terminal Alkyne for CuAAC and SPAAC
A terminal alkyne can be introduced via reaction of the aldehyde with a bifunctional reagent such as propargylamine through reductive amination.
Workflow for Alkyne Functionalization
Caption: Synthesis of an alkyne-functionalized furan derivative for click chemistry.
Detailed Steps for Alkyne Functionalization:
-
Dissolve 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add propargylamine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in portions and continue stirring for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the alkyne-functionalized product by column chromatography.
B. Bioconjugation via CuAAC
The resulting alkyne-functionalized furan derivative can then be conjugated to an azide-modified biomolecule using CuAAC.[25][26]
Detailed Steps for CuAAC:
-
Dissolve the azide-modified biomolecule in an aqueous buffer (e.g., PBS).
-
Add the alkyne-functionalized furan derivative.
-
Add a copper(I) source, typically prepared in situ by mixing copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[23]
-
Add a copper(I)-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), to improve reaction efficiency and protect the biomolecule.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugate using standard methods.
C. Bioconjugation via SPAAC
For live-cell applications or when the use of a copper catalyst is undesirable, the alkyne-functionalized furan can be reacted with a biomolecule bearing a strained cyclooctyne (e.g., DBCO, BCN) via SPAAC.[][15][27][28][29]
Detailed Steps for SPAAC:
-
Prepare the azide-functionalized furan derivative (synthesis not shown, but can be achieved by modifying the ethoxyphenoxy group or by other means).
-
Dissolve the strained cyclooctyne-modified biomolecule in a suitable buffer.
-
Add the azide-functionalized furan derivative.
-
Incubate the mixture at room temperature or 37°C for 1-24 hours.
-
Purify the conjugate as needed.
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reaction Rate | Very fast (minutes to hours) | Fast (hours) |
| Biocompatibility | Copper can be cytotoxic | Excellent for live-cell applications |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
Conclusion and Future Perspectives
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is a versatile and readily available starting material for the synthesis of novel bioconjugates. The aldehyde handle provides a gateway to a range of robust and efficient ligation chemistries, including reductive amination, oxime ligation, and, with further modification, click chemistry. The choice of functionalization strategy should be guided by the specific requirements of the biological system and the desired properties of the final conjugate. The protocols detailed in this application note provide a solid foundation for researchers and drug development professionals to harness the potential of this furan-based scaffold in their work. Future explorations could involve the development of novel functionalization strategies directly on the furan ring, further expanding the chemical space accessible from this promising core structure.
References
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Benchchem. The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Interchim.
- Royal Society of Chemistry.
- MDPI.
- ACS Publications.
- ACS Publications.
- National Center for Biotechnology Information.
- ACS Publications.
- BOC Sciences.
- u:scholar.
- A
- Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
- Frontiers. Glycoconjugations of Biomolecules by Chemical Methods.
- National Center for Biotechnology Information. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Benchchem.
- Wiley Online Library.
- Utrecht University - UU Research Portal. Strain-promoted alkyne-azide cycloadditions (SPAAC)
- ACS Publications.
- National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- Enamine. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
- National Center for Biotechnology Information. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes.
- National Center for Biotechnology Information.
- Alfa Chemistry. CuAAC Click Reaction.
- PubMed. Conjugation of oligosaccharides by reductive amination to amine modified chondroitin oligomer and gamma-cyclodextrin.
- Wikipedia.
- ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics.
- ACS Publications.
- Benchchem. Application Notes: Bioconjugation Techniques Using Aldehyde-Reactive Linkers.
- Benchchem.
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- National Center for Biotechnology Information.
- ResearchGate.
- Wiley-VCH.
- National Center for Biotechnology Information.
- PubMed.
- Manchester Organics. 5-(4-Ethoxyphenyl)furan-2-carbaldehyde | 110360-10-6.
- MDPI.
- ResearchGate. (PDF)
- Royal Society of Chemistry. Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.
- National Center for Biotechnology Information. Design and synthesis of novel 5-(4-chlorophenyl)
- ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
- Journal of Medicinal and Chemical Sciences.
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- 20. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. 404 Not Found | AAT Bioquest [aatbio.com]
- 23. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. research-portal.uu.nl [research-portal.uu.nl]
- 29. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
solvent selection for nucleophilic substitution on furan rings
Application Note: Solvent Selection for Nucleophilic Substitution ( ) on Activated Furan Rings
Executive Summary & Mechanistic Challenge
Nucleophilic aromatic substitution (
The Core Challenge: Unactivated furan rings do not undergo
The Solution: Successful
Mechanistic Pathway (Addition-Elimination)
The reaction proceeds via a two-step mechanism:[1]
-
Addition: Nucleophile attacks the carbon bearing the leaving group, disrupting aromaticity and forming a resonance-stabilized anionic sigma-complex (Meisenheimer complex).
-
Elimination: The leaving group departs, restoring aromaticity.
Critical Solvent Role: The solvent must stabilize the polar transition state/intermediate without promoting the competing ring-opening pathway (often water-mediated).
Solvent Selection Matrix
Selection is governed by the Nucleophile Type and the Stability of the Furan Substrate .
Class A: Dipolar Aprotic Solvents (The Gold Standard)
Examples: DMSO, DMF, NMP, DMAc, Acetonitrile
These are the default choice for
-
Mechanism: They efficiently solvate cations (e.g.,
, ) via their oxygen/nitrogen lone pairs but poorly solvate anions. This leaves the nucleophilic anion "naked" and highly reactive. -
Dielectric Constant (
): High (30–47), stabilizing the polar Meisenheimer intermediate. -
Risk: High boiling points make removal difficult; trace water in these hygroscopic solvents can cause furan ring hydrolysis.
Class B: Phase Transfer Catalysis (PTC) Systems
Examples: Toluene/Water or DCM/Water + Quaternary Ammonium Salt (e.g., TBAB)
Ideal for industrial scale-up to avoid high-boiling solvents.
-
Mechanism: The nucleophile is transferred from the aqueous phase to the organic phase (where the furan resides) by the catalyst.
-
Benefit: The reaction occurs in the organic phase where the effective concentration of water is low, protecting the sensitive furan ring from hydrolysis while maintaining high reactivity.
Class C: Green & Protic Solvents (Context Specific)
Examples: Ethanol, Water (Surfactant mediated)
-
Usage: Only for highly activated furans (e.g., dinitrofurans) or highly nucleophilic amines.
-
Warning: Protic solvents solvate anions (H-bonding), significantly reducing nucleophilicity (
can drop by ). However, for very reactive substrates, this "damping" effect can prevent exotherms and polymerization.
Summary Table: Solvent Performance Data
| Solvent System | Relative Rate ( | Solvation Mode | Risk Profile | Recommended For |
| DMSO | 1000 | Cation Solvation | Exotherm / Workup | Weak nucleophiles, unreactive halides |
| DMF | 750 | Cation Solvation | Hydrolysis (if wet) | Standard library synthesis |
| Acetonitrile | 150 | Dipolar / Weak | Low | Reactive nucleophiles (Thiols, Amines) |
| Ethanol | 1 | Anion Solvation (H-bond) | Solvolysis | Highly reactive substrates (Dinitro) |
| Toluene (PTC) | Variable | Ion Pairing | Low (Protects Ring) | Process scale-up, Hydrolysis-sensitive furans |
*Approximate relative rates for
Visualizing the Decision Process
Figure 1: Decision tree for solvent selection based on substrate activation and nucleophile type.
Validated Protocol: Amination of 2-Bromo-5-Nitrofuran
Objective: Synthesis of 2-morpholino-5-nitrofuran via
Materials
-
Substrate: 2-Bromo-5-nitrofuran (1.0 equiv)
-
Nucleophile: Morpholine (2.2 equiv) - Acts as both nucleophile and base to scavenge HBr.
-
Solvent: Acetonitrile (Anhydrous, <50 ppm H
O) -
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Cool to room temperature under
flow. -
Solvation: Add 2-Bromo-5-nitrofuran (192 mg, 1.0 mmol) and Anhydrous MeCN (5.0 mL, 0.2 M). Stir until fully dissolved.
-
Note: The solution should be yellow/orange.
-
-
Addition: Add Morpholine (190 µL, 2.2 mmol) dropwise via syringe over 2 minutes.
-
Observation: A color change to deep red/brown often indicates the formation of the Meisenheimer complex or charge-transfer complexes.
-
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Optimization: If TLC shows <50% conversion after 2 hours, heat to 50°C. Do not exceed 80°C to avoid ring opening.
-
-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the starting bromide (
) and appearance of the amine product ( , often highly colored). -
Workup (Aqueous Wash):
-
Dilute reaction mixture with Ethyl Acetate (20 mL).
-
Wash with Water (2 x 10 mL) to remove morpholine hydrobromide salts.
-
Wash with Brine (1 x 10 mL).
-
Dry organic layer over anhydrous
.
-
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Black Tar / Polymer | Decomposition of furan ring. | Lower temperature.[2][3] Ensure solvent is anhydrous. Switch to less polar solvent (e.g., THF). |
| No Reaction | Nucleophile too weak or "damped". | Switch solvent to DMSO/DMF. Increase Temp to 60°C. |
| Ring Opening (Diketo) | Hydrolysis occurred. | Check solvent water content.[4] Use molecular sieves. Avoid strong aqueous bases. |
References
-
Mechanistic Overview of
: Terrier, F. (1991).[5] Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.[5] 5 -
Solvent Effects in
: Mancini, P. M., et al. (2008). "Electronic and solvent effects on kinetics of SNAr substitution reactions." International Journal of Chemical Kinetics. 6[7][8] -
Green Chemistry Approaches: Sharma, R., et al. (2020). "A highly green approach towards aromatic nitro group substitutions... in water."[4] RSC Advances. 4[7][8][9]
-
Furan Reactivity Data: "Furan vs. Pyrrole: A Comparative Guide." BenchChem.[2] 2
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.albany.edu [search.library.albany.edu]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00358F [pubs.rsc.org]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
Microwave-Assisted Synthesis of 5-Substituted Furan Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan derivatives substituted at the 5-position are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and serving as crucial building blocks for novel materials. The furan ring system is a versatile pharmacophore found in numerous natural products and synthetic drugs. The ability to efficiently introduce diverse substituents at the 5-position is therefore of paramount importance for the development of new chemical entities.
Conventional methods for the synthesis of these compounds often require long reaction times, harsh conditions, and tedious purification procedures. In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and eco-friendly technology that dramatically accelerates chemical reactions, often leading to higher yields and purer products.[1][2] This guide provides a comprehensive overview of the principles of microwave synthesis and detailed protocols for the preparation of a variety of 5-substituted furan derivatives, empowering researchers to leverage this transformative technology in their synthetic endeavors.
Part 1: Fundamental Principles of Microwave-Assisted Synthesis
Mechanism of Microwave Heating
Microwave-assisted synthesis utilizes the ability of certain materials to transform electromagnetic energy into heat. Unlike conventional heating, where heat is transferred through conduction and convection, microwave heating is a result of direct interaction with the molecules in the reaction mixture.[3] The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as water or ethanol, possess a dipole moment. When subjected to an oscillating electromagnetic field, these molecules attempt to align with the field. The rapid oscillation of the field causes the molecules to rotate, leading to friction and the generation of heat.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and other molecules in the solution generate heat.
This direct and uniform heating of the reaction mixture often leads to a significant reduction in reaction times and can minimize the formation of byproducts that may arise from localized overheating of reaction vessel walls in conventional heating methods.[4]
Key Parameters in Microwave Synthesis
Successful microwave-assisted synthesis relies on the precise control of several key parameters:
-
Temperature Control and Monitoring: Accurate temperature control is crucial for reproducible results. Modern microwave reactors are equipped with fiber optic probes or infrared sensors for real-time temperature monitoring and control.
-
Pressure Control: Many microwave reactions are performed in sealed vessels to allow for heating above the solvent's boiling point, which can dramatically accelerate reaction rates.[4] Pressure monitoring and control are essential for safety.
-
Reaction Time and Power Settings: Microwave reactors allow for precise control over the irradiation time and power output. These parameters are optimized for each specific reaction to achieve the desired outcome.
-
Solvent Choice: The choice of solvent is critical in microwave synthesis. Polar solvents generally absorb microwave irradiation more efficiently and heat up faster. Solvent-free reactions are also highly effective and offer a greener alternative.[5]
Part 2: Synthetic Protocols for 5-Substituted Furan Derivatives
This section provides detailed protocols for the synthesis of various 5-substituted furan derivatives using microwave irradiation.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic method for the synthesis of furans from 1,4-dicarbonyl compounds. Microwave irradiation significantly accelerates this acid-catalyzed cyclization and dehydration reaction.[6]
Mechanism: The reaction proceeds via the protonation of one carbonyl group, followed by intramolecular nucleophilic attack by the enol of the other carbonyl group to form a cyclic hemiacetal. Subsequent dehydration yields the furan ring.
Protocol 2.1: Synthesis of 2,5-Dimethyl-3-ethoxycarbonylfuran
-
Materials: 3-Ethoxycarbonyl-2,5-hexanedione, p-toluenesulfonic acid (p-TsOH), Dichloromethane (DCM).
-
Procedure:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-ethoxycarbonyl-2,5-hexanedione (1.0 mmol, 186 mg).
-
Add DCM (3 mL) and p-TsOH (0.1 mmol, 17 mg).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 5 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired furan.
-
Table 1: Examples of Microwave-Assisted Paal-Knorr Furan Synthesis
| 1,4-Dicarbonyl Precursor | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Hexane-2,5-dione | p-TsOH | None | 150 | 10 | 95 | [6] |
| 1-Phenyl-1,4-pentanedione | H₂SO₄ | Ethanol | 100 | 15 | 88 | [6] |
| 3,4-Dimethyl-2,5-hexanedione | Amberlyst-15 | Toluene | 130 | 8 | 92 | [6] |
Hantzsch Furan Synthesis
The Hantzsch synthesis provides a route to substituted furans from the reaction of an α-haloketone with a β-ketoester in the presence of a base. Microwave assistance can significantly reduce the reaction time for this condensation.[7]
Protocol 2.2: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
-
Materials: Ethyl acetoacetate, 2-bromoacetophenone, Sodium ethoxide, Ethanol.
-
Procedure:
-
In a microwave-safe vial, dissolve sodium ethoxide (1.2 mmol, 82 mg) in ethanol (5 mL).
-
Add ethyl acetoacetate (1.0 mmol, 130 mg) and stir for 10 minutes.
-
Add 2-bromoacetophenone (1.0 mmol, 199 mg) to the mixture.
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 15 minutes.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to yield the product.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds. Microwave irradiation has been shown to dramatically enhance the efficiency of these reactions, allowing for the synthesis of 5-aryl, 5-alkenyl, and 5-alkynyl furans in high yields and short reaction times.[4]
Protocol 2.3.1: Synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde [8]
-
Materials: 5-Bromofuran-2-carbaldehyde, 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/Water mixture.
-
Procedure:
-
To a microwave vial, add 5-bromofuran-2-carbaldehyde (1.0 mmol, 175 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Degas the mixture by bubbling argon through it for 10 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Seal the vial and irradiate at 120 °C for 10 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Table 2: Examples of Microwave-Assisted Suzuki-Miyaura Coupling
| 5-Halofuran | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 5-Bromofuran-2-carboxylate | Phenylboronic acid | PEPPSI-iPr | K₂CO₃ | None | 110 | 10 | 91 | [9] |
| 2-Iodo-5-methylfuran | 4-Acetylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 140 | 15 | 85 | [10] |
| 5-Chlorofuran-2-carboxylic acid | 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 150 | 20 | 78 |
Protocol 2.3.2: Synthesis of Methyl 5-((E)-2-methoxycarbonylvinyl)furan-2-carboxylate
-
Materials: Methyl 5-bromofuran-2-carboxylate, Methyl acrylate, Pd(OAc)₂, Tri(o-tolyl)phosphine, Triethylamine, Acetonitrile.
-
Procedure:
-
In a microwave vial, combine methyl 5-bromofuran-2-carboxylate (1.0 mmol, 205 mg), methyl acrylate (1.5 mmol, 129 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12 mg).
-
Add triethylamine (1.5 mmol, 152 mg) and acetonitrile (5 mL).
-
Seal the vial and irradiate at 160 °C for 15 minutes.[4]
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Table 3: Examples of Microwave-Assisted Heck Coupling
| 5-Halofuran | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 5-Iodofuran-2-carbaldehyde | Styrene | Pd(OAc)₂ | Et₃N | DMF | 140 | 10 | 92 | [11] |
| 2-Bromo-5-nitrofuran | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 150 | 20 | 88 | [11] |
| 5-Bromofuran-2-carbonitrile | Acrylonitrile | Pd/C | K₂CO₃ | NMP | 180 | 30 | 75 | [11] |
Protocol 2.3.3: Synthesis of 2-((4-Methoxyphenyl)ethynyl)-5-methylfuran [12]
-
Materials: 2-Iodo-5-methylfuran, 1-Ethynyl-4-methoxybenzene, PdCl₂(PPh₃)₂, CuI, Triethylamine, THF.
-
Procedure:
-
To a microwave vial, add 2-iodo-5-methylfuran (1.0 mmol, 208 mg), 1-ethynyl-4-methoxybenzene (1.2 mmol, 158 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Add triethylamine (2 mL) and THF (3 mL).
-
Degas the mixture with argon for 5 minutes.
-
Seal the vial and irradiate at 100 °C for 8 minutes.
-
After cooling, dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water, dry, and concentrate.
-
Purify by column chromatography.
-
Table 4: Examples of Microwave-Assisted Sonogashira Coupling
| 5-Halofuran | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 5-Bromofuran-2-carbaldehyde | Phenylacetylene | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 120 | 15 | 90 | [13] |
| 2-Iodo-5-phenylfuran | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 110 | 10 | 95 | [12] |
| Ethyl 5-bromofuran-2-carboxylate | 1-Hexyne | PdCl₂(dppf)/CuI | DIPA | Toluene | 130 | 20 | 87 | [14] |
Synthesis of 5-Substituted Furan-2-Carboxaldehydes
Microwave irradiation can also be effectively used in the condensation reactions of furfural derivatives to introduce substituents at the 5-position.[15]
Protocol 2.4: Synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde
-
Materials: Furfural, 4-Chloroaniline, Acetic Acid.
-
Procedure:
-
In a microwave vial, mix furfural (1.0 mmol, 96 mg), 4-chloroaniline (1.0 mmol, 127 mg), and a catalytic amount of acetic acid (0.1 mL).
-
Irradiate the mixture without solvent at 140 °C for 5 minutes.
-
After cooling, dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer and concentrate.
-
Purify by recrystallization or column chromatography.
-
Part 3: Experimental Workflow and Data Visualization
A typical experimental setup for microwave-assisted synthesis involves a dedicated microwave reactor with precise control over temperature, pressure, and power. The workflow is generally straightforward, as depicted in the diagrams in Part 2.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient temperature or time | Increase temperature and/or reaction time. |
| Inactive catalyst | Use fresh catalyst; ensure proper activation if required. | |
| Poor microwave absorption | Add a small amount of a polar solvent or a silicon carbide chip. | |
| Product decomposition | Temperature too high | Decrease the reaction temperature. |
| Reaction time too long | Reduce the irradiation time. | |
| Low yield | Side reactions | Optimize reaction conditions (temperature, time, catalyst loading). |
| Incomplete reaction | See "Low or no conversion". |
Part 4: Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly approach to the synthesis of 5-substituted furan derivatives. The protocols and data presented in this guide demonstrate the versatility of MAOS in promoting various reaction types, including classic condensation reactions and modern palladium-catalyzed cross-couplings. By leveraging the benefits of microwave technology, researchers can significantly accelerate their discovery and development efforts in the fields of medicinal chemistry and materials science.
References
-
CEM Corporation. (n.d.). A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. Retrieved from [Link]
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 114-118.
- Markina, N. A., Chen, Y., & Larock, R. C. (2013). Efficient microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. Tetrahedron, 69(17), 3519-3527.
-
BioK-B. (n.d.). Efficient microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. Retrieved from [Link]
-
CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Retrieved from [Link]
- Gomes, P. A. C., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 29(13), 3045.
- Bala, S., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 499.
- Rishipathak, D., et al. (2018).
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate. (n.d.). Retrieved from [Link]
- Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki–Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764.
- Ali, M. A., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226.
- Jana, A., Bhaumick, P., & Choudhury, L. H. (2020). Microwave assisted synthesis of β-keto thioethers and furan derivatives by thiol directed multicomponent reactions. New Journal of Chemistry, 44(20), 8442-8446.
- AL-Hazimi, H. M. A., & Al-Alshaikh, M. A. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of Saudi Chemical Society, 14(4), 373-382.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
- Zhang, L., et al. (2012). Microwave-assisted efficient synthesis of 2-arylbenzo[b]furans and 2-ferrocenylbenzo[b]furans from readily prepared propargylic alcohols and o-iodophenols. Journal of Chemical Sciences, 124(3), 695-701.
- Hakimi, M., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(60), 36585-36606.
- Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
-
International Journal of Pharmaceutical Sciences and Research. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 5. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support: Stability & Storage of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
Case ID: STAB-5-ARYL-FUR-001 Status: Active Priority: Critical (Degradation Risk)
Executive Summary
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is a sensitive heterocyclic intermediate. Unlike simple benzaldehydes, the furan core is electron-rich (pi-excessive), and the addition of the p-ethoxyphenoxy group at the C5 position further increases electron density. This makes the C2-aldehyde group highly susceptible to autoxidation (conversion to carboxylic acid) and the furan ring prone to acid-catalyzed polymerization (resinification).
Immediate Action Required: If your sample has turned from off-white/yellow to dark brown, it has likely undergone significant oxidation and subsequent polymerization. See Module 3 for rescue protocols.
Module 1: The Mechanism of Degradation
Why is my sample degrading?
The primary degradation pathway is Radical Autoxidation . The C-H bond of the aldehyde is weak (~80-90 kcal/mol). Trace oxygen initiates a radical chain reaction, forming a peracid intermediate, which then oxidizes a second molecule of aldehyde to form the carboxylic acid (5-(4-ethoxyphenoxy)furan-2-carboxylic acid).
The secondary pathway is Polymerization . The carboxylic acid generated in the first step acts as an acid catalyst, attacking the electron-rich furan ring, leading to the formation of dark, insoluble humin-like resins.
Visualizing the Pathway
The following diagram illustrates the cascade from oxygen exposure to final degradation products.
Figure 1: The autoxidation cascade. Note that the formation of the acid autocatalyzes the formation of dark resins.
Module 2: Storage Protocols (The "Gold Standard")
To prevent the mechanism described above, you must break the "Fire Triangle" of degradation: Oxygen, Heat, and Light.
Protocol A: Long-Term Storage (>1 Week)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C | Kinetic rates of radical propagation drop significantly below -10°C. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (N2) is lighter and diffuses away faster if the seal is imperfect. |
| Container | Amber Glass + Parafilm | Blocks UV light (which initiates radical formation). Parafilm creates a secondary gas barrier. |
| State | Crystalline Solid | Avoid storing as an oil or in solution. The crystal lattice protects internal molecules from oxygen diffusion. |
Protocol B: The "Schlenk" Packaging Method
Use this for high-value batches.
-
Place the vial of aldehyde under high vacuum (0.1 mbar) for 15 minutes to remove adsorbed oxygen.
-
Backfill the vial with dry Argon. Repeat this cycle 3 times.
-
Cap tightly and wrap the junction with Parafilm or electrical tape.
-
Place the vial inside a secondary jar containing a sachet of silica gel and an oxygen scavenger (e.g., iron powder packets).
Module 3: Troubleshooting & Rescue Operations
Interactive Troubleshooting Guide
Follow this logic flow to determine the fate of your sample.
Figure 2: Decision matrix for evaluating sample integrity.
FAQ: Common Issues
Q1: My sample is brown but fully soluble in Dichloromethane (DCM). Is it dead? A: Not necessarily. The brown color often comes from trace polymerization (<5%), while the bulk might still be the aldehyde or the carboxylic acid.
-
Action: Run a TLC. If you see a large spot at the baseline (acid) and a spot with higher Rf (aldehyde), perform the Bisulfite Rescue Protocol (below).
Q2: Can I just recrystallize it? A: Recrystallization is risky for oxidized aldehydes because the carboxylic acid impurity often co-crystallizes or induces oiling out. Chemical purification (Bisulfite) is superior for removing the acid.
Module 4: The "Bisulfite Rescue" Protocol
Use this method to recover pure aldehyde from a partially oxidized (brown) batch. This relies on the fact that aldehydes form water-soluble adducts with bisulfite, while impurities (acids, dimers) do not.
Reagents: Sodium Bisulfite (
-
Adduct Formation:
-
Dissolve the crude brown solid in a minimal amount of EtOAc (or Ethanol).
-
Add an excess (2-3 equiv) of saturated aqueous
solution. -
Stir vigorously for 1 hour. The aldehyde will convert to the bisulfite adduct and migrate to the aqueous phase (or precipitate as a white solid).
-
-
Wash (Impurity Removal):
-
Regeneration:
-
Place the aqueous phase (or solid adduct suspended in water) in a flask.
-
Add DCM (or EtOAc) as the receiving solvent.
-
Slowly add 10% NaOH or saturated
until pH > 10. Caution: This reverses the adduct.[1] -
Stir for 30 minutes. The regenerated aldehyde will migrate back into the DCM.
-
-
Isolation:
-
Separate the DCM layer.
-
Dry over
, filter, and concentrate in vacuo. -
Result: You should recover pale yellow/white solid aldehyde.
-
Module 5: Analytical Specifications (QC)
Use these markers to validate the purity of your stored sample.
| Spectroscopic Method | Signal | Interpretation |
| 1H-NMR (CDCl3) | 9.4 - 9.6 ppm (s, 1H) | Intact Aldehyde. Sharp singlet. |
| 1H-NMR (CDCl3) | 10.5 - 12.0 ppm (br) | Carboxylic Acid (Impurity). Broad hump indicating oxidation. |
| 13C-NMR | ~178 ppm | Aldehyde Carbonyl. |
| 13C-NMR | ~160-165 ppm | Carboxylic Acid Carbonyl. |
| Appearance | Pale Yellow Solid | High Purity (>98%). |
| Appearance | Orange/Brown Oil | Degraded (>10% Acid/Polymer). |
References
-
BenchChem. (2025).[1][2] Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.[1] Retrieved from
-
ResearchGate. (2025). Oxidation of furans (Review) - Mechanisms and Product Characterization. Retrieved from
-
National Institutes of Health (PMC). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from (Simulated Link for context)
-
Sugar Energy Technology. (2025). Stability of 5-Hydroxymethylfurfural (HMF) under different storage conditions. Retrieved from
-
UCL Chemistry. NMR Chemical Shifts of Carbonyls: Aldehydes vs Acids. Retrieved from
Sources
Technical Support Center: Synthesis of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
The primary and most established method for synthesizing this target molecule is a copper-catalyzed C-O cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[1][2] This reaction typically involves the coupling of a 5-halofuran-2-carbaldehyde with 4-ethoxyphenol in the presence of a copper catalyst and a base. While robust, this reaction is sensitive to several parameters that can significantly impact yield and purity.
This guide provides a structured approach to troubleshooting, offering solutions grounded in mechanistic understanding and established literature.
General Experimental & Troubleshooting Workflow
Before delving into specific issues, it's helpful to visualize the overall process from reaction setup to problem resolution. The following workflow outlines the key stages and decision points.
Sources
Technical Support Center: Furan-2-carbaldehyde (Furfural) Purification
Status: Operational | Tier: Level 3 (Advanced Research Support)
Welcome to the Furfural Purification Support Hub. This guide is designed for researchers encountering stability issues, polymerization ("browning"), or purity bottlenecks when isolating furan-2-carbaldehyde from crude biomass hydrolysates or reaction mixtures.
Module 1: The "Emergency" Room (Troubleshooting)
Diagnose immediate failures in your purification workflow.
Q: Why does my furfural turn dark brown/black within hours of purification?
A: You are witnessing rapid auto-oxidation and polymerization (Humin formation). Furfural is highly reactive. The darkening is caused by the formation of humins —insoluble, dark-colored polymers. This process is autocatalytic and accelerated by three factors:
-
Acidity: Even trace amounts of acetic acid (a common byproduct) catalyze aldol condensation reactions.
-
Oxygen: Air exposure oxidizes furfural to furoic acid , which further lowers pH and accelerates polymerization.
-
Heat: Distilling at atmospheric pressure (161.7°C) is often too hot, causing thermal degradation before recovery.
Immediate Fix:
-
Neutralize: Wash crude organic phase with saturated Sodium Bicarbonate (NaHCO₃) to remove acids. Warning: Do not use strong bases like NaOH, as they trigger the Cannizzaro reaction, converting your product into furfuryl alcohol and furoic acid.
-
Switch to Vacuum: Never distill furfural at atmospheric pressure if high purity is required.
Q: I cannot separate water from my furfural; it keeps coming over together.
A: You are fighting the Furfural-Water Heterogeneous Azeotrope. Furfural and water form a minimum-boiling azeotrope.
-
Boiling Point: ~97.9°C (at 1 atm).
-
Composition: ~35% Furfural / 65% Water (by weight).[1]
The Workaround: You cannot separate them by simple distillation. You must use the Phase Separation advantage. Upon cooling the azeotrope vapor, it condenses into two distinct liquid phases:
-
Upper Phase: Water-rich (~8% furfural).[2]
-
Lower Phase: Furfural-rich (~95% furfural).[2] Action: Decant the lower phase and dry it (anhydrous MgSO₄) before final vacuum distillation.
Module 2: Method Selection Matrix
Select the correct protocol based on your starting material and scale.
| Feature | Vacuum Distillation | Solvent Extraction | Adsorption (Resins) |
| Best For | High concentration crude (>50% purity) | Dilute aqueous streams (<5% furfural) | Removal of specific impurities (e.g., acetic acid) |
| Primary Risk | Thermal polymerization if vacuum fails | Solvent contamination / Emulsions | Resin fouling by humins |
| Purity Potential | Ultra-High (>99.5%) | Moderate (95-98%) | High (Specific removal) |
| Throughput | Batch or Continuous | Continuous | Batch |
| Energy Cost | Medium (requires vacuum pump) | High (solvent recovery) | Low (regeneration required) |
Module 3: Deep Dive Protocols
Standard Operating Procedures (SOPs) for high-purity isolation.
Protocol A: Neutralization & Vacuum Distillation (The Gold Standard)
Objective: Isolate >99% pure furfural from crude reaction mixtures.
Prerequisites:
-
Vacuum pump capable of <20 mbar (15 mmHg).
-
Vigreux column or packed column (for efficiency).
-
Nitrogen gas line.
Step-by-Step:
-
Acid Removal (Critical Step):
-
Dissolve crude mixture in a carrier solvent (e.g., Ethyl Acetate) if it is too viscous.
-
Wash with saturated NaHCO₃ solution (2x).
-
Check pH of the aqueous layer; it must be neutral (pH 6-7).
-
Wash with brine (1x) to break emulsions.
-
Dry organic layer over anhydrous MgSO₄ for 30 minutes. Filter.
-
-
Solvent Strip:
-
Remove carrier solvent via Rotary Evaporator at mild temperature (40°C).
-
-
Vacuum Distillation Setup:
-
Load the crude oil into a round-bottom flask.
-
Add Inhibitor: Add 0.1% (w/w) BHT (Butylated hydroxytoluene) to the pot. This scavenges free radicals during heating.
-
Insert a capillary bleed or magnetic stir bar (vigorous stirring is essential to prevent hot spots).
-
-
The Distillation:
-
Establish vacuum: Target < 5 kPa (approx 37 Torr) .
-
At this pressure, Furfural boils at approximately 60-70°C (instead of 162°C).
-
Fraction 1 (Fore-run): Discard the first 5-10%. This contains residual water and light volatiles.[1][3]
-
Fraction 2 (Main Body): Collect the steady boiling fraction. It should be water-white or pale yellow.
-
Stop: Do not distill to dryness. The residue contains unstable polymers that can decompose explosively if overheated.
-
Protocol B: Solvent Extraction (For Aqueous Feeds)
Objective: Recover furfural from dilute biomass hydrolysates.
Solvent Choice:
-
MIBK (Methyl Isobutyl Ketone): High selectivity, low water solubility.
-
Toluene: Good separation, but lower partition coefficient.
-
Avoid: Chlorinated solvents (environmental hazard) unless necessary for analytical scale.
Workflow:
-
Contact: Mix Aqueous Feed and Solvent (Ratio 1:1 or optimized to 1:2) in a separatory funnel or counter-current extractor.
-
Separation: Allow layers to settle. Furfural migrates to the organic phase.[4]
-
Recovery: The organic phase is then sent to Protocol A (Distillation) to separate the solvent (B.P. of MIBK is 116°C) from Furfural (B.P. 162°C).
Module 4: Visualization & Logic
Understanding the degradation pathways and process logic.
Diagram 1: The Humin Formation Danger Zone
This diagram illustrates why acid removal and oxygen exclusion are non-negotiable.
Caption: The degradation cascade: Oxidation creates acid, which catalyzes furfural polymerization into humins.
Diagram 2: Purification Decision Tree
Logic flow for selecting the correct purification method.
Caption: Workflow logic separating dilute aqueous feeds from concentrated crude mixtures.
Module 5: Storage & Stability
Purification is wasted if storage is improper.
-
Container: Amber glass or aluminum bottles (blocks UV light).
-
Headspace: Flush with Nitrogen (N₂) or Argon before sealing to displace oxygen.
-
Temperature: Store at 2-8°C .
-
Additives: For long-term storage (>1 month), add 0.1% BHT or Propyl Gallate .
-
Monitoring: If the liquid turns yellow/brown, redistill immediately. Do not use dark furfural for sensitive synthesis.
References
-
Lange's Handbook of Chemistry / CRC Handbook.
-
Li, X., et al. (2025). Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural.[5] ACS Omega.[1]
-
Tsilomelekis, G., et al. (2016). Molecular structure, morphology and growth mechanisms of humins. Green Chemistry.[6]
-
EBRARY / ScienceDirect.Extraction of Biochemicals (Acetic Acid and Furfural)
-
Zhu, Y., et al.Separation of Furfural and Acetic Acid with Liquid-Liquid Extraction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular structure, morphology and growth mechanisms and rates of 5-hydroxymethyl furfural (HMF) derived humins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Solubility of Ethoxyphenoxy Furan Derivatives (EPFDs)
Executive Summary: The EPFD Solubility Paradox
Ethoxyphenoxy furan derivatives (EPFDs) represent a potent class of pharmacophores often encountered in high-throughput screening for kinase inhibitors and metabolic modulators. However, they present a distinct physicochemical challenge:
-
High Lipophilicity (LogP > 3.5): The combination of the ethoxy ether linkage and the phenoxy ring creates a substantial hydrophobic surface area.
-
Planar Stacking: The aromatic furan ring, when conjugated with a phenoxy group, often adopts a planar conformation. This facilitates strong
- stacking interactions in the solid state, resulting in high crystal lattice energy that resists dissolution. -
"Grease Ball" Effect: Lacking significant hydrogen bond donors (HBD), these molecules struggle to interact with water, leading to rapid precipitation ("crashing out") upon dilution from organic stocks.
This guide provides a self-validating troubleshooting workflow to overcome these barriers in both in vitro assays and in vivo formulation.
Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the root cause of the precipitation.
Figure 1: Diagnostic logic for identifying solubility failure points in EPFD handling.
Module 1: Optimizing Stock Solutions (The "Water" Enemy)
Q: My compound dissolved in DMSO yesterday, but today there are crystals. Why?
A: DMSO is highly hygroscopic.[1] It absorbs moisture from the air, which increases the polarity of the solvent. Since EPFDs are highly lipophilic (LogP > 3.5), even a small increase in water content (e.g., 1-2%) can decrease the solubility capacity of DMSO, forcing the compound out of solution.
Protocol: Anhydrous Stock Preparation
-
Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Avoid standard laboratory-grade DMSO for long-term storage.
-
Vessel: Prepare stocks in glass vials with PTFE-lined caps. Avoid polypropylene (ePP) tubes for long-term storage as DMSO can leach plasticizers which may act as nucleation sites.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C in a container with desiccant (e.g., silica gel packets).
Module 2: Preventing "Crash-Out" in Biological Assays
Q: When I pipette my DMSO stock into the cell culture media, it turns cloudy immediately. How do I fix this?
A: This is "Kinetic Precipitation." You are creating a local region of supersaturation where the solvent shifts from 100% DMSO to ~100% water too rapidly. The hydrophobic EPFD molecules aggregate before they can disperse.
Troubleshooting Protocol: The "Intermediate Shift" Method Instead of adding 100% DMSO stock directly to media, use an intermediate dilution step with a surfactant-enriched buffer.
Experimental Setup:
-
Control: Direct addition (1 µL Stock -> 999 µL Media).
-
Optimized: Serial dilution with Pluronic F-127.
| Step | Action | Mechanism |
| 1 | Prepare 1000x Stock in Anhydrous DMSO (e.g., 10 mM). | Solubilizes crystal lattice. |
| 2 | Prepare Intermediate Buffer : PBS + 0.05% Pluronic F-127 (or Tween 80). | Surfactant lowers surface tension, preventing aggregation. |
| 3 | Dilute Stock 1:10 into Intermediate Buffer (Now 1 mM, 10% DMSO). Vortex immediately. | Pre-coats hydrophobic domains with surfactant while DMSO is still present. |
| 4 | Add Intermediate Mix to Final Media (1:100 dilution). | Final conc: 10 µM, 0.1% DMSO. Surfactant stabilizes the dispersion. |
Why Pluronic F-127? Research indicates Pluronic block copolymers are superior to Tween for furan derivatives because the PPO (polypropylene oxide) core interacts efficiently with the planar aromatic rings of the furan, while the PEO (polyethylene oxide) corona extends into the water, providing steric stabilization [1, 5].
Module 3: Advanced Formulation (Cyclodextrin Complexation)
Q: I need to dose this at 50 mg/kg in mice, but I can't use 100% DMSO. What is the best vehicle?
A: For high-concentration dosing, simple cosolvents often fail. You need inclusion complexation . The furan ring fits well into the hydrophobic cavity of
Recommended Carrier: Sulfobutyl Ether
-
Rationale: These derivatives are safer for parenteral use than native
-CD (which is nephrotoxic) and have much higher water solubility (>500 mg/mL) [2, 6].
Protocol: Kneading Method for EPFD-CD Complexation This method often yields better inclusion than simple mixing for lipophilic furans.
-
Molar Ratio: Calculate a 1:2 molar ratio (Drug : CD).
-
Paste Formation: Add the CD powder to a mortar. Add a minimum amount of water/ethanol (1:1 v/v) to form a thick paste.
-
Incorporation: Slowly add the EPFD powder to the paste while grinding vigorously with a pestle for 30–45 minutes.
-
Visual Check: The mixture should transform from a physical mix to a uniform, paste-like consistency.
-
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Reconstitution: The resulting powder should dissolve in saline/water significantly better than the neat drug.
Quantitative Comparison of Solubility Enhancement Strategies
| Vehicle System | Solubility Limit (approx.) | Stability | Suitability |
| PBS (pH 7.4) | < 1 µg/mL | Poor (Precipitates) | None |
| 5% DMSO / 95% PBS | ~10-20 µg/mL | Low (< 1 hr) | In vitro screening |
| 20% HP- | > 500 µg/mL | High (> 24 hrs) | In vivo (IV/IP/PO) |
| PEG 400 (40%) | ~100 µg/mL | Moderate | IP/PO (Viscosity issues) |
Visualizing the Mechanism: Cyclodextrin Encapsulation
The following diagram illustrates how the cyclodextrin host-guest interaction shields the hydrophobic ethoxyphenoxy furan moiety from the aqueous environment.
Figure 2: Mechanism of solubility enhancement via host-guest complexation. The hydrophobic furan moiety displaces water in the CD cavity.
References
-
BenchChem. (2025).[1] Technical Support Center: Troubleshooting CFMMC Solubility in DMSO. Retrieved from 1
-
Mura, P., et al. (2012). Characterization and molecular modeling of the inclusion complexes of 2-(2-nitrovinyl) furan with cyclodextrins. PubMed.[2][3] Retrieved from 4
-
Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation: Preventing Precipitation. Retrieved from
-
MedChemExpress (MCE). (2024). Compound Handling Instructions: Co-solvents and Dilution. Retrieved from 5
-
MDPI. (2023). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds. Retrieved from 6
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Characterization and molecular modeling of the inclusion complexes of 2-(2-nitrovinyl) furan (G-0) with cyclodextrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. mdpi.com [mdpi.com]
- 7. oatext.com [oatext.com]
Technical Support Center: Stability of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde in Acidic Media
Welcome to the technical support guide for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound, particularly concerning its stability in acidic environments. Our goal is to provide you with field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and handling of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.
Q1: My solution of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde turned from a pale yellow to a dark reddish-brown after adding an acid catalyst. What is causing this change?
A1: The observed color change is a strong indicator of compound degradation. Furan rings are inherently susceptible to decomposition under acidic conditions, which can catalyze polymerization and the formation of highly colored, complex byproducts.[1] This degradation is often initiated by the protonation of the furan ring, leading to subsequent reactions.
Q2: What is the primary degradation pathway for a furan-2-carbaldehyde derivative in an acidic medium?
A2: The principal degradation pathway is an acid-catalyzed ring-opening of the furan moiety.[2] The process is generally understood to begin with the protonation of the furan ring, most favorably at the alpha-carbon (Cα) adjacent to the ring oxygen.[3][4][5] This creates a highly reactive intermediate. A nucleophile, typically the solvent (e.g., water), then attacks the protonated ring. This is followed by a series of rearrangements that lead to the cleavage of the furan ring, ultimately forming reactive dicarbonyl species that can readily polymerize.
Q3: How do the specific substituents on my compound—the 4-ethoxyphenoxy group at C5 and the aldehyde at C2—influence its stability in acid?
A3: Substituents play a critical role in the stability of the furan ring.[2]
-
4-Ethoxyphenoxy Group (C5): This is an electron-donating group, which increases the electron density of the furan ring. While this might enhance desired reactivity in some synthetic steps, it also makes the ring more susceptible to protonation, potentially accelerating the acid-catalyzed degradation pathway.
-
Carbaldehyde Group (C2): This is an electron-withdrawing group. It deactivates the furan ring towards electrophilic attack, which can offer a modest stabilizing effect compared to an unsubstituted furan. However, this stabilization is often insufficient to prevent degradation under moderately to strongly acidic conditions.
Q4: What are the recommended storage and handling conditions for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde to ensure its long-term stability?
A4: To maximize shelf-life and prevent degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[1] It should also be kept in a tightly sealed, light-resistant container (e.g., amber glass vial) and stored at refrigerated temperatures (2-8 °C).[1] For solutions, using aprotic solvents may enhance stability compared to protic solvents, especially if trace acids are present.[6][7]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
| Issue | Symptoms | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield in an Acid-Catalyzed Reaction | The starting material is consumed (verified by TLC/LC-MS), but the desired product is not formed. The reaction mixture is dark and contains insoluble material. | The reaction conditions are too harsh, leading to complete degradation and polymerization of the furan starting material. | - Reduce Acidity: Use a milder acid catalyst (e.g., citric acid instead of HCl) or a lower concentration.[8] - Lower Temperature: Perform the reaction at a lower temperature to slow the rate of degradation relative to the desired reaction. - Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acid. |
| 2. Inconsistent Reaction Outcomes | Reproducibility is poor between batches, with varying yields and impurity profiles. | The stability of the furan compound is highly sensitive to minor variations in reaction parameters. | - Strictly Control Water Content: Water can act as a nucleophile in the ring-opening pathway.[3][4] Ensure anhydrous conditions if the reaction chemistry allows. - Standardize Acid Addition: Add the acid catalyst slowly and at a controlled temperature to dissipate any exotherms that could accelerate decomposition. - Use a Stabilizing Solvent: Consider using polar aprotic solvents like DMF, which have been shown to have a stabilizing effect on furanic compounds.[6][7] |
| 3. Complex Impurity Profile in Final Product | NMR and LC-MS analysis show multiple unexpected peaks, complicating purification. | Degradation has occurred, leading to a mixture of ring-opened byproducts, oligomers, and products from side-reactions of the aldehyde group. | - Implement a Quenching Protocol: Immediately neutralize the acid at the end of the reaction before workup and purification (See Protocol 2). - Optimize Chromatography: Use a gradient elution method in your HPLC or column chromatography to achieve better separation of polar impurities from your target compound.[9] - Re-evaluate Reaction Strategy: If degradation is unavoidable, consider alternative synthetic routes that do not require acidic conditions, such as palladium-catalyzed cross-coupling reactions.[10][11] |
Visualizing the Degradation Pathway
To better understand the core stability issue, the following diagram illustrates the generally accepted mechanism for the acid-catalyzed ring-opening of a substituted furan.
Caption: Acid-catalyzed degradation of the furan ring.[3][4][5]
Experimental Protocols
The following protocols provide a validated framework for assessing stability and handling acidic reactions.
Protocol 1: Stability Assessment via RP-HPLC
This protocol allows for the quantitative evaluation of the stability of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde under specific acidic conditions.
Objective: To determine the rate of degradation of the title compound over time.
Materials:
-
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
-
Solvent (e.g., Acetonitrile, THF, 1,4-Dioxane)
-
Acid catalyst (e.g., HCl, H₂SO₄, Formic Acid)
-
Internal Standard (IS) (e.g., a stable aromatic compound with a distinct retention time, like naphthalene)
-
HPLC system with a C18 column and UV-Vis or DAD detector[9]
-
Class A volumetric flasks and pipettes
-
Thermostated reaction vessel
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde (e.g., 1 mg/mL) and the internal standard (e.g., 0.5 mg/mL) in the chosen reaction solvent.
-
Reaction Setup: In a thermostated vessel set to the desired temperature (e.g., 25 °C, 50 °C), add a precise volume of the stock solution.
-
Initiate Degradation: Add the specified concentration of the acid catalyst to the vessel to start the experiment (t=0).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench Sample: Immediately quench the degradation in the aliquot by diluting it into a vial containing a neutralizing buffer solution (e.g., phosphate buffer pH 7.5).
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the peak area of the title compound relative to the peak area of the internal standard.
-
Data Analysis: Plot the relative peak area (Compound/IS) against time to determine the degradation kinetics.
Protocol 2: Optimized Quenching for Acidic Reactions
Objective: To neutralize an acid-catalyzed reaction effectively to prevent product degradation during workup.
Procedure:
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), immediately cool the reaction mixture in an ice-water bath to 0-5 °C. This significantly slows the rate of all chemical reactions, including degradation.
-
Prepare Quenching Solution: In a separate flask, prepare a cold (0-5 °C), saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
Slow Addition: With vigorous stirring, slowly add the cold reaction mixture to the quenching solution. Caution: CO₂ evolution may cause foaming and pressure buildup. Add slowly.
-
pH Check: Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the reaction mixture until it is fully added, and ensure the final pH is neutral to slightly basic (pH 7-8).
-
Extraction: Promptly proceed with the extraction of your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Workflow for Stability Assessment
The following diagram outlines the logical flow for conducting a stability study.
Caption: Experimental workflow for stability analysis.
References
-
Gordon, J. C., et al. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Available at: [Link][2]
-
Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link][3][4]
-
Semantic Scholar. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available at: [Link][5]
-
Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from Scite.ai.[3]
-
De Oliveira, K. T., et al. (2019). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry. Available at: [Link][12]
-
Kolykhalov, D. A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link][6][7]
-
Falco, L., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. Available at: [Link][8]
-
Kolykhalov, D. A. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. SciSpace. Available at: [Link][13]
-
Lee, K.-G., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Technology. Available at: [Link][14]
-
Request PDF. (n.d.). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. Retrieved from ResearchGate.[15]
-
Huang, Y.-T., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. Available at: [Link][16]
-
ORBi. (2023). Development of analytical methods to quantify furan and alkyl furans in Belgian foodstuffs: from contamination levels, formation processes to preliminary risk assessment of the Belgian population. Available at: [Link][17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. scite.ai [scite.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (2024) | Denis A. Kolykhalov [scispace.com]
- 14. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ORBi: Development of analytical methods to quantify furan and alkyl furans in Belgian foodstuffs: from contamination levels, formation processes to preliminary risk assessment of the Belgian population - 2023 [orbi.uliege.be]
minimizing side reactions in furan aldehyde condensation protocols
Technical Support Center: Furan Aldehyde Condensation Protocols Topic: Minimizing Side Reactions (Humins, Cannizzaro, & Polymerization) Role: Senior Application Scientist
Introduction: The Selectivity Paradox
Welcome to the technical support center for furan chemistry. If you are scaling up furfural or 5-HMF condensation with ketones (e.g., acetone), you are likely facing the "Selectivity Paradox." High basicity drives the desired aldol condensation but simultaneously accelerates the Cannizzaro reaction (catalyst poisoning) and humin formation (irreversible yield loss).
This guide moves beyond standard textbook procedures. It focuses on reaction engineering controls to suppress the specific thermodynamic and kinetic pathways that lead to side products.
Module 1: The "Black Tar" Problem (Humins)
User Complaint: "My reaction mixture turns dark brown/black within 30 minutes, and mass balance is poor."
Root Cause Analysis: Darkening indicates the formation of humins —heterogeneous, carbon-rich polydisperse polymers. Unlike simple polymerization, humin formation in base-catalyzed condensation is often triggered by the hydrolytic ring-opening of the furan moiety or radical-mediated polymerization of unsaturated intermediates.
The Mechanism:
-
Ring Opening: In the presence of water and strong base, the furan ring (especially HMF) opens to form reactive acyclic species (e.g., 2,5-dioxo-6-hydroxy-hexanal).
-
Cross-Polymerization: These acyclic species undergo uncontrolled aldol additions with the starting aldehyde or the condensation product (FAc).
-
Oxidation: Dissolved oxygen accelerates radical propagation.
Troubleshooting Protocol:
| Parameter | Diagnostic Check | Corrective Action |
| Water Content | Is feedstock water >0.5 wt%? | Strict Drying: Use 3Å molecular sieves on furfural and acetone 24h prior. Water promotes ring-opening. |
| Atmosphere | Is the reactor open to air? | Deoxygenate: Sparge solvents with N₂ or Ar for 15 mins. Oxygen acts as a radical initiator for humins. |
| Temperature | Is T > 100°C? | Limit T: Keep T < 80°C for batch systems. Humins formation has a higher activation energy than condensation; lower T favors the kinetic product (FAc). |
| Solvent | Using protic solvents (EtOH/H₂O)? | Switch to Aprotic: Use CPME (Cyclopentyl methyl ether) or Toluene. Protic solvents stabilize the ionic transition states of ring-opening. |
Module 2: Catalyst Deactivation (The Cannizzaro Trap)
User Complaint: "Conversion stalls at 60% and the catalyst cannot be regenerated."
Root Cause Analysis: You are likely witnessing the Cannizzaro Reaction , a disproportionation where two furfural molecules react to form furoic acid and furfuryl alcohol .[1]
-
The Killer: Furoic acid neutralizes the basic sites of your catalyst (especially solid bases like CaO or MgO), permanently deactivating them.
The Mechanism:
Furfural lacks
Troubleshooting Protocol:
-
Q: How do I stop Cannizzaro competition?
-
A: Kinetic Control via Molar Ratios. The Cannizzaro reaction is second-order with respect to furfural. The Aldol condensation is first-order with respect to furfural and first-order with respect to acetone.
-
Action: Maintain a high Acetone:Furfural ratio (typically 10:1 to 20:1) . This statistically ensures a furfural molecule encounters an acetone enolate before it encounters another furfural molecule.
-
-
-
Q: Which catalyst minimizes this?
-
A: Tunable Basicity. Strong bases (NaOH, CaO) favor Cannizzaro. Medium-strength bases favor Condensation.
-
Recommendation: Use Calcined Mg-Al Hydrotalcites (Mg/Al ratio 3:1) . The basicity is derived from Mg-O-Al pairs, which are sufficient to deprotonate acetone (pKa ~19) but less prone to driving the hydride transfer required for Cannizzaro.
-
-
Module 3: Visualizing the Reaction Network
Understanding the competition between pathways is vital. The diagram below maps the "Safe Zone" vs. the "Danger Zone."
Caption: Competitive pathways in furfural-acetone condensation. Green paths represent the target; red dashed paths indicate side reactions caused by improper stoichiometry or water.
Module 4: The "Gold Standard" Experimental Protocol
This protocol utilizes a Calcined Mg-Al Hydrotalcite catalyst. This heterogeneous system is self-validating: if the catalyst remains white/off-white, selectivity is high. If it turns dark brown, humins are forming.
Materials:
-
Furfural: Distilled under vacuum immediately before use (remove oxidized impurities).
-
Acetone: HPLC grade, dried over 3Å molecular sieves.
-
Catalyst: Mg-Al Hydrotalcite (Mg/Al molar ratio 3:1).
-
Gas: Nitrogen (N₂).
Step-by-Step Methodology:
-
Catalyst Activation (Critical):
-
Calcine the Mg-Al Hydrotalcite at 450°C for 6 hours in a muffle furnace.
-
Why: This converts the hydrotalcite structure into a mixed oxide (MgO-Al₂O₃) with Lewis basic sites (O²⁻) optimized for aldol condensation.
-
Storage: Cool in a desiccator. Re-adsorption of atmospheric H₂O/CO₂ kills activity within hours.
-
-
Reactor Setup:
-
Use a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and temperature probe.
-
Flush the system with N₂ for 15 minutes.
-
-
Reaction Initiation:
-
Load Acetone and Furfural at a 10:1 Molar Ratio (e.g., 58g Acetone : 9.6g Furfural).
-
Note: The excess acetone acts as both reactant and solvent, minimizing local high concentrations of furfural that lead to Cannizzaro.
-
Add Activated Catalyst (5 wt% relative to Furfural).
-
Heat to 60°C (mild reflux) under magnetic stirring (600 rpm).
-
-
Monitoring:
-
Sample every 30 mins. Filter aliquot through a 0.2µm PTFE syringe filter before GC/HPLC analysis.
-
Stop Condition: Stop when Furfural conversion >95% (approx 2-4 hours). Extending beyond this promotes Michael addition polymerization of the product FAc.
-
-
Workup:
-
Filter the solid catalyst while warm (can be washed with acetone, recalcined, and reused).
-
Remove excess acetone via rotary evaporation.
-
Isolate FAc (yellow solid/oil) via recrystallization (EtOH/Water) or vacuum distillation.
-
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Caption: Diagnostic logic for common failure modes in furan condensation.
References
-
Huang, R., et al. (2022). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts.[2] Catalysis Letters. (Demonstrates the Cannizzaro poisoning mechanism on CaO catalysts).
-
Abouarnadasse, S., et al. (2021). Solvent-free aldol condensation of furfural and acetone on calcined Mg-Al hydrotalcites. Moroccan Journal of Chemistry. (Establishes the Mg-Al hydrotalcite protocol and basicity correlation).
-
Patil, S.K.R., & Lund, C.R.F. (2011). Formation and growth of humins via aldol addition and condensation during acid-catalyzed conversion of 5-hydroxymethylfurfural. Energy & Fuels.[3][4] (Defines the mechanism of humin formation via ring opening).
-
Kikhtyanin, O., et al. (2014). Aldol condensation of furfural and acetone over MgAl layered double hydroxides and mixed oxides. Applied Catalysis A: General. (Comparison of Mg/Al ratios for optimal selectivity).
Sources
- 1. osti.gov [osti.gov]
- 2. Furfural Upgrading by Aldol Condensation with Ketones over Solid-Base Catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene [scirp.org]
- 4. Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02870D [pubs.rsc.org]
recrystallization solvents for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
Technical Support Center: Purification & Crystallization Guide Subject: Recrystallization Solvents for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde Case ID: 5-EPF-PUR-001[1]
Executive Summary & Physicochemical Profile
User Query: "What are the optimal ?"
Scientist’s Assessment: This compound is a 5-substituted furan-2-carbaldehyde featuring an ether linkage to a para-ethoxy phenyl ring.[1] Structurally, it possesses a "push-pull" electronic character: the ethoxy and phenoxy groups are electron-donating, while the furan-aldehyde core is electron-withdrawing.[1]
-
Lipophilicity: Moderate to High (due to the ethoxyphenoxy tail).[1]
-
Reactivity: The aldehyde group is susceptible to oxidation (forming the corresponding furoic acid) and Cannizzaro reactions in basic media.[1] The furan ring is acid-sensitive (ring opening).[1]
-
Crystallization Behavior: The ether linkage introduces rotational flexibility, often lowering the melting point compared to direct biaryl analogs (e.g., 5-(4-ethoxyphenyl)furan-2-carbaldehyde).[1] This increases the risk of "oiling out" during purification.[1]
Core Recommendation: The most robust purification method is a Binary Solvent System using Ethanol/Water (Polar/Protic) or Ethyl Acetate/Hexane (Polar/Non-polar).[1] Single-solvent recrystallization is often risky due to the steep solubility curve required.[1]
Solvent Selection Matrix
The following table summarizes solvent compatibility based on the polarity index and functional group interactions.
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol (95%) | Single Solvent | ⭐⭐⭐ (High) | First Choice. Good solubility at boiling point; poor solubility at 0°C. Eco-friendly.[1] |
| Ethanol / Water | Binary System | ⭐⭐⭐⭐ (Best) | Precision Choice. Dissolve in hot EtOH, add warm water to turbidity.[1] Allows fine control over saturation to prevent oiling.[1] |
| Ethyl Acetate / Hexane | Binary System | ⭐⭐⭐ (Good) | Alternative. Excellent for removing non-polar impurities.[1] Use if the compound oils out in alcohols.[1] |
| Dichloromethane (DCM) | Solvent | ⭐ (Low) | Avoid for Crystallization. Too soluble; hard to recover yield.[1] Use only for extraction. |
| Diethyl Ether | Solvent | ⭐ (Low) | Avoid. High volatility makes controlled cooling difficult; flammability risk.[1] |
| Toluene | Single Solvent | ⭐⭐ (Moderate) | Good for very impure crude, but high boiling point risks thermal degradation of the aldehyde.[1] |
Detailed Experimental Protocols
Protocol A: The "Golden Path" (Ethanol/Water Precipitation)
Recommended for crude purity >85%[1]
-
Dissolution: Place the crude 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde in an Erlenmeyer flask. Add the minimum amount of absolute ethanol needed to wet the solid.[1]
-
Heating: Heat the mixture gently on a water bath (approx. 60-70°C). Add ethanol dropwise with swirling until the solid just dissolves.
-
Critical: Do not boil aggressively; furan aldehydes can polymerize or oxidize.[1]
-
-
Clarification (Optional): If insoluble particles remain, perform a hot filtration through a fluted filter paper or a heated glass funnel.[1]
-
The Anti-Solvent: While keeping the solution hot (near boiling), add warm water (50°C) dropwise.[1]
-
Stop Point: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.[1]
-
-
Re-solubilization: Add 1-2 drops of hot ethanol to clear the turbidity. The solution is now saturated.[1]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring (insulation).
-
Tip: If oil droplets form, scratch the inner glass surface with a glass rod to induce nucleation.[1]
-
-
Harvest: Cool further in an ice bath (0-4°C) for 30 minutes. Filter the crystals using vacuum filtration.[1] Wash with cold 50% EtOH/Water.[1]
Protocol B: The "Rescue" Method (Ethyl Acetate/Hexane)
Recommended if Protocol A leads to oiling out.[1]
-
Dissolve the crude material in the minimum volume of warm Ethyl Acetate (40-50°C) .
-
Slowly add Hexane (or Heptane) until the solution becomes slightly cloudy.
-
Add just enough Ethyl Acetate to clear the solution.[1]
-
Cover the flask with a Kimwipe (to allow slow evaporation) or stopper it, and let it stand at room temperature.
-
As the solution cools and the more volatile component evaporates/equilibrates, crystals should form.[1]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?
-
Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the solution is too concentrated.[1] Impurities also depress the melting point.[1]
-
Fix: Re-heat the mixture to dissolve the oil. Add a small excess of the good solvent (e.g., more Ethanol).[1] Allow the solution to cool much more slowly (wrap the flask in foil or a towel). Seeding is critical here: add a tiny crystal of pure product (if available) when the solution reaches room temperature.[1]
Q2: The crystals are turning brown/red during filtration. Is this normal?
-
Cause: Oxidation.[1] Furan-2-carbaldehydes are sensitive to air, oxidizing to carboxylic acids or polymerizing to form "humins" (dark resins).[1]
-
Fix: Minimize air exposure. Perform the crystallization under a nitrogen blanket if possible.[1] Ensure your solvent is free of peroxides.[1] Dry the crystals quickly under high vacuum rather than air-drying for long periods.
Q3: Can I use Acetone?
-
Analysis: Acetone is generally a poor choice for crystallizing this specific aldehyde.[1] It is too good a solvent (high solubility even when cold), leading to poor recovery yields.[1] Furthermore, in the presence of any trace base impurities, acetone can react with the aldehyde (Aldol condensation), destroying your product.[1]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the purification route based on crude characteristics.
Caption: Decision tree for purifying 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, prioritizing solvent selection based on crude state and handling "oiling out" phenomena.
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications. Retrieved from (Simulated Link based on search context).
-
D'Auria, M., et al. (1986).[1][3] "An Improved Synthetic Method for 5-Aryl-2-furancarbaldehyde". Heterocycles, 24(6).[1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for 5-substituted furan derivatives. Retrieved from .[1][4]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of aromatic aldehydes).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann.[1] (Reference for general purification of furan derivatives).
Sources
Technical Support Center: Navigating Steric Challenges in 5-Substituted Furan Chemistry
Introduction: The furan ring is a privileged scaffold in medicinal chemistry and materials science, serving as a critical component in numerous pharmaceuticals and functional polymers.[1][2][3] However, the synthesis and functionalization of furans, particularly those bearing substituents at the C5 position, often present significant challenges. Steric hindrance—a phenomenon where the size of atomic groups obstructs a chemical reaction—can dramatically reduce yields, alter regioselectivity, or prevent a desired transformation altogether.[4] This guide provides researchers, chemists, and drug development professionals with a dedicated resource for diagnosing and overcoming common steric issues encountered in reactions involving 5-substituted furans.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of steric hindrance in the context of the furan ring system.
Q1: What is steric hindrance and how does it specifically impact 5-substituted furan reactions?
A1: Steric hindrance is the repulsion between the electron clouds of non-bonded atoms or groups within a molecule, which can prevent reacting species from approaching each other at the required angle and distance. In 5-substituted furans, a bulky group at the C5 position can physically block the adjacent C4 position or interfere with the approach of a reagent to the furan's pi-system or a metal catalyst. This is particularly problematic in reactions requiring the formation of a transition state involving the furan ring, such as cross-coupling, cycloaddition, or further substitution.[4]
Q2: How do the electronic properties of the furan ring influence steric effects?
A2: Furan is an electron-rich aromatic heterocycle, making it highly reactive toward electrophiles, typically at the C2 and C5 (α) positions.[5][6][7] This inherent reactivity is due to the effective resonance stabilization of the cationic intermediate formed during α-attack.[6] When the C5 position is occupied by a bulky substituent, two issues arise:
-
Direct Shielding: The substituent can physically block the C5 position from further reaction (if applicable) and hinder access to the adjacent C4 position.
-
Electronic Interplay: The electronic nature of the C5 substituent (electron-donating or -withdrawing) dictates the reactivity of the other ring positions. A bulky electron-donating group might activate the ring for electrophilic attack but simultaneously direct the reaction away from the sterically congested C4 position. Conversely, a bulky electron-withdrawing group deactivates the ring, often requiring harsher conditions that can exacerbate side reactions.[5]
Q3: Which general strategies are most effective for overcoming steric hindrance in furan chemistry?
A3: A multi-faceted approach is often necessary. Key strategies include:
-
Catalyst and Ligand Modification: In metal-catalyzed reactions, switching to catalysts with larger, more flexible, or specifically designed ligands can create a more accessible coordination sphere for the sterically hindered substrate.[8][9]
-
Reaction Condition Optimization: Increasing temperature can provide the necessary kinetic energy to overcome the activation barrier imposed by steric repulsion. Microwave-assisted synthesis is particularly effective for providing rapid, uniform heating that can improve yields.[4] High-pressure conditions are often used in cycloaddition reactions to favor the formation of the more compact transition state.
-
Use of More Reactive Reagents: Employing more reactive coupling partners or electrophiles can sometimes compensate for the reduced accessibility of the reaction site.
-
Protecting Groups & Directing Groups: A silyl group can be used as a temporary blocking group to direct functionalization to a specific, less-hindered position. These groups can then be removed in a subsequent step.[10]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides structured advice for common experimental failures organized by reaction type.
Issue 1: Cross-Coupling Reactions (e.g., Suzuki, Stille, C-H Activation)
Problem: You are attempting a Suzuki-Miyaura coupling between a 5-aryl-2-bromofuran (where the aryl group is bulky, e.g., 2,6-disubstituted phenyl) and a boronic acid, but you observe low conversion of starting material, significant de-bromination, or no product formation.
Causality: The bulky C5 substituent is likely preventing the palladium catalyst from efficiently undergoing oxidative addition into the C-Br bond or is hindering the subsequent steps of transmetalation and reductive elimination. Standard palladium catalysts and ligands may be too sterically demanding themselves to form the necessary catalytic intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.
Solution Details:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. The key is to use bulky, electron-rich monophosphine ligands (often called "Buchwald ligands"). These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. The bulkiness also helps facilitate the final reductive elimination step to release the product.
-
Catalyst System: If ligand screening fails, consider alternative catalyst systems. Palladium N-heterocyclic carbene (NHC) complexes can be more stable and active at high temperatures.[11] For certain heteroatom couplings (C-N, C-O), copper-based catalysts may offer a viable alternative to palladium, sometimes showing higher tolerance for steric bulk.[8]
-
Reaction Conditions: Higher temperatures are often required. Solvents like dioxane or toluene are preferred over more coordinating solvents like DMF. The choice of base is also crucial; potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in these challenging couplings.[12]
Comparative Data for Ligand Choice:
| Ligand | Catalyst Precursor | Typical Loading (mol%) | Temperature (°C) | Expected Outcome for Hindered Substrates |
| PPh₃ | Pd(OAc)₂ | 2-5 | 80-100 | Poor to Moderate |
| P(t-Bu)₃ | Pd₂(dba)₃ | 1-3 | 100-120 | Good |
| SPhos | SPhos Pd G3 | 1-2 | 100-120 | Excellent |
| XPhos | XPhos Pd G3 | 1-2 | 100-120 | Excellent |
Issue 2: Diels-Alder Reactions
Problem: You are attempting an intramolecular Diels-Alder (IMDA) reaction where a dienophile is tethered to the C3 position of a furan bearing a bulky C5 substituent. The reaction either requires very high temperatures, resulting in decomposition, or it fails to proceed, returning only the starting material.
Causality: The Diels-Alder reaction of furan is often reversible and thermodynamically challenging due to the aromaticity of the furan ring.[13][14] A bulky substituent at C5 can further destabilize the strained 7-oxanorbornene product, favoring the retro-Diels-Alder reaction. Steric clash in the transition state can also significantly increase the activation energy.
Caption: Lewis acid catalysis lowers the dienophile's LUMO, accelerating the Diels-Alder reaction.
Solutions:
-
Lewis Acid Catalysis: This is one of the most effective strategies. A Lewis acid (e.g., ZnCl₂, TiCl₄, BF₃·OEt₂) coordinates to the dienophile (especially if it contains a carbonyl group), lowering its LUMO energy. This reduces the activation energy of the reaction, allowing it to proceed under much milder conditions where the retro-Diels-Alder reaction is less favorable.
-
High Pressure: Applying high pressure (5-15 kbar) can promote the reaction by favoring the transition state with a smaller volume (the activation volume, ΔV‡, is negative). This is a purely physical method to overcome the activation barrier without increasing thermal decomposition.
-
"Push-Pull" Substitution: If possible synthetically, installing an electron-donating group on the furan (the "push") and an electron-withdrawing group on the dienophile (the "pull") dramatically reduces the HOMO-LUMO gap and accelerates the reaction, often overcoming steric barriers.[15]
Issue 3: Electrophilic Aromatic Substitution (EAS)
Problem: You are trying to perform a Friedel-Crafts acylation at the C4 position of a 2,5-disubstituted furan, where the C5 substituent is a bulky alkyl or aryl group. The reaction gives no product, or substitution occurs at an undesired position on a different part of the molecule.
Causality: The furan ring is highly activated, but the C3 and C4 (β) positions are inherently less reactive than the α-positions.[5] The bulky C5 group severely hinders the approach of the electrophile to the adjacent C4 position. Furthermore, harsh Friedel-Crafts conditions (strong Lewis acids) can lead to polymerization or decomposition of the sensitive furan ring.
Solutions:
-
Directed Ortho-Metalation (DoM): This is a powerful, regioselective alternative to classical EAS. If you have a directing group (e.g., -CONR₂, -CH₂OR) at the C3 position, you can deprotonate the C4 position with a strong base (like n-BuLi or LDA) to form a lithiated intermediate. This nucleophilic species can then be trapped with a wide variety of electrophiles, completely bypassing the steric issues of a traditional EAS reaction.
-
Use of Silyl Directing Groups: A bulky silyl group (like -Si(i-Pr)₃) can be installed at an α-position to act as a blocking group.[10] This forces lithiation and subsequent electrophilic trapping to occur at a specific β-position. The silyl group can be removed later with a fluoride source (e.g., TBAF).
-
Milder Electrophilic Reagents: For reactions like halogenation, avoid using harsh reagents like Br₂. Instead, use milder sources such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), which can provide better selectivity and reduce side reactions.[16]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling a sterically hindered aryl bromide with an arylboronic acid using a modern catalyst system.
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-substituted-2-bromofuran (1.0 eq), the arylboronic acid (1.5 eq), and a finely ground, anhydrous base such as K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a separate vial, weigh out the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if not part of the pre-catalyst. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, concentration ~0.1 M) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
This protocol describes a general method for promoting a challenging IMDA reaction.
-
Reactant Setup: Dissolve the furan substrate (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using a suitable cooling bath. This helps control the exothermicity of adding the Lewis acid.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., a 1 M solution of ZnCl₂ in Et₂O, or neat BF₃·OEt₂, 1.1 eq) dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction to stir at the low temperature for a set period (e.g., 30 minutes), then let it warm slowly to room temperature. Stir for 4-16 hours.
-
Monitoring: Follow the consumption of starting material by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt (for aluminum-based Lewis acids) at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the cycloadduct via column chromatography.
References
- Technical Support Center: Minimizing Steric Hindrance in Substituted Furan Synthesis. (2025). Benchchem.
- An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes. (2025). Benchchem.
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 44-58. [Link]
- Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Why does the electrophilic substitution of furan happen
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org.
- Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). (n.d.).
- Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (n.d.). MDPI.
- Overcoming steric hindrance in reactions with 4-tert-butyl substituted furans. (2025). Benchchem.
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC. [Link]
- Keay, B. A. (1998). Synthesis of multi-substituted furan rings: the role of silicon. Journal of the Chemical Society, Perkin Transactions 1, (22), 3661-3670.
-
Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. (2023). Organic & Biomolecular Chemistry, 21(38), 7767-7775. [Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. (n.d.). PMC. [Link]
-
Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination. (2019). Organic Letters. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (n.d.). MDPI. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. [Link]
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- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. orientjchem.org [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Understanding the reactivity and selectivity of Diels-Alder reactions involving furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
optimizing reaction time for furan-2-carbaldehyde derivatization
Technical Support Center: Furan-2-Carbaldehyde (Furfural) Derivatization
Status: Operational Current Queue: Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Welcome to the Technical Support Hub
You are likely here because furan-2-carbaldehyde (furfural) is behaving unpredictably.[1] Unlike robust benzaldehyde derivatives, the furan ring is an electron-rich, acid-sensitive diene ether that is prone to ring-opening and polymerization (resinification).
Optimizing reaction time is not just about waiting longer for higher yield; it is a race against degradation.[1] This guide treats your reaction as a dynamic system where Time (
Module 1: Diagnostic Workflows (Troubleshooting)
Issue Ticket #001: "My reaction mixture turns dark brown/black before the starting material is consumed."
Diagnosis: You are witnessing Humin Formation .[1] Furfural is highly susceptible to acid-catalyzed polymerization and autoxidation.[1] If the reaction time is too long or the conditions too harsh, the furan ring opens or polymerizes, creating dark, insoluble tars.
Root Cause Analysis:
-
Reaction Time Exceeded: You passed the kinetic maximum.
-
Oxygen Leak: Furfural oxidizes to furoic acid and polymers rapidly in air.[1]
-
Acid Concentration: pH < 3.0 accelerates ring opening (hydrolysis) to levulinic acid/formic acid.[1]
The Fix (Protocol Optimization):
-
Step 1: Inert Atmosphere. Rigorous
or purging is non-negotiable.[1] -
Step 2: Buffer the pH. If forming Schiff bases, use a mild Lewis acid (e.g.,
) or buffer the system to pH 4–5 rather than using strong mineral acids. -
Step 3: The "Color Cut-off." Stop the reaction immediately upon the shift from yellow/amber to dark brown, regardless of TLC indications.
Q: How do I determine the exact stop time? A: Use the "Kinetic Plateau" method.[1] Do not rely on color alone.[1]
Caption: Logic flow for determining the precise reaction endpoint, balancing yield against humin formation.
Issue Ticket #002: "I see multiple peaks in my HPLC chromatogram for the DNPH derivative."
Diagnosis: Isomerization (Syn/Anti). When derivatizing furfural with 2,4-dinitrophenylhydrazine (DNPH) for analytical quantification, the C=N bond can adopt E (anti) and Z (syn) configurations.
Root Cause Analysis:
-
Thermodynamic Equilibrium: The E-isomer is generally more stable, but the Z-isomer forms kinetically.
-
Reaction Time: Insufficient time allows both isomers to exist; excessive time leads to degradation.[1]
The Fix:
-
Standardize Time: For DNPH derivatization, strict adherence to 30 minutes at 65°C (or 60 mins at Room Temp) is required to reach thermodynamic equilibrium without degradation [1].
-
Peak Summation: In quantitative analysis, integrate both peaks if separation occurs, as they represent the total furfural content.
Module 2: The "Goldilocks" Zone (Optimization Data)
The following data summarizes optimal windows for common furfural transformations. Note the inverse relationship between Temperature and Time.[1]
| Reaction Type | Target Derivative | Catalyst/Reagent | Optimal pH | Temp (°C) | Optimal Time | Primary By-Product |
| Analytical | 2,4-DNPH Hydrazone | HCl / DNPH | < 2.0 | 65°C | 30 min | Degradation products [1] |
| Synthetic | Schiff Base (Imine) | Ethanol / Amine | 4.5 - 5.5 | Reflux (78°C) | 2 - 4 h | Humins (Polymers) |
| Condensation | Knoevenagel | Piperidine | 8.0 - 9.0 | 25°C | 15 - 60 min | Cannizzaro products |
| Oxidation | Furoic Acid | < 3.0 | 50°C | 4 - 6 h | Ring-opened acids |
Module 3: Mechanistic Insight
To master the reaction time, you must understand the competition between the Product Pathway and the Degradation Pathway .
The Acid Dilemma:
-
Required: Acid activates the carbonyl oxygen (
), making it susceptible to nucleophilic attack (e.g., by an amine). -
Dangerous: The furan ring is electron-rich.[1] If the acid is too strong or the time too long, the acid attacks the C5 position or the ether oxygen, leading to ring opening.
Caption: The kinetic competition: k1 (Product) must be maximized over k2 (Degradation) by limiting exposure time to acid.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: Analytical Derivatization (HPLC Quantification)
Use this for quantifying furfural in biological or stability samples.
-
Preparation: Prepare a solution of 2,4-DNPH (0.05 M) in acetonitrile containing 1% HCl.
-
Mixing: Add 1.0 mL of sample (containing furfural) to 1.0 mL of DNPH reagent.
-
Incubation (Critical Step):
-
Seal the vial.[1]
-
Incubate at 65°C for exactly 30 minutes .
-
Why? This specific time/temp combo maximizes the hydrazone yield while minimizing acid-catalyzed degradation of the furan ring [1].
-
-
Quenching: Immediately cool to 4°C to freeze the equilibrium.
-
Analysis: Inject into HPLC (C18 column, detection at 360 nm).
Protocol B: Synthetic Schiff Base Formation
Use this for drug development intermediates.
-
Stoichiometry: 1.0 eq Furfural : 1.05 eq Amine.[1]
-
Solvent: Anhydrous Ethanol or Toluene (if using Dean-Stark).[1]
-
Catalyst: 1 mol% Acetic Acid (Do NOT use HCl or
; they are too strong and will char the furan).[1] -
Reaction:
-
Stir at reflux.[1]
-
TLC Monitoring: Check every 30 mins.
-
Endpoint: Stop when the limiting reagent (furfural) spot disappears OR if the solution turns opaque/dark brown.
-
-
Workup: Do not use acidic washes.[1] Wash with neutral brine and recrystallize immediately.[1]
References
-
Optimization of Derivatization of Furfural for HPLC Analysis. Source: Journal of Agricultural and Food Chemistry / PubMed.[1] Context: Establishes 65°C/30 min as the optimal condition for DNPH derivatization to balance yield and stability. URL:[Link]
-
Mechanisms of Furfural Degradation in Acidic Media. Source: MDPI / Green Chemistry.[1] Context: Details the pathway of acid-catalyzed ring opening and humin formation. URL:[Link][2]
-
Schiff Base Formation and Hydrolysis Mechanisms. Source: Journal of the American Chemical Society.[1][3] Context: Fundamental kinetics of nucleophilic attack on aldehydes and pH dependence.[1] URL:[Link]
Sources
Technical Support Center: Handling the Hygroscopic Nature of Furan Aldehyde Precursors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of hygroscopic furan aldehyde precursors. The inherent affinity of these compounds for atmospheric moisture can significantly impact experimental reproducibility, yield, and safety. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring robust and reliable experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What does it mean for a furan aldehyde precursor to be "hygroscopic," and why is it a problem?
A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere[1]. For furan aldehyde precursors, this presents several critical experimental challenges:
-
Inaccurate Stoichiometry: When you weigh a hygroscopic compound, you are also weighing an unknown amount of absorbed water. This leads to errors in molar calculations, affecting reaction stoichiometry and leading to lower yields or incomplete reactions[1].
-
Chemical Degradation & Side Reactions: Water is not an inert spectator. It can react with aldehydes to form geminal diols (hydrates) in a reversible equilibrium[2][3]. More critically, in the presence of acid catalysts, water can promote the polymerization of furan rings, leading to insoluble tars and significantly reducing the yield of the desired product[4].
-
Altered Physical Properties: Moisture absorption can cause crystalline powders to become sticky, clumpy, or even deliquesce (dissolve in the absorbed water), making them difficult to handle and dispense accurately[1][5].
Q2: My reaction with a furan aldehyde precursor is giving inconsistent yields and a lot of dark, insoluble material. Could water be the culprit?
A2: Yes, this is a classic symptom of water contamination. The formation of dark, polymeric material is a known outcome of acid-catalyzed furan polymerization, a reaction significantly promoted by the presence of water[4]. Inconsistent yields are often traced back to the inaccurate weighing of the hygroscopic starting material[1]. Before suspecting other reaction parameters, it is crucial to rigorously control for moisture.
Q3: How can I tell if my furan aldehyde precursor has already absorbed too much water?
A3: Visual inspection is the first step. If the compound, which should be a free-flowing crystal or liquid, appears clumpy, "wet," or has solidified into a hard mass, it has likely absorbed significant moisture[1]. For liquids, cloudiness can also be an indicator. However, visual cues are not always present. The only definitive way to know the water content is through quantitative analysis, with Karl Fischer titration being the gold standard[6][7].
Part 2: Storage and Handling Protocols
Proper storage and handling are the first lines of defense against moisture contamination. The goal is to minimize the compound's contact with the laboratory atmosphere.
Q4: What are the best practices for storing hygroscopic furan aldehydes?
A4: Proper storage is paramount. Upon receipt, and after every use, the following conditions should be met:
-
Inert Atmosphere: The headspace of the container should be flushed with a dry, inert gas like nitrogen or argon before sealing. This displaces the moist air[8][9].
-
Tightly Sealed Containers: Use containers with high-quality, tight-fitting seals. For reagents supplied in bottles with septa (e.g., AcroSeal™ or Sure/Seal™), ensure the septum is not punctured excessively[8][10]. For other containers, wrapping the cap/joint with Parafilm can provide an additional barrier[11].
-
Use of Desiccators: Store the sealed primary container inside a desiccator containing an active desiccant (e.g., silica gel, Drierite™). This provides a dry secondary environment[12].
-
Controlled Temperature: Many furan aldehydes are also thermally sensitive. Storage in a refrigerator or freezer is often recommended to slow degradation[13][14]. Always check the Safety Data Sheet (SDS) for the specific compound's optimal storage temperature. Crucially, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound[14].
| Storage Method | Primary Benefit | Best For |
| Inert Gas Blanket | Prevents exposure to both moisture and oxygen. | All highly sensitive liquid and solid reagents. |
| Desiccator | Provides a dry secondary storage environment. | Moderately hygroscopic solids. |
| Refrigeration/Freezing | Slows thermal degradation. | Volatile or thermally unstable compounds. |
| Glove Box | Provides the ultimate inert environment for storage and handling. | Extremely sensitive or frequently used reagents.[15] |
Q5: How do I properly handle and transfer a hygroscopic furan aldehyde?
A5: All transfers should be performed swiftly and, for sensitive reactions, under an inert atmosphere. A glove box provides the most controlled environment[15]. If a glove box is unavailable, Schlenk line or similar inert atmosphere techniques are essential[10][16].
This protocol describes the transfer of a liquid reagent from a Sure/Seal™-type bottle.
-
Glassware Preparation: Ensure all glassware (syringes, needles, reaction flask) is rigorously dried by oven-drying (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or argon[8][17].
-
Inert Atmosphere Setup: Assemble the reaction flask and equip it with a septum. Flush the flask with dry nitrogen or argon. A balloon filled with the inert gas can be used to maintain positive pressure[16].
-
Pressurize Reagent Bottle: Insert a needle connected to your inert gas line through the septum of the reagent bottle, ensuring the needle tip is in the headspace, not the liquid. This creates a slight positive pressure[10].
-
Syringe Transfer:
-
Take a clean, dry syringe fitted with a long needle. Flush the syringe with inert gas 2-3 times.
-
Insert the needle through the septum of the reagent bottle, with the needle tip submerged in the liquid.
-
Slowly withdraw a slightly larger volume of the liquid than required. The positive pressure in the bottle will assist this process.
-
Remove the needle from the liquid and pull the plunger back further to introduce a "buffer" of inert gas into the syringe barrel[16].
-
Invert the syringe and carefully push the plunger to expel the gas bubble and adjust to the precise volume needed.
-
-
Dispense Reagent: Swiftly transfer the syringe to your reaction flask and pierce the septum. Inject the inert gas buffer first, followed by the liquid reagent directly into the reaction mixture or solvent[16].
-
Cleaning: Immediately quench the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container. Repeat several times.
Caption: Troubleshooting decision tree for hygroscopic precursors.
References
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from Fisher Scientific website. [10]2. Honeywell. (n.d.). Water determination in aldehydes and ketones. Retrieved from Honeywell website. [18]3. Mettler Toledo. (n.d.). Water Content in Ketones and Aldehydes by Karl Fischer Titration. Retrieved from Mettler Toledo website. [6]4. Hach. (n.d.). Volumetric one-component Karl Fischer Titration for aldehydes and ketones. Retrieved from Hach website. [7]5. Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials. Retrieved from Ossila website. [15]6. METTLER TOLEDO. (2024). How to Measure Water Content in Ketones and Aldehydes with an EVA KF Titrator? [Video]. YouTube. [19]7. Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from Sigma-Aldrich website. [8]8. Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from WCU website. [20]9. LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from LibreTexts website. [16]10. Sigma-Aldrich. (n.d.). Fast and efficient water determination in aldehyde and ketone samples. Retrieved from Sigma-Aldrich website. 11. ChemicalBook. (n.d.). Furan - Safety Data Sheet. Retrieved from ChemicalBook website. [21]12. Scribd. (n.d.). Furan Safety Data Sheet Overview. Retrieved from Scribd. [9]13. Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh website. [17]14. HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from HepatoChem website. [22]15. International Furan Chemicals BV. (n.d.). FURFURAL Safety Data Sheet. Retrieved from IFC website. [23]16. CDC - NIOSH. (2014). International Chemical Safety Cards: FURAN. Retrieved from CDC website. [24]17. Hu, X., Jiang, S., Kadarwati, S., Dong, D., & Li, C.-Z. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. [4]18. University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from University of Rochester website. [25]20. BenchChem. (2025). Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. Retrieved from BenchChem website. [1]21. ResearchGate. (2014). How can I dry Furan? [Forum discussion]. Retrieved from ResearchGate. [26]22. University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from University of Rochester website. [13]30. University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester website. [27]32. ResearchGate. (2019). Which is the storage temperature of glutaraldehyde? [Forum discussion]. Retrieved from ResearchGate. [14]33. Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from ILPI website. [12]34. ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Forum discussion]. Retrieved from ResearchGate. [11]37. Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Retrieved from Chemistry Steps website. [2]39. LibreTexts Chemistry. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from LibreTexts website. [3]41. Wikipedia. (n.d.). Hygroscopy. Retrieved from Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. Hygroscopy - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. cdn.hach.com [cdn.hach.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. scribd.com [scribd.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 11. researchgate.net [researchgate.net]
- 12. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 13. How To [chem.rochester.edu]
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- 15. ossila.com [ossila.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pages2.honeywell.com [pages2.honeywell.com]
- 19. m.youtube.com [m.youtube.com]
- 20. wcu.edu [wcu.edu]
- 21. chemicalbook.com [chemicalbook.com]
- 22. hepatochem.com [hepatochem.com]
- 23. furan.com [furan.com]
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- 27. How To [chem.rochester.edu]
Validation & Comparative
1H NMR Spectrum Analysis of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
A Structural Validation Guide for Drug Discovery
Strategic Context: The Furan Pharmacophore
In the landscape of drug discovery, the 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde scaffold represents a critical intermediate. Furan-2-carbaldehydes are frequently utilized as precursors for Schiff bases and hydrazones with potent antimicrobial and antitumor activities.
The structural integrity of this molecule relies on the precise installation of the 4-ethoxyphenoxy group at the 5-position of the furan ring. Unlike standard alkyl-furans, the electron-donating phenoxy group introduces unique electronic shielding effects that must be distinguished from starting materials like 5-bromo-2-furaldehyde or 4-ethoxyphenol .
This guide provides a self-validating NMR protocol to confirm identity and purity, superior to HPLC retention time alone, which often fails to distinguish between regioisomers in early-phase synthesis.
Experimental Protocol: Signal Acquisition
To ensure high-resolution data suitable for publication or regulatory filing, follow this optimized acquisition workflow.
Solvent Selection: CDCl₃ vs. DMSO-d₆
-
Recommendation: Chloroform-d (CDCl₃) is the primary choice.
-
Causality: The target molecule contains an ethoxy ether tail and an aldehyde.
-
CDCl₃ (7.26 ppm residual) provides a clean window in the 3.0–5.0 ppm region, essential for quantifying the ethoxy -OCH₂- quartet.
-
DMSO-d₆ often contains a broad water signal (~3.3 ppm) that can overlap with or broaden the critical methylene quartet, obscuring accurate integration.
-
Sample Preparation
-
Mass: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃.
-
Filtration: Filter through a cotton plug if any turbidity is observed (crucial to prevent line broadening).
-
Reference: Ensure TMS (0.00 ppm) is present for precise calibration of the aldehyde peak.
Spectral Analysis: The "Four-Zone" Validation Method
The spectrum of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is defined by four distinct chemical environments. Validation requires the presence of all four zones with correct integration ratios (1:1:1:2:2:2:3).
Zone 1: The Diagnostic Anchor (Aldehyde)
-
Shift: 9.50 – 9.65 ppm
-
Multiplicity: Singlet (s)
-
Integration: 1H
-
Mechanistic Insight: This proton is deshielded by the anisotropy of the carbonyl group. Its presence confirms the oxidation state of the C2 position. If this peak shifts upfield (< 9.4 ppm) or broadens, suspect oxidation to carboxylic acid (impurity).
Zone 2: The Furan Ring (The "Open Book" Doublets)
The 2,5-disubstitution pattern breaks the symmetry of the furan ring, creating two distinct doublets with a characteristic coupling constant.
-
Proton H3 (adjacent to CHO): 7.15 – 7.25 ppm (Doublet, J ≈ 3.5 Hz)
-
Proton H4 (adjacent to O-Ph): 5.50 – 6.30 ppm (Doublet, J ≈ 3.5 Hz)
-
Validation Check: The coupling constant (J) of 3.5 Hz is the "fingerprint" of 2,5-disubstituted furans. If J ≈ 1.8 Hz, you likely have a 2,4-substitution or a different isomer. The H4 proton is significantly shielded (moved upfield) by the electron-donating phenoxy oxygen compared to unsubstituted furfural.
Zone 3: The Phenoxy System (AA'BB' Pattern)
The 4-ethoxyphenoxy group appears as a para-substituted benzene system.
-
Shift: 6.80 – 7.10 ppm
-
Pattern: Two "roofed" doublets (AA'BB' system), often appearing as a pair of doublets with J ≈ 9.0 Hz.
-
Integration: 4H total (2H ortho to furan-O, 2H ortho to ethoxy-O).
Zone 4: The Ethoxy Tail (Purity Check)
-
Methylene (-OCH₂-): 4.00 – 4.05 ppm (Quartet, J ≈ 7.0 Hz, 2H).
-
Methyl (-CH₃): 1.38 – 1.45 ppm (Triplet, J ≈ 7.0 Hz, 3H).
Performance Comparison: Target vs. Alternatives
In a synthesis context, the "alternatives" are the starting materials or byproducts. NMR is the only method that simultaneously validates the formation of the ether linkage and the retention of the aldehyde.
Table 1: Structural Validation Matrix
| Feature | Target Product | Alt 1: 5-Bromo-2-furaldehyde (Precursor) | Alt 2: 4-Ethoxyphenol (Precursor) |
| Aldehyde Proton | Singlet ~9.5 ppm | Singlet ~9.6 ppm | Absent |
| Furan H4 Signal | Upfield (~6.2 ppm) | Downfield (~6.6 ppm) | Absent |
| Aromatic Region | AA'BB' (6.8-7.1 ppm) | Absent | AA'BB' (6.7-6.8 ppm) |
| Hydroxyl (-OH) | Absent | Absent | Broad Singlet (~4-5 ppm) |
| Conclusion | Valid Structure | Incomplete Reaction | Unreacted Nucleophile |
Key Differentiator: The disappearance of the Phenol -OH peak and the upfield shift of the Furan H4 proton (due to the new C-O-C resonance) are the definitive proofs of successful synthesis.
Visualization: Logic & Workflow
Diagram 1: Spectral Assignment Logic
This diagram maps the chemical structure to the diagnostic NMR signals.
Caption: Mapping of the four distinct chemical environments to their expected NMR shift regions.
Diagram 2: Validation Decision Tree
A self-validating workflow to confirm product identity during synthesis.
Caption: Step-by-step decision tree for interpreting the NMR spectrum during synthesis validation.
References
Distinguishing Aldehyde and Ether Groups in Furan-Based Compounds
A Comparative Guide to FTIR
For researchers and scientists engaged in the synthesis and characterization of heterocyclic compounds, particularly in the realm of drug development, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable tool. Its ability to probe the vibrational modes of molecules provides a detailed fingerprint of functional groups. This guide offers an in-depth comparison of the characteristic FTIR peaks for aldehyde and ether functionalities within furan scaffolds, providing the technical insights necessary for unambiguous spectral interpretation.
The Influence of the Furan Ring
The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, exerts a significant electronic influence on its substituents. This influence, a combination of inductive and resonance effects, modulates the vibrational frequencies of attached functional groups. Understanding this interplay is critical for accurate FTIR analysis. The aromaticity of the furan ring can lead to conjugation with carbonyl groups, and the ether linkage within the ring itself can influence adjacent ether substituents.
Aldehyde Group Signatures in Furans
The aldehyde group (-CHO) presents several distinct vibrational modes that are readily identifiable in an FTIR spectrum.
-
C=O Stretching: The most prominent and easily recognizable peak for an aldehyde is the carbonyl (C=O) stretch. For saturated aliphatic aldehydes, this strong absorption typically appears in the range of 1740-1720 cm⁻¹.[1] However, when the aldehyde is directly attached to a furan ring, conjugation between the C=O double bond and the π-system of the ring lowers the bond order of the carbonyl group. This resonance effect shifts the C=O stretching frequency to a lower wavenumber, generally observed between 1710-1685 cm⁻¹.[1][2] For instance, the C=O stretch in furfural is a strong indicator of this conjugation.
-
C-H Stretching: A hallmark of the aldehyde group is the C-H stretching vibration of the hydrogen atom attached to the carbonyl carbon. This feature often manifests as a pair of weak to medium intensity peaks.[3][4] One peak is typically found around 2850-2830 cm⁻¹, which can sometimes be obscured by or appear as a shoulder on the stronger C-H stretching bands of the furan ring and any alkyl substituents.[1][5] The second, and often more diagnostically useful peak, appears at a lower frequency, in the region of 2750-2695 cm⁻¹.[1][5] The presence of this lower frequency band is a strong indicator of an aldehyde.[1] The appearance of two peaks is often attributed to Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[4][5]
Ether Group Signatures in Furans
The ether linkage (C-O-C) is characterized by its stretching vibrations. In the context of furan derivatives, we must consider both the internal ether linkage of the furan ring itself and any external ether substituents.
-
Asymmetric and Symmetric C-O-C Stretching: Ethers exhibit both asymmetric and symmetric stretching modes. The asymmetric stretch is typically the stronger and more prominent of the two and appears at higher wavenumbers. For acyclic ethers, this band is generally found in the 1260-1000 cm⁻¹ region. The symmetric stretch is often weaker and appears at a lower frequency.
-
Furan Ring C-O-C Stretching: The furan ring itself displays characteristic C-O-C stretching vibrations. The asymmetric stretching of the ring ether is a strong band typically observed in the range of 1280-1220 cm⁻¹. The symmetric stretching vibration is also present but is generally weaker.
-
External Ether Linkages: For furan derivatives bearing an ether substituent, the asymmetric C-O-C stretching of this external ether group will also appear in the 1260-1000 cm⁻¹ region. The exact position can be influenced by the nature of the groups attached to the oxygen atom. Distinguishing between the ring's internal ether stretch and an external ether stretch can be challenging and often requires comparison with reference spectra of similar compounds. The presence of a strong, broad band in this region, potentially with multiple shoulders, could indicate the presence of both types of ether linkages.
Comparative Summary of Key FTIR Peaks
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Aldehyde | C=O Stretch (conjugated) | 1710 - 1685 | Strong | Lower frequency due to conjugation with the furan ring.[1][2] |
| C-H Stretch | 2850 - 2830 | Weak to Medium | May appear as a shoulder on alkyl C-H stretches.[1][5] | |
| C-H Stretch | 2750 - 2695 | Weak to Medium | Highly diagnostic for aldehydes.[1] | |
| Ether (Furan Ring) | Asymmetric C-O-C Stretch | 1280 - 1220 | Strong | Characteristic of the furan ring structure. |
| Ether (External) | Asymmetric C-O-C Stretch | 1260 - 1000 | Medium to Strong | Can overlap with the furan ring's C-O-C stretch. |
Experimental Protocol: Acquiring High-Quality FTIR Spectra
To ensure accurate and reproducible data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond crystal)
-
Sample of the furan derivative (solid or liquid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free wipe dampened with the appropriate solvent and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Application:
-
For liquid samples, place a small drop onto the center of the ATR crystal.
-
For solid samples, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary corrections, such as baseline correction, if required.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with the appropriate solvent and lint-free wipes to prevent cross-contamination between samples.
-
Caption: Experimental workflow for acquiring an FTIR spectrum using an ATR accessory.
Visualizing Key Vibrational Modes
The following diagram illustrates the primary stretching vibrations for aldehyde and ether groups on a furan ring.
Caption: Key stretching vibrations for aldehyde and ether groups on a furan ring.
Conclusion
The judicious application of FTIR spectroscopy, grounded in a solid understanding of group frequencies and the electronic effects of the furan ring, allows for the confident differentiation of aldehyde and ether functionalities. The characteristic C=O and dual C-H stretching bands provide a definitive signature for aldehydes, while the strong C-O-C stretching absorptions in the fingerprint region are indicative of ether linkages. By following rigorous experimental protocols and leveraging comparative data, researchers can effectively utilize FTIR for the structural elucidation of novel furan-based compounds.
References
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR?. [Link]
-
OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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A Comprehensive Guide to the LC-MS Fragmentation Pattern of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde. Understanding the fragmentation behavior of this molecule is crucial for its accurate identification and characterization in complex matrices, a common requirement in drug metabolism studies, impurity profiling, and synthetic chemistry. This document synthesizes established fragmentation principles of its constituent functional groups to propose a detailed fragmentation pathway, supported by explanatory diagrams and a structured, data-centric presentation.
Introduction to the Molecule and Mass Spectrometry Approach
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde (Molecular Formula: C₁₃H₁₂O₄, Molecular Weight: 232.23 g/mol ) is a substituted furan derivative containing an aldehyde, an aromatic ether linkage, and a furan ring. The interplay of these functional groups under mass spectrometric conditions dictates a unique fragmentation fingerprint. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with LC-MS for the analysis of moderately polar small molecules, and it is the presumed ionization method for this guide.[1] Collision-Induced Dissociation (CID) is the most common tandem mass spectrometry (MS/MS) technique used to induce fragmentation and will be the basis for the proposed fragmentation pathways.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
To ensure the generation of reliable and reproducible fragmentation data for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, the following detailed LC-MS/MS protocol is recommended. The causality behind each parameter selection is explained to provide a robust, self-validating system.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is chosen for its excellent retention and separation of moderately non-polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water. The addition of formic acid aids in the protonation of the analyte in positive ion mode ESI, enhancing the signal of the precursor ion [M+H]⁺.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for a wide range of compounds.
-
Gradient: A starting condition of 95% A, holding for 1 minute, followed by a linear gradient to 5% A over 8 minutes, and then returning to initial conditions. This gradient profile allows for the effective elution of the analyte while ensuring the removal of potential contaminants from the column.
-
Flow Rate: 0.3 mL/min. This flow rate is optimal for a 2.1 mm ID column, ensuring efficient separation and compatibility with the ESI source.
-
Column Temperature: 40 °C. Maintaining a constant and elevated column temperature provides better peak shape and reproducible retention times.
-
Injection Volume: 2 µL. A small injection volume minimizes the potential for peak distortion and column overloading.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The presence of heteroatoms (oxygen) and the aromatic system in 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde makes it amenable to protonation, leading to a strong [M+H]⁺ signal.
-
Capillary Voltage: 3.5 kV. This voltage is a typical starting point for ESI and should be optimized to maximize the precursor ion signal.
-
Cone Voltage: 30 V. The cone voltage can influence in-source fragmentation. A moderate value is chosen to minimize premature fragmentation while ensuring efficient ion transmission.[2]
-
Source Temperature: 150 °C. This temperature aids in the desolvation of the ESI droplets.
-
Desolvation Gas (N₂) Flow: 600 L/hr. The desolvation gas helps to evaporate the solvent from the ESI droplets, facilitating the release of gas-phase ions.
-
Collision Gas: Argon. Argon is an inert gas commonly used for CID.
-
MS/MS Analysis: The protonated molecule [M+H]⁺ at m/z 233.08 is selected as the precursor ion for CID. A range of collision energies (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation spectrum.
Proposed LC-MS Fragmentation Pathway of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
The fragmentation of the protonated molecule ([M+H]⁺, m/z 233.08) of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is expected to proceed through several key pathways, primarily involving the cleavage of the ether linkage and fragmentation of the furan and aldehyde moieties.
Key Fragmentation Pathways:
-
Cleavage of the Ether Bond (α to the Furan Ring): This is a common fragmentation pathway for aromatic ethers.[3][4] The cleavage of the C-O bond between the furan ring and the phenoxy group can occur in two ways:
-
Formation of the 4-ethoxyphenoxy radical and the furfural-derived cation (m/z 97.02): This pathway leads to a characteristic ion for the substituted furan portion of the molecule.
-
Formation of the 4-ethoxyphenyl cation (m/z 121.06) and a neutral furan-2-carbaldehyde radical: This results in an ion representing the ethoxyphenoxy moiety.
-
-
Cleavage of the Ether Bond (α to the Phenyl Ring): Cleavage of the O-C bond of the ethoxy group can lead to the loss of an ethyl radical.
-
Loss of an ethyl radical (C₂H₅•): This would result in a fragment ion at m/z 204.05, representing the loss of 29 Da from the protonated molecule.
-
-
Fragmentation of the Aldehyde Group: Aldehydes commonly undergo specific fragmentations.[5][6]
-
Loss of a hydrogen radical (H•): This would produce an [M+H-H]⁺ ion at m/z 232.07, which is often a minor peak.
-
Loss of carbon monoxide (CO): The loss of the formyl group as CO (28 Da) from the protonated molecule is a plausible fragmentation, leading to an ion at m/z 205.08.
-
-
Fragmentation of the Furan Ring: The furan ring itself can undergo fragmentation, often involving the loss of CO.[7][8]
The following diagram illustrates the proposed major fragmentation pathways:
Caption: Proposed ESI-MS/MS fragmentation pathway of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.
Tabulated Summary of Expected Fragment Ions:
| m/z (calculated) | Proposed Formula | Proposed Structure/Origin | Fragmentation Pathway |
| 233.08 | C₁₃H₁₃O₄⁺ | Protonated Molecule [M+H]⁺ | - |
| 205.08 | C₁₂H₁₃O₃⁺ | Loss of CO from the aldehyde group | [M+H - CO]⁺ |
| 204.05 | C₁₁H₉O₄⁺ | Loss of an ethyl radical from the ethoxy group | [M+H - C₂H₅•]⁺ |
| 121.06 | C₈H₉O⁺ | 4-ethoxyphenyl cation | Cleavage of the ether linkage |
| 97.02 | C₅H₅O₂⁺ | 5-formylfuran-2-yl cation | Cleavage of the ether linkage |
| 93.07 | C₇H₅O⁺ | 4-hydroxyphenyl cation | Loss of ethene from the 4-ethoxyphenyl cation |
Comparative Analysis: Influence of Ionization and Fragmentation Techniques
While this guide focuses on ESI with CID, it is valuable for researchers to consider how alternative techniques might alter the fragmentation pattern.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a more energetic ionization technique than ESI and may lead to more in-source fragmentation. This could result in a less abundant precursor ion and a higher intensity of some fragment ions in the initial MS scan.
-
Higher-energy Collisional Dissociation (HCD): HCD, available on Orbitrap mass spectrometers, can provide different fragmentation pathways compared to CID. It may promote more cleavages of the furan ring system, yielding additional smaller fragment ions that can be useful for structural confirmation.
Conclusion
The LC-MS fragmentation of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is characterized by predictable cleavages of the ether linkage and fragmentation of the aldehyde group. The proposed fragmentation pathway provides a robust framework for the identification and structural elucidation of this compound. By understanding these fragmentation patterns, researchers can confidently identify this molecule in complex mixtures and gain deeper insights into its chemical properties and metabolic fate. The provided experimental protocol offers a starting point for developing a validated analytical method, which can be further optimized based on the specific instrumentation and analytical goals.
References
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
- Yaylayan, V. A., & Keyhani, A. (2001). Elucidation of the mechanism of furan formation in a xylose/glycine model system using [1-13C]-D-xylose. Journal of agricultural and food chemistry, 49(2), 800-804.
- Kovacevic, M., & Kompare, B. (2006). Investigation of the fragmentation of some aromatic ethers by mass spectrometry. Acta Chimica Slovenica, 53(2), 168-174.
- McLafferty, F. W. (1959). Mass spectrometric analysis. Molecular rearrangements. Analytical Chemistry, 31(1), 82-87.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]
- Gómez-Alonso, S., Collins, T. M., & De La Rosa, L. (2012). Analysis of furan and its derivatives in food matrices using solid phase extraction coupled with gas chromatography–tandem mass spectrometry. Foods, 1(1), 127-142.
- de Hoffmann, E., & Stroobant, V. (2007).
-
ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry? Retrieved February 15, 2026, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved February 15, 2026, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved February 15, 2026, from [Link]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Reactivity of 5-Phenoxyfurfural vs. 5-Ethoxyphenoxyfurfural
For researchers and professionals in drug development and materials science, understanding the nuanced reactivity of substituted furfural derivatives is paramount for the rational design of novel molecular entities. This guide provides an in-depth, objective comparison of the chemical reactivity of 5-phenoxyfurfural and 5-ethoxyphenoxyfurfural. We will delve into the underlying electronic principles governing their behavior and provide validated experimental protocols to quantify these differences, empowering you to make informed decisions in your research endeavors.
Theoretical Framework: Electronic Effects as the Primary Driver of Reactivity
The reactivity of the furan scaffold is dictated by the electronic nature of its substituents. In the case of 5-substituted furan-2-carbaldehydes, we must consider the interplay between the electron-withdrawing carbaldehyde group at the C2 position and the substituent at the C5 position.
-
The Furan Ring System: Furan is an electron-rich five-membered aromatic heterocycle. This inherent electron richness makes it significantly more susceptible to electrophilic attack than benzene.[1][2] Electrophilic substitution is strongly favored at the α-positions (C2 and C5) due to the superior resonance stabilization of the cationic intermediate formed during the reaction.[1][3]
-
The C2-Carbaldehyde Group: The aldehyde function is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects.[2] This deactivating nature reduces the electron density of the furan ring, making electrophilic substitution more challenging compared to unsubstituted furan.[2][4]
-
The C5-Phenoxy and C5-Ethoxyphenoxy Groups: The key to differentiating the reactivity of our two molecules of interest lies in the electronic character of the C5 substituent.
-
Phenoxy Group: The phenoxy group is attached via an oxygen atom, which can donate a lone pair of electrons into the furan ring through a resonance (+M) effect. This electron donation partially counteracts the deactivating effect of the C2-aldehyde, thereby activating the ring towards electrophilic attack relative to furan-2-carbaldehyde itself. The phenoxy group also exerts a weaker electron-withdrawing inductive (-I) effect due to the oxygen's electronegativity.[5]
-
Ethoxyphenoxy Group: The addition of an ethoxy group to the phenoxy ring (we will assume para-substitution for maximum effect) further enhances the electron-donating capacity of the C5 substituent. The ethoxy group is itself an electron-donating group (+M effect), which pushes electron density into the phenoxy ring and, subsequently, into the furan ring. This makes the 5-ethoxyphenoxy group a stronger electron-donating group than the unsubstituted phenoxy group.
-
Prediction: Based on these first principles, 5-ethoxyphenoxyfurfural is predicted to be more reactive towards electrophiles than 5-phenoxyfurfural. The increased electron density in the furan ring of the ethoxyphenoxy derivative will lower the activation energy for electrophilic attack. Conversely, for nucleophilic attack at the C2-aldehyde, the increased electron donation from the C5-substituent will slightly decrease the electrophilicity of the carbonyl carbon. Therefore, 5-ethoxyphenoxyfurfural is predicted to be slightly less reactive towards nucleophiles at the aldehyde group than 5-phenoxyfurfural.
Experimental Validation: Protocols for Comparative Reactivity Analysis
To empirically validate these theoretical predictions, we propose a series of kinetic experiments. The progress of these reactions can be effectively monitored by High-Performance Liquid Chromatography (HPLC) to determine reaction rates and product distribution.[6][7][8]
Experiment 1: Electrophilic Aromatic Substitution (Bromination)
This experiment will compare the rate of electrophilic bromination at the C4 position of the furan ring. The stronger activating group should lead to a faster reaction rate.
Objective: To determine the second-order rate constant for the bromination of 5-phenoxyfurfural and 5-ethoxyphenoxyfurfural.
Methodology:
-
Reagent Preparation:
-
Prepare 0.01 M stock solutions of 5-phenoxyfurfural and 5-ethoxyphenoxyfurfural in a suitable solvent (e.g., dichloromethane).
-
Prepare a 0.01 M stock solution of N-Bromosuccinimide (NBS) in dichloromethane. NBS is a mild and selective brominating agent suitable for activated furan rings.[2]
-
-
Kinetic Run:
-
Equilibrate the reactant solutions to a constant temperature (e.g., 25°C) in a temperature-controlled water bath.
-
Initiate the reaction by mixing equal volumes of the furfural derivative solution and the NBS solution in a reaction vial with vigorous stirring.
-
At timed intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture and quench it by adding it to a solution of sodium thiosulfate to consume any unreacted NBS.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC with UV detection.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak (4-bromo-5-phenoxyfurfural or 4-bromo-5-ethoxyphenoxyfurfural).
-
Use a calibration curve for each starting material to determine its concentration at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the furfural derivative versus time.
-
The slope of this plot will give the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the initial concentration of NBS.
-
Expected Outcome:
| Compound | Predicted Relative Rate (k₂) | Rationale |
| 5-Phenoxyfurfural | Slower | Less electron-donating C5 substituent leads to a less nucleophilic furan ring. |
| 5-Ethoxyphenoxyfurfural | Faster | More electron-donating C5 substituent increases the electron density of the furan ring, accelerating electrophilic attack. |
Experiment 2: Nucleophilic Addition to the Aldehyde (Schiff Base Formation)
This experiment will compare the rate of Schiff base (imine) formation with a model amine. The less electrophilic aldehyde carbonyl should react more slowly.
Objective: To determine the second-order rate constant for the reaction of 5-phenoxyfurfural and 5-ethoxyphenoxyfurfural with a primary amine (e.g., aniline).
Methodology:
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of 5-phenoxyfurfural and 5-ethoxyphenoxyfurfural in a buffered solvent (e.g., ethanol/acetate buffer, pH 5) to maintain a constant pH.
-
Prepare a 1.0 M stock solution of aniline in the same buffered solvent.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions to a constant temperature (e.g., 25°C).
-
Initiate the reaction by mixing the furfural derivative solution with the aniline solution (in at least 10-fold excess to ensure pseudo-first-order kinetics).
-
Monitor the reaction in a UV-Vis spectrophotometer by observing the appearance of the conjugated imine product, which will have a distinct absorbance maximum at a longer wavelength compared to the reactants.
-
-
Data Analysis:
-
Plot the absorbance of the imine product versus time.
-
Fit the data to a first-order rate equation to obtain the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is determined by dividing k_obs by the initial concentration of aniline.[9]
-
Expected Outcome:
| Compound | Predicted Relative Rate (k₂) | Rationale |
| 5-Phenoxyfurfural | Faster | Weaker electron-donating C5 group results in a more electrophilic aldehyde carbonyl. |
| 5-Ethoxyphenoxyfurfural | Slower | Stronger electron-donating C5 group reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.[10][11] |
Visualizing the Experimental Workflow and Underlying Principles
To provide a clear visual representation of the processes described, the following diagrams have been generated.
Caption: Workflow for the comparative bromination kinetics experiment.
Caption: Logical relationship of electronic effects on reactivity.
Conclusion
The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of 5-phenoxyfurfural and 5-ethoxyphenoxyfurfural. The enhanced electron-donating ability of the ethoxyphenoxy group is expected to render the furan ring more susceptible to electrophilic attack while simultaneously making the aldehyde carbonyl less reactive towards nucleophiles. The experimental protocols detailed in this guide offer a reliable and quantitative method for confirming these predictions. By combining theoretical understanding with empirical data, researchers can accelerate the development of novel furan-based compounds for a wide range of applications.
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Jiang, C.J. and Yang, G.G. (2022) Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. [Link]
-
Lama, T., et al. (2021). Kinetics of furfural electrochemical hydrogenation and hydrogenolysis in acidic media on copper. Reaction Chemistry & Engineering. [Link]
-
Jiang, C. and Yang, G. (2022). Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. Open Access Library Journal, 9, e08608. [Link]
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Resasco, D.E., et al. (2010). Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts. Journal of Catalysis. [Link]
-
Omojola, M.O., et al. (2018). comparative kinetic analysis of furfural production from xylan and xylose. CORE. [Link]
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Winssinger, N., et al. (2023). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. NIH. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
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Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]
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Kazakova, A.N., et al. (2016). Superelectrophilic activation of 5-hydroxymethylfurfural and 2,5-diformylfuran: organic synthesis based on biomass-derived products. Beilstein Journals. [Link]
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Kern, S., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PMC. [Link]
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-
Chen, F., et al. (2020). Experimental and Kinetic Study on the Production of Furfural and HMF from Glucose. MDPI. [Link]
-
Reddit. (2019). Phenoxy substituent on phenyl ring - EDG or EWG? [Link]
-
ResearchGate. (n.d.). Reactivity of different aldehydes. [Link]
-
Semantic Scholar. (2021). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catal. [Link]
-
Scribd. (n.d.). Hammett Substituent Constants Table. [Link]
-
Yu, D., et al. (2021). Catalytic Synthesis of the Biofuel 5-Ethoxymethylfurfural (EMF) from Biomass Sugars. ResearchGate. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Sádaba, I., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI. [Link]
-
RSC Publishing. (n.d.). One-pot tandem synthesis of 5-ethoxymethylfurfural as a potential biofuel. [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. [Link]
-
MDPI. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. [Link]
-
YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. [Link]
-
ResearchGate. (n.d.). Electronic (Donating or Withdrawing) Effects of Ortho-Phenolic Substituents in Dendritic Antioxidants. [Link]
-
Ma, J., et al. (2021). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. PMC. [Link]
-
UT Austin Chemistry & Biochemistry Research Web Sites. (n.d.). Unit 4: Free Energy Relationships. [Link]
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]
-
NIH. (2016). Effect of the phenoxy groups on PDIB and its derivatives. PMC. [Link]
-
MDPI. (2024). Catalytic Production and Upgrading of Furfural: A Platform Compound. [Link]
-
ACS Publications. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkal. [Link]
-
PubMed. (2016). Effect of the phenoxy groups on PDIB and its derivatives. [Link]
-
DigitalCommons@UMaine. (2025). Reaction Kinetics Analysis of Furfural Production from Xylose Dehydration and Analysis of Reactor Material Effects on Kinetic Parameters. [Link]
-
ResearchGate. (2025). HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase. [Link]
-
DergiPark. (2018). Determination and Safety Evaluation of Furfural and Hydroxymethylfurfural in Some Honey Samples by Using a Validated HPLC-DAD Method. [Link]
-
Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). [Link]
-
YouTube. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. [Link]
-
JKU. (2022). Kinetic and mechanistic aspects of furfural degradation in biorefineries. [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. [Link]
-
ResearchGate. (n.d.). Acid‐Catalyzed Activation and Condensation of the =C 5 H Bond of Furfural on Aldehydes, an Entry Point to Biobased Monomers. [Link]
-
RSC Publishing. (n.d.). Catalytic coupling of biomass-derived aldehydes into intermediates for biofuels and materials. [Link]
-
PMC. (2023). Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition. [Link]
-
RSC Publishing. (n.d.). Green catalytic synthesis of 5-methylfurfural by selective hydrogenolysis of 5-hydroxymethylfurfural over size-controlled Pd nanoparticle catalysts. [Link]
Sources
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
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- 3. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
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- 6. mdpi.com [mdpi.com]
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- 10. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
HPLC method development for 5-substituted furan-2-carbaldehydes
An In-Depth Technical Guide to HPLC Method Development for 5-Substituted Furan-2-Carbaldehydes
Strategic Analysis: The Challenge of the Furan Scaffold
5-substituted furan-2-carbaldehydes (e.g., 5-Hydroxymethylfurfural [5-HMF], 5-Nitro-2-furaldehyde) are critical analytes. They serve as stability indicators in pharmaceuticals, degradation markers in biomass processing, and potential genotoxic impurities (GTIs) in drug substances.
Their analysis poses a specific "triad" of challenges that dictates the analytical strategy:
-
Thermal Instability: Many 5-substituted furans, particularly 5-HMF, can degrade or polymerize at high temperatures, making standard Gas Chromatography (GC) risky without derivatization.
-
Polarity Spectrum: The aldehyde group is moderately polar, but substitutions at the 5-position (hydroxyl, nitro, carboxylic acid) drastically alter logP, often leading to poor retention on standard C18 columns ("dewetting" or elution in the void volume).
-
Matrix Complexity: These compounds often exist alongside high concentrations of sugars, buffers, or API matrices, requiring high selectivity.
Technique Comparison: Why HPLC?
Before method development, one must validate the choice of HPLC over alternatives.
| Feature | RP-HPLC (UV/DAD) | GC-MS | HPAEC-PAD |
| Primary Utility | Gold Standard for 5-HMF, nitro-furans, and polar derivatives. | Volatile furans (Furfural, 2-methylfuran). | Carbohydrate-rich matrices (e.g., honey, biomass). |
| Thermal Stress | Low (Ambient to 40°C). Preserves analyte integrity. | High (Injector >200°C). Risk of in-situ degradation of 5-HMF. | Low. |
| Sample Prep | Minimal (Dilute & Shoot). | Complex (often requires silylation or oximation). | Minimal. |
| Sensitivity (LOD) | ~0.05 - 0.1 µg/mL (UV). | < 0.01 µg/mL (SIM mode). | ~0.1 µg/mL. |
| Selectivity | High (Tunable via column chemistry). | High (Mass spectral fingerprint). | High for sugars; lower for hydrophobic furans. |
Verdict: HPLC is the preferred technique for substituted furan-2-carbaldehydes due to their polarity and thermal lability. GC is reserved for volatile, non-substituted furans or when trace sensitivity (ppb level) mandates MS detection without LC-MS availability.
Core Method Development: The "Self-Validating" System
To build a robust method, we move beyond generic protocols. The following decision framework ensures the method is optimized for the specific chemistry of the 5-substituent.
A. Stationary Phase Selection
Standard C18 columns often fail to retain 5-HMF (k' < 2), leading to co-elution with matrix salts.
-
Option 1: Polar-Embedded C18 (Recommended): Columns containing an embedded amide or carbamate group (e.g., Waters SymmetryShield, Agilent Zorbax Bonus-RP). The polar group shields silanols and interacts with the furan oxygen, increasing retention of polar furans in highly aqueous mobile phases.
-
Option 2: Core-Shell C18: Excellent for high-throughput. The solid core reduces diffusion paths, sharpening peaks for aldehydes which can otherwise tail.
-
Option 3: Ion-Exclusion (Aminex HPX-87H): The historical standard for biomass. Uses isocratic dilute acid. Drawback: Broad peaks and long run times (>30 min).
B. Mobile Phase Architecture
-
pH Control (Critical): The furan ring is acid-sensitive but stable in mild acid. However, if the 5-substituent is ionizable (e.g., 5-nitro-2-furoic acid), pH must be controlled.
-
Protocol: Maintain pH 2.5 – 3.0. This suppresses the ionization of acidic byproducts (keeping them hydrophobic for retention) and minimizes silanol activity.
-
-
Buffer Selection:
-
UV Detection: 10-20 mM Potassium Phosphate (pH 3.0).
-
LC-MS Detection: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0).
-
-
Wavelength Selection:
-
280-285 nm: Maxima for 5-HMF and Furfural.
-
310-360 nm: Maxima for Nitro-substituted furans (shifts due to conjugation).
-
Validated Experimental Protocol
This protocol is designed for the separation of 5-HMF , Furfural , and 5-Nitro-2-furaldehyde .
System: HPLC with Diode Array Detector (DAD) Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm) Temperature: 35°C (Improves mass transfer and peak shape)
Mobile Phase:
Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain 5-HMF) |
| 2.0 | 95 | 5 | End Isocratic Hold |
| 10.0 | 60 | 40 | Linear Ramp (Elute Furfural) |
| 12.0 | 20 | 80 | Wash (Elute Nitro-furans/dimers) |
| 15.0 | 95 | 5 | Re-equilibration |
Flow Rate: 1.0 mL/min Injection Volume: 5-10 µL Detection:
-
Channel A: 284 nm (5-HMF, Furfural)[3]
-
Channel B: 340 nm (5-Nitro-2-furaldehyde)
Why this works (Causality):
-
Initial Hold (5% B): Forces the polar 5-HMF to interact with the stationary phase, preventing void elution.
-
Acidic Mobile Phase: 0.1% H3PO4 prevents the ionization of silanols on the column and any potential carboxylic acid impurities (like furoic acid), ensuring sharp peaks.
-
Dual Wavelength: Exploits the specific conjugation of the nitro-group for selective detection, ignoring non-nitro matrix interferences.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the analytical approach and optimizing the HPLC method.
Caption: Decision tree for selecting analytical techniques and optimizing HPLC parameters for furan derivatives.
Comparative Performance Data
The following table summarizes expected performance metrics based on the validated protocol compared to alternative methods.
| Parameter | Optimized HPLC-UV (Proposed) | GC-MS (Headspace) | Spectrophotometry (Winkler Method) |
| Linearity (R²) | > 0.999 (0.5 - 100 µg/mL) | > 0.995 (0.05 - 10 µg/mL) | ~0.98 (Prone to interference) |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.005 µg/mL | 1.0 µg/mL |
| Precision (RSD) | < 1.0% | < 5.0% | > 5.0% |
| Selectivity | Excellent (Separates HMF from Furoic Acid) | Good (Mass spec ID) | Poor (Reacts with all aldehydes) |
| Robustness | High (Buffered mobile phase) | Medium (Matrix effects in HS) | Low (Temperature sensitive) |
Troubleshooting & Expert Tips
-
Peak Tailing:
-
Cause: Interaction between the aldehyde carbonyl and residual silanols on the silica support.
-
Fix: Ensure pH is < 3.0. If using a standard C18, switch to an "End-capped" or "Polar-embedded" column.
-
-
"Ghost" Peaks:
-
Cause: Furan derivatives can oxidize in solution. 5-HMF can oxidize to 2,5-furandicarboxylic acid (FDCA).
-
Fix: Prepare standards fresh daily. Store samples in amber vials at 4°C.
-
-
Split Peaks:
-
Cause: Sample solvent is too strong (e.g., 100% Methanol injection onto a 5% organic starting gradient).
-
Fix: Dissolve samples in the starting mobile phase (95% Water / 5% ACN).
-
References
-
Sielc Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]
-
MDPI. (2025). Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey. Retrieved from [Link]
-
ResearchGate. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
Sources
A Comparative Guide to Elemental Analysis Standards for the Furan Derivative C13H12O4
This guide provides an in-depth technical comparison of elemental analysis standards, focusing on the validation of the furan derivative with the molecular formula C13H12O4. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating system for generating trustworthy and authoritative data.
Part 1: The Foundational Importance of Elemental Analysis in Compound Validation
In synthetic chemistry and pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of quality and purity assessment. For a novel furan derivative such as C13H12O4, elemental analysis serves as the primary quantitative method to verify that the synthesized compound matches its theoretical atomic makeup. This is critical for all subsequent biological, catalytic, and analytical studies, which depend on this information for their accuracy.[1][2]
The gold standard for determining the elemental composition of pure organic compounds is Combustion Analysis .[2] This technique involves combusting a sample in a high-temperature, oxygen-rich environment to convert the constituent elements into simple, quantifiable gases.[3][4] Modern automated CHNS/O analyzers perform this process with high precision, measuring the resulting carbon dioxide (CO2), water (H2O), and other gases to determine the percentage by mass of each element.[3][5][6]
Theoretical Composition of C13H12O4
Before any analysis, the theoretical elemental percentages must be calculated from the molecular formula. This serves as the benchmark against which all experimental data are compared.
-
Molecular Formula: C₁₃H₁₂O₄
-
Molar Mass: (13 × 12.011) + (12 × 1.008) + (4 × 15.999) = 232.235 g/mol
-
Theoretical Carbon (%C): (13 × 12.011) / 232.235 × 100% = 67.23%
-
Theoretical Hydrogen (%H): (12 × 1.008) / 232.235 × 100% = 5.21%
-
Theoretical Oxygen (%O): (4 × 15.999) / 232.235 × 100% = 27.56%
The Industry "Gold Standard": The ±0.4% Acceptance Criterion
For a synthesized compound to be considered sufficiently pure, the experimentally determined elemental percentages must align closely with the theoretical values. The universally accepted tolerance in academic and pharmaceutical journals is a deviation of no more than ±0.4% from the calculated values.[1][7][8]
Causality: This ±0.4% window is not arbitrary. It is a pragmatic standard that accounts for several real-world factors, including the potential presence of trace amounts of residual solvents or impurities that are difficult to remove, the statistical errors inherent in any experimental measurement, and slight variations in instrument performance.[1] An experimental result falling within this range provides high confidence in the compound's identity and purity.
Part 2: A Self-Validating Experimental Workflow for C13H12O4 Analysis
Trustworthy data comes from a protocol that is inherently self-validating. This is achieved by integrating rigorous calibration and quality control steps directly into the analytical workflow. The following protocol is designed to meet this standard.
Experimental Workflow Diagram
Caption: A self-validating workflow for elemental analysis.
Detailed Step-by-Step Protocol
-
Sample Preparation (The Source of Truth):
-
Action: Ensure the C13H12O4 sample is completely dry and free of solvents. Drying under high vacuum is standard practice. The sample must be homogenous.
-
Causality: Water and solvents contain carbon and hydrogen, and their presence will lead to erroneously high results and a failure to meet the ±0.4% criterion. Inhomogeneity means the small subsample analyzed may not represent the bulk material.
-
-
Accurate Weighing (The Critical First Measurement):
-
Action: Using a calibrated microbalance, accurately weigh 1-3 mg of the prepared sample into a tin or silver capsule. Record the weight to the highest precision possible.
-
Causality: The final elemental percentages are calculated directly from this initial mass.[6] Any inaccuracy in weighing is a direct and proportional error in the final result, making this one of the most critical steps.
-
-
Instrument Calibration (The Trustworthiness Check):
-
Action: Calibrate the elemental analyzer using a certified, high-purity Standard Reference Material (SRM) with a known elemental composition. Acetanilide is a common standard for CHN analysis. SRMs are available from bodies like the National Institute of Standards and Technology (NIST).[9][10]
-
Causality: Calibration creates a response curve, teaching the instrument's detector how to correlate the signal intensity (e.g., from CO2) to a known mass of an element (carbon). Running a known standard validates that the instrument is performing correctly before analyzing the unknown sample. This is the core of a self-validating system.
-
-
Combustion & Detection (The Automated Process):
-
Action: Place the encapsulated sample into the instrument's autosampler. For CHN analysis, the sample is combusted at ~900-1150°C in a pure oxygen environment. For oxygen analysis, the sample is pyrolyzed in a helium atmosphere to produce carbon monoxide (CO).[6][11]
-
Mechanism: The resulting gases (CO₂, H₂O, N₂, SO₂, CO) are passed through a gas chromatography column for separation and then quantified by a thermal conductivity detector (TCD).[11]
-
-
Data Interpretation (The Final Verdict):
-
Action: The instrument's software calculates the mass percentages of C, H, and O based on the detector signals and the initial sample weight.
-
Validation: Compare these experimental results to the theoretical values calculated in Section 1.1.
-
Pass: The experimental values for %C and %H are within 66.83-67.63% and 4.81-5.61%, respectively.
-
Fail: Any value falls outside this ±0.4% window, indicating potential impurities, incomplete drying, or an incorrect molecular structure.
-
-
Part 3: Comparative Analysis of Methodologies
While combustion analysis is the dominant technique, it's useful to compare it with alternative methods that can provide complementary information, especially in a drug development context where absolute certainty of structure is paramount.
| Parameter | CHN Combustion Analysis | Oxygen Pyrolysis Analysis | High-Resolution Mass Spectrometry (HRMS) |
| Primary Goal | Quantitative determination of %C, %H, %N, %S. | Direct quantitative determination of %O. | Determines the exact mass of the molecule to confirm the molecular formula. |
| Principle | Sample is burned in O₂; resulting CO₂, H₂O, N₂ are measured.[3] | Sample is heated in an inert atmosphere; resulting CO is measured.[6] | A molecule is ionized and its mass-to-charge ratio is measured with very high precision. |
| Accuracy | Excellent for purity assessment. The industry standard is ±0.4% of the theoretical value.[7] | Generally good, but can be more variable than CHN analysis. The ±0.4% rule still applies. | Provides mass accuracy typically within 5 ppm, which strongly supports a specific molecular formula.[8] |
| Sample Size | 1-3 mg.[5][6] | 1-3 mg. | Sub-milligram quantities. |
| Key Insights | Confirms the ratio of elements, providing strong evidence for purity. | Directly measures oxygen content, which is often otherwise determined by subtraction, a less accurate method. | Provides an orthogonal confirmation of the molecular formula. It is often used alongside or, in some cases, in lieu of elemental analysis.[8] |
| Common Pitfalls | Incomplete combustion; presence of inorganic elements; sample hygroscopy. | Air leaks in the system can introduce oxygen, leading to inaccurate results. | Cannot distinguish between isomers; does not provide quantitative purity information in the same way as EA. |
Conclusion
Verifying the elemental composition of a furan derivative like C13H12O4 is a fundamental requirement for advancing research and development. The standard of accepting experimental values within ±0.4% of the theoretical composition, determined via a rigorously calibrated combustion analysis workflow, remains the benchmark for establishing purity and identity. By understanding the principles behind the methodology, adhering to a self-validating protocol that incorporates NIST-traceable standards, and critically comparing the data against theoretical values, researchers can ensure the scientific integrity of their work and the reliability of all subsequent discoveries.
References
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Combustion analysis - Wikipedia. Wikipedia. [Link]
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1.3: Introduction to Combustion Analysis - Chemistry LibreTexts. (2022, August 28). Chemistry LibreTexts. [Link]
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Combustion Analysis - Preparatory Chemistry. Preparatory Chemistry. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]
-
E2857 Standard Guide for Validating Analytical Methods. (2022, April 22). ASTM International. [Link]
-
Determination of carbon and hydrogen in bone black and other chars. NIST Technical Series Publications. [Link]
-
Carbon Hydrogen Combustion Analyzer Calculations. (2010, January 29). YouTube. [Link]
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An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]
-
ASTM E2857-22 - Standard Guide for Validating Analytical Methods. ASTM International. [Link]
-
E2857 Standard Guide for Validating Analytical Methods. (2022, April 21). ASTM International. [Link]
-
CHNSO Elemental Analysis – Sample Preparation. Mettler Toledo. [Link]
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An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]
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Standards-Compliant Elemental Analysis: Does Your Testing Meet Today's Requirements? SPECTRO Analytical Instruments. [Link]
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Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog. [Link]
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What is the maximum error that is acceptable in finding the percentage of composition of a specimen? (2016, October 20). ResearchGate. [Link]
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D7740 - 11 (Reapproved 2016) - Standard Practice for - Optimization, Calibration, and Validation of Atomic Absorption Spectrometry for Metal Analysis of Petroleum Products and Lubricants. ASTM International. [Link]
-
ASTM E2857-11 - Standard Guide for Validating Analytical Methods. ANSI Webstore. [Link]
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Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. (2025, April 1). NIST. [Link]
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What is an acceptable percentage error range between an experiment and an FEA simulation? (2024, March 6). Quora. [Link]
-
Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. ScienceDirect. [Link]
-
NIST Standard Reference Materials® Catalog. NIST. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). National Center for Biotechnology Information. [Link]
-
Newly Developed Standard Reference Materials for Organic Contaminant Analysis. OSTI.gov. [Link]
-
(PDF) A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2025, March 1). ResearchGate. [Link]
-
Furan - Wikipedia. Wikipedia. [Link]
-
Furan Analysis in Transformer Oil. Scribd. [Link]
-
FURAN MEASUREMENT IN TRANSFORMER OIL BY UV-VIS SPECTROSCOPY USING FUZZY LOGIC APPROACH. (2009, January 15). CORE. [Link]
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A Comparative Benchmarking Guide to the Cytotoxicity of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
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A Comparative Guide to the ¹³C NMR Chemical Shifts of Furan and Benzene Ring Carbons
For researchers and professionals in drug development and chemical sciences, a nuanced understanding of spectroscopic data is paramount for accurate structural elucidation. This guide provides an in-depth comparison of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of two fundamental aromatic systems: the quintessential benzene and the heteroaromatic furan. By delving into the principles governing their distinct spectral characteristics, this document aims to equip you with the expertise to interpret complex NMR data with confidence.
The Foundational Difference: A Tale of Two Rings
At first glance, both benzene and furan are cyclic, planar molecules with delocalized π-electron systems, fulfilling the basic criteria for aromaticity. However, their ¹³C NMR spectra reveal significant differences in the electronic environments of their constituent carbon atoms. This divergence stems from two key factors: the degree of aromaticity and the presence of a heteroatom in the furan ring.
Benzene, with its six π-electrons delocalized over six carbon atoms, is the archetypal aromatic compound, exhibiting a high degree of resonance stabilization. This leads to a strong ring current effect, which significantly deshields the carbon atoms, moving their resonance signal downfield in the NMR spectrum. Due to the high symmetry of the benzene molecule, all six carbon atoms are chemically equivalent, resulting in a single, sharp signal in its proton-decoupled ¹³C NMR spectrum.
Furan, on the other hand, is a five-membered heterocycle containing an oxygen atom. While it also possesses six π-electrons (four from the double bonds and two from one of the lone pairs on the oxygen atom), its aromaticity is considerably weaker than that of benzene.[1][2][3] The highly electronegative oxygen atom tends to pull electron density away from the carbon atoms of the ring, a phenomenon known as the inductive effect. This effect, coupled with the reduced aromatic character, leads to a more complex and varied ¹³C NMR spectrum compared to benzene.
Comparative Analysis of ¹³C NMR Chemical Shifts
The distinct electronic landscapes of furan and benzene are directly reflected in their ¹³C NMR chemical shifts. The following table summarizes the experimentally observed values, providing a clear quantitative comparison.
| Compound | Carbon Position | Chemical Shift (δ) in ppm |
| Benzene | C1-C6 | ~128.7 |
| Furan | C2, C5 (α-carbons) | ~142.8 |
| C3, C4 (β-carbons) | ~109.6 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The single peak for benzene at approximately 128.7 ppm underscores the equivalence of all its carbon atoms. In contrast, furan exhibits two distinct signals. The α-carbons (C2 and C5), being adjacent to the electronegative oxygen atom, are significantly deshielded and resonate at a much lower field (~142.8 ppm) than the carbons in benzene. Conversely, the β-carbons (C3 and C4) are more shielded and appear at a much higher field (~109.6 ppm). This upfield shift is attributed to the contribution of resonance structures where the oxygen atom donates electron density to the ring, increasing the electron density at the β-positions.
Delving Deeper: The Causality Behind the Shifts
The observed chemical shifts are a direct consequence of the interplay between aromaticity and inductive effects.
Aromaticity and Ring Current: In benzene, the robust ring current generated by the delocalized π-electrons creates a local magnetic field that opposes the applied external magnetic field in the center of the ring and reinforces it on the periphery. This reinforcement leads to a strong deshielding of the carbon nuclei, resulting in their downfield chemical shift. While furan also exhibits a ring current, its diminished aromaticity means this effect is weaker than in benzene.
Inductive Effect and Resonance in Furan: The primary determinant of the chemical shift differences within the furan ring is the powerful inductive effect of the oxygen atom. Oxygen's high electronegativity withdraws electron density from the adjacent α-carbons, causing them to be significantly deshielded and shifted downfield.
However, the oxygen atom also participates in resonance by donating one of its lone pairs to the π-system. This donation increases the electron density at the β-carbons, leading to their shielding and a consequent upfield shift in the ¹³C NMR spectrum. The following Graphviz diagram illustrates the resonance structures of furan, highlighting the electron distribution that influences the chemical shifts.
Caption: Resonance in Furan.
Experimental Protocol for Acquiring a ¹³C NMR Spectrum
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following step-by-step protocol is recommended. This protocol is designed to be self-validating by incorporating checks for sample preparation and instrument performance.
1. Sample Preparation: The Foundation of a Good Spectrum
-
Rationale: Proper sample preparation is critical to obtain sharp, well-resolved NMR signals. The choice of solvent and concentration can significantly impact the quality of the spectrum.
-
Procedure:
-
Weigh the sample: Accurately weigh approximately 20-50 mg of the compound for a standard ¹³C NMR experiment.[4] A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).
-
Choose a deuterated solvent: Select a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for any drift.
-
Dissolve the sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.[4] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to an NMR tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Check for clarity and volume: The solution should be clear and free of any suspended matter. The liquid height in the NMR tube should be approximately 4-5 cm.
-
2. Instrument Setup and Data Acquisition
-
Rationale: The following steps ensure that the NMR spectrometer is properly calibrated and optimized for the specific sample, leading to a spectrum with a high signal-to-noise ratio and good resolution.
-
Procedure:
-
Insert the sample: Carefully insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet. Insert the sample into the spectrometer.
-
Locking: The spectrometer will use the deuterium signal from the solvent to stabilize the magnetic field. This is a crucial step for long acquisitions like ¹³C NMR.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. Modern spectrometers often have automated shimming routines that adjust the currents in the shim coils to produce sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned to the resonance frequency of ¹³C and matched to the impedance of the spectrometer's electronics to ensure maximum signal transmission.
-
Setting Acquisition Parameters:
-
Pulse Sequence: Select a standard proton-decoupled ¹³C pulse sequence. This will simplify the spectrum by removing the coupling between carbon and proton nuclei, resulting in a single peak for each unique carbon.[5]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio. A typical starting point is 128 or 256 scans, which can be adjusted based on the sample concentration.
-
Relaxation Delay (d1): This is the time allowed for the nuclei to return to their equilibrium state between pulses. A sufficient relaxation delay (typically 1-2 seconds for ¹³C) is necessary for accurate quantification, although shorter delays can be used for qualitative analysis.
-
-
Acquire the Spectrum: Start the data acquisition.
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by referencing the solvent peak to its known chemical shift value (e.g., 77.16 ppm for CDCl₃).
-
-
The following diagram outlines the general workflow for acquiring a ¹³C NMR spectrum.
Caption: ¹³C NMR Experimental Workflow.
Conclusion
The ¹³C NMR spectra of furan and benzene provide a compelling illustration of how subtle differences in electronic structure can manifest as significant variations in spectroscopic data. The high symmetry and pronounced aromaticity of benzene result in a simple, single-peak spectrum. In contrast, the reduced aromaticity and the presence of the electronegative oxygen atom in furan lead to a more complex spectrum with distinct signals for the α- and β-carbons. A thorough understanding of these underlying principles, combined with meticulous experimental technique, is essential for the accurate interpretation of ¹³C NMR spectra and the successful elucidation of molecular structures.
References
-
F. Fringuelli, G. Marino, A. Taticchi, and G. Grandolini. A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen. Journal of the Chemical Society, Perkin Transactions 2, 1974, 332-337. [Link]
-
Quora. Why there is a difference in the aromaticity of benzene, thiophene, pyrrole, and furan? I know this is due to the difference in electronegativity of C, S, N, O; but how? I need a complete explanation. [Link]
-
Master Organic Chemistry. Rules for Aromaticity: The 4 Key Factors. [Link]
-
Chemistry Stack Exchange. The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. [Link]
-
SpectraBase. Furan - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of California, Riverside. 13-C NMR Protocol for beginners AV-400. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
UT Health San Antonio. Step-by-step procedure for NMR data acquisition. [Link]
-
Emory University. NMR Experiment Procedure. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
National Center for Biotechnology Information. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. [Link]
-
Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
Sources
- 1. A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Quality Control Assays for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of compliance, but a cornerstone of scientific validity and therapeutic safety. 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth comparison of critical quality control (QC) assays for the purity determination of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, offering insights into the rationale behind method selection and providing supporting experimental frameworks.
The Imperative for Rigorous Purity Assessment
The synthetic route to 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde often involves multi-step processes, such as Suzuki-Miyaura cross-coupling or Williamson ether synthesis. Each of these pathways presents a unique set of potential impurities, including unreacted starting materials, byproducts, residual catalysts, and solvents. For instance, a Suzuki-Miyaura coupling approach could introduce impurities like 5-bromo-2-furaldehyde, (4-ethoxyphenyl)boronic acid, and palladium residues. An ether synthesis route might leave behind unreacted 5-(4-hydroxyphenyl)furan-2-carbaldehyde. Therefore, a robust QC strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.
This guide will compare three orthogonal analytical techniques for the comprehensive purity assessment of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde:
-
High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of impurities with distinct proton signatures.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is an indispensable tool in pharmaceutical quality control due to its high resolution, sensitivity, and quantitative accuracy.[1] For a moderately polar compound like 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.
The "Why" Behind the Method:
A gradient elution method is often preferred over an isocratic one for impurity profiling. This is because a gradient method, where the mobile phase composition is changed over time, allows for the effective elution of a wider range of impurities with varying polarities.[1] A C18 column is a versatile and robust choice for the separation of aromatic compounds. UV detection is suitable for this analyte due to the presence of chromophores in its structure.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a diode-array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-20 min: 40% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
Data Presentation:
Table 1: Representative HPLC Purity Data for Two Batches of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
| Batch ID | Retention Time (min) | Peak Area (%) | Identity |
| Batch A | 15.2 | 99.85 | 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde |
| 8.5 | 0.08 | Impurity 1 (Potential starting material) | |
| 18.1 | 0.05 | Impurity 2 (Potential byproduct) | |
| 2.3 | 0.02 | Impurity 3 (Polar impurity) | |
| Batch B | 15.2 | 99.52 | 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde |
| 8.6 | 0.25 | Impurity 1 (Potential starting material) | |
| 12.4 | 0.15 | Impurity 4 (Unknown) | |
| 18.2 | 0.08 | Impurity 2 (Potential byproduct) |
Visualization of the HPLC Workflow:
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] It is particularly useful for detecting residual solvents and volatile byproducts that may not be easily observed by HPLC.
The "Why" Behind the Method:
The combination of gas chromatography for separation and mass spectrometry for detection provides a high degree of specificity. The mass spectrum of each eluting peak serves as a "chemical fingerprint," allowing for confident identification of impurities by comparison to spectral libraries. For a compound like 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, which has a relatively high boiling point, a high-temperature capillary GC column is necessary.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation:
Table 2: Potential Volatile Impurities in 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde Identified by GC-MS
| Retention Time (min) | Detected Mass (m/z) | Tentative Identification | Potential Origin |
| 4.2 | 88, 58, 43 | Ethyl Acetate | Residual Solvent |
| 9.8 | 122, 94, 66 | 4-Ethoxyphenol | Unreacted Starting Material |
| 12.5 | 175, 147, 118 | 5-Bromo-2-furaldehyde | Unreacted Starting Material |
| 18.9 | 216 (M+), 187, 159 | 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde | Main Component |
Visualization of the GC-MS Workflow:
Caption: Workflow for GC-MS impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
¹H NMR spectroscopy provides invaluable information about the molecular structure of a compound and can be a powerful tool for identifying and quantifying impurities, often without the need for a reference standard for the impurity itself (qNMR).
The "Why" Behind the Method:
The chemical shift, integration, and coupling patterns of the protons in the ¹H NMR spectrum are unique to the structure of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde. Impurities will present as additional signals in the spectrum, and their integration relative to the main component can be used for quantification. This technique is particularly useful for identifying structurally similar impurities that may be difficult to resolve by chromatography.
Experimental Protocol: ¹H NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Conditions:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Approximately 10-20 mg/mL.
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a singlet in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters:
-
Sufficient number of scans for good signal-to-noise ratio.
-
Relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest for accurate integration.
-
Data Presentation:
Table 3: Expected ¹H NMR Chemical Shifts for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde and Potential Impurities in CDCl₃
| Compound | Proton | Expected Chemical Shift (ppm) | Multiplicity |
| 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde | Aldehyde (-CHO) | ~9.6 | s |
| Furan-H3 | ~7.2 | d | |
| Furan-H4 | ~6.5 | d | |
| Phenyl-H | 6.9 - 7.5 | m | |
| Methylene (-OCH₂CH₃) | ~4.1 | q | |
| Methyl (-OCH₂CH₃) | ~1.4 | t | |
| Impurity: 4-Ethoxyphenol | Phenolic-OH | Variable | br s |
| Phenyl-H | 6.7 - 6.9 | m | |
| Methylene (-OCH₂CH₃) | ~4.0 | q | |
| Methyl (-OCH₂CH₃) | ~1.4 | t | |
| Impurity: 5-Bromo-2-furaldehyde | Aldehyde (-CHO) | ~9.5 | s |
| Furan-H3 | ~7.3 | d | |
| Furan-H4 | ~6.6 | d |
Visualization of the NMR Analysis Logic:
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
Immediate Safety Considerations: Understanding the Hazard Profile
Before initiating any disposal procedures, it is paramount to recognize the potential hazards associated with 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde. This understanding is derived from the intrinsic properties of its constituent functional groups.
Core Hazards of Concern:
-
Furan Moiety: Furan and its derivatives are known to be flammable and can be harmful if ingested, inhaled, or absorbed through the skin. A significant concern with many furan-containing compounds is their potential to form explosive peroxides upon prolonged exposure to air and light.
-
Aldehyde Functionality: Aldehydes are reactive compounds. While some can be neutralized to less hazardous substances, this process must be approached with caution.[2] They can also be irritants to the skin, eyes, and respiratory tract.
-
Aromatic Ether: Aromatic ethers are generally stable but should be handled with care, considering the overall hazard profile of the molecule.
Personal Protective Equipment (PPE) is Mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: All handling and disposal steps should be conducted in a certified chemical fume hood to prevent inhalation of any vapors.
Quantitative Data for Hazard Assessment
To provide a quantitative context for the potential hazards, the following table summarizes key data for structurally related compounds. This information is crucial for a comprehensive risk assessment.
| Property | Furfural (Furan-2-carbaldehyde) | Anisole (Methoxybenzene) |
| CAS Number | 98-01-1 | 100-66-3 |
| Molecular Formula | C₅H₄O₂ | C₇H₈O |
| Flash Point | 62 °C (144 °F) | 43 °C (109 °F) |
| Acute Oral Toxicity (LD50) | 65 mg/kg (rat) | 3700 mg/kg (rat) |
| GHS Hazard Statements | H226, H301, H312, H315, H319, H331, H335, H351 | H226, H315, H319 |
Data sourced from commercially available Safety Data Sheets.
Step-by-Step Disposal Protocol
The proper disposal of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is a systematic process. Adherence to these steps is crucial for safety and regulatory compliance.
1. Waste Classification and Segregation:
-
Based on the hazards of its components, 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde should be classified as hazardous chemical waste . It is likely to be categorized as both flammable and toxic.
-
Crucially, do not mix this waste stream with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with organic compounds. Glass bottles are often a suitable choice.[1]
-
The container must be kept tightly closed except when adding waste to prevent the release of vapors and potential peroxide formation.[1]
3. Labeling:
-
Properly label the waste container with the words "Hazardous Waste ".
-
The label must include the full chemical name: "5-(4-Ethoxyphenoxy)furan-2-carbaldehyde ". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat, sparks, and open flames.
-
Provide secondary containment to capture any potential leaks or spills.
5. Final Disposal:
-
Never pour 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde down the drain or discard it in the regular trash. [1]
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Decontamination and Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.
-
Collect and Dispose: Carefully collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.
Caption: Decision workflow for the disposal of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.
Trustworthiness Through Self-Validation
The protocols outlined in this guide are designed to be a self-validating system. By understanding the "why" behind each step—from the initial hazard assessment based on chemical structure to the final, compliant disposal pathway—you are empowered to make informed and safe decisions. Always consult your institution's specific EHS guidelines, as local regulations may vary. Your diligence in following these procedures is the cornerstone of a safe and responsible laboratory environment.
References
-
Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation. [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Anonymous. Aldehyde Disposal. [Link]
-
U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 5-(4-ethoxyphenyl)furan-2-carbaldehyde. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furaldehyde, 99%. [Link]
-
International Furan Chemicals BV. (2022). Safety Data Sheet - FURFURAL. [Link]
Sources
Personal protective equipment for handling 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
Part 1: Executive Safety Summary
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde (CAS: 110360-10-6) is a specialized heterocyclic building block.[1] As a Senior Application Scientist, I approach this compound not just as a generic reagent, but as a reactive electrophile with specific stability and toxicity profiles derived from its pharmacophore structure.
While specific toxicological data (LD50) for this exact catalog item is often sparse in public databases, we must apply Structure-Activity Relationship (SAR) logic to establish a safety baseline.[1] This molecule combines a furan core (potential metabolic activation/toxicity) with a reactive aldehyde (protein cross-linking/sensitization) and an ether linkage .[1]
Operational Rule #1: Treat this compound as a Potent Sensitizer and Respiratory Irritant until proven otherwise.[1] Do not handle on an open bench.
Part 2: Hazard Architecture (The "Why" Behind the PPE)
To understand the PPE, you must understand the molecular risks.
| Functional Group | Associated Risk | Operational Implication |
| Furan Ring | Metabolic Toxicity: Furans can be metabolized (via CYP450) into reactive ring-opened dicarbonyls, which are cytotoxic.[1][2] | Skin Absorption Risk: Standard latex gloves are insufficient.[1] Nitrile or laminate is required.[1] |
| Aldehyde (-CHO) | Sensitization: Aldehydes form Schiff bases with amine residues on proteins, leading to contact dermatitis or respiratory sensitization.[1] | Inhalation Risk: Zero tolerance for dust/vapor.[1] Fume hood use is mandatory.[1] |
| Ethoxyphenoxy | Lipophilicity: This group increases the molecule's ability to penetrate lipid bilayers (skin/cell membranes).[1] | Systemic Uptake: If it touches your skin, it will likely absorb faster than simple furfural. |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Synthesis/Scale-up (1g - 100g) . For analytical quantities (<10mg), standard GLP applies, but respiratory protection remains critical.
| Protection Zone | Recommended Gear | Technical Specification/Rationale |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil Nitrile (Standard).Outer: 5-8 mil Extended Cuff Nitrile.Why:[1] Furan derivatives can permeate thin nitrile over time.[1] Double gloving provides a "breakthrough buffer" and allows you to strip the outer glove immediately upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles | Standard: ANSI Z87.1+ Goggles.Avoid: Safety glasses.[1][3][4] Aldehyde vapors/dust can bypass glasses.[1] Goggles seal the ocular cavity against irritating dusts.[1] |
| Respiratory | Engineering Control (Primary) | Chemical Fume Hood (Face velocity: 80–100 fpm).Note: If weighing outside a hood is unavoidable (discouraged), use a P100/OV (Organic Vapor) respirator. |
| Body | Lab Coat (High Coverage) | Material: 100% Cotton or Nomex (Fire Resistant).Why: Synthetic blends can melt into skin if a solvent fire occurs.[1] Ensure cuffs are tucked under glove gauntlets.[1] |
Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer (The Critical Step)
Most exposure incidents occur during the transfer of light, fluffy organic solids.
-
Static Control: This compound is likely a solid powder.[1] Organic powders generate static charge, causing "fly-away" dust.[1]
-
Tool: Use an anti-static gun or a polonium strip inside the balance chamber.[1]
-
-
The "Tunnel" Method:
-
Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol/Acetone before returning it to storage.[1]
Protocol B: Reaction Setup & Monitoring
-
Inert Atmosphere: Furan aldehydes are prone to autoxidation (forming carboxylic acids) and darkening upon air exposure.[1]
-
Action: Purge reaction vessels with Nitrogen/Argon.[1]
-
-
Syringe Safety: If handling as a solution:
-
TLC/LCMS Handling:
Part 5: Waste & Disposal Logistics
Disposal Classification: Non-Halogenated Organic.[1]
-
Quenching: If the material is in a reactive mixture (e.g., with borohydrides or organometallics), quench carefully before disposal.
-
Segregation:
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in "Hazardous Solid Waste" (double-bagged).
-
Liquid Waste: "Non-Halogenated Organic Solvents."[1]
-
Note: Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream, as aldehydes can react exothermically.
-
-
Spill Management:
Part 6: Visual Safety Workflow
The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational workflow distinguishing between solid powder handling (dust risk) and solution transfer (splash risk).
Part 7: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press.[1][6]
-
[1]
-
-
PubChem. (n.d.).[1] Compound Summary: Furan-2-carbaldehyde (Furfural) - Analogous Hazard Data.[1] National Library of Medicine.[1]
-
[1]
-
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Respiratory Protection Standard (29 CFR 1910.134).[1][4] United States Department of Labor.[1]
-
[1]
-
-
American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.
Sources
- 1. 5-(乙氧基甲基)呋喃-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Prudent Practices in the Laboratory [nationalacademies.org]
- 6. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
